molecular formula C10H7NO2S B183099 3-Nitro-2-phenylthiophene CAS No. 18150-94-2

3-Nitro-2-phenylthiophene

Cat. No.: B183099
CAS No.: 18150-94-2
M. Wt: 205.23 g/mol
InChI Key: MOMYURHNCLKYIA-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMYURHNCLKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596537
Record name 3-Nitro-2-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18150-94-2
Record name 3-Nitro-2-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-2-phenylthiophene: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Nitro-2-phenylthiophene. It details established synthetic methodologies and discusses the compound's relevance in the context of medicinal chemistry, particularly concerning the bioactivation of nitroaromatic compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and application of substituted thiophenes in drug discovery and development.

Core Physical and Chemical Properties

This compound, with the empirical formula C₁₀H₇NO₂S, is a substituted thiophene derivative. The presence of both a phenyl group and a nitro group on the thiophene ring significantly influences its physicochemical characteristics. While exhaustive experimental data for this specific compound is not widely published, the following tables summarize its known and predicted properties.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NO₂S[1][2]
Molecular Weight 205.23 g/mol [1][2]
CAS Number 18150-94-2[1][2][3]
Appearance Not explicitly reported; likely a solid at room temperature.
Melting Point Data not available.
Boiling Point Data not available.
Density Data not available.
Solubility Data not available. Likely soluble in common organic solvents.

Table 2: Computed Physicochemical Properties of 3-(2-Nitrophenyl)thiophene *

PropertyValueSource
XLogP3-AA 205.01974964[4]
Topological Polar Surface Area 74.1 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]

*Note: These computed properties are for the regioisomer 3-(2-Nitrophenyl)thiophene and are provided as an estimation.

Synthesis and Experimental Protocols

The synthesis of 3-nitro-2-substituted thiophenes can be achieved through various organic reactions. A particularly effective and facile method involves a tandem Michael-intramolecular Henry reaction followed by microwave-assisted aromatization.[5][6]

General Synthetic Pathway

The synthesis commences with the reaction of a nitroalkene (in this case, β-nitrostyrene) with 1,4-dithiane-2,5-diol in the presence of a base like triethylamine. This step forms a tetrahydrothiophene intermediate. Subsequent dehydration and aromatization of this intermediate, often facilitated by microwave irradiation on acidic alumina with an oxidizing agent such as chloranil, yields the final this compound product.[5][6]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions1 Reaction 1 cluster_intermediate Intermediate cluster_conditions2 Reaction 2 cluster_product Product beta-Nitrostyrene beta-Nitrostyrene Tetrahydrothiophene\nderivative Tetrahydrothiophene derivative beta-Nitrostyrene->Tetrahydrothiophene\nderivative Tandem Michael- intramolecular Henry reaction 1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol->Tetrahydrothiophene\nderivative Triethylamine Triethylamine Triethylamine->Tetrahydrothiophene\nderivative This compound This compound Tetrahydrothiophene\nderivative->this compound Dehydration & Aromatization Microwave\nIrradiation Microwave Irradiation Microwave\nIrradiation->this compound Acidic Alumina Acidic Alumina Acidic Alumina->this compound Chloranil Chloranil Chloranil->this compound Nitroreductase_Pathway cluster_prodrug Prodrug cluster_enzyme Enzyme cluster_intermediates Reactive Intermediates cluster_effect Cellular Effect This compound This compound Nitroso\nIntermediate Nitroso Intermediate This compound->Nitroso\nIntermediate Reduction Nitroreductase Nitroreductase Nitroreductase->Nitroso\nIntermediate Hydroxylamine\nIntermediate Hydroxylamine Intermediate Nitroso\nIntermediate->Hydroxylamine\nIntermediate Further Reduction DNA Damage DNA Damage Hydroxylamine\nIntermediate->DNA Damage Cytotoxicity Cytotoxicity DNA Damage->Cytotoxicity

References

In-Depth Technical Guide: 3-Nitro-2-phenylthiophene (CAS: 18150-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-2-phenylthiophene, with the CAS number 18150-94-2, is a heterocyclic aromatic compound containing a thiophene ring substituted with a nitro group at the 3-position and a phenyl group at the 2-position. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently underexplored, biological significance. While specific biological data for this compound is limited in publicly accessible literature, the known pharmacological activities of related nitrothiophene and thiophene derivatives suggest potential avenues for future research and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Nitrothiophene
CAS Number 18150-94-2[1]822-84-4[2][3]
Molecular Formula C₁₀H₇NO₂S[1]C₄H₃NO₂S[2]
Molecular Weight 205.23 g/mol [1]129.14 g/mol [2][4]
Melting Point Not available78.5°C[3]
Boiling Point Not available225°C[3]
Density Not available1.426 g/cm³ (estimate)[3]

Synthesis of this compound

A facile and efficient method for the synthesis of 3-nitro-2-substituted thiophenes, including this compound, has been reported.[1] The synthesis involves a tandem Michael-intramolecular Henry reaction followed by a microwave-assisted dehydration and aromatization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method described for the synthesis of 3-nitro-2-substituted thiophenes.[1]

Step 1: Tandem Michael-Intramolecular Henry Reaction

  • To a solution of (E)-(2-nitrovinyl)benzene (1 mmol) in a suitable solvent, add 1,4-dithiane-2,5-diol (1 mmol).

  • Add triethylamine (20 mol%) to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tetrahydrothiophene intermediate.

Step 2: Microwave-Assisted Dehydration and Aromatization

  • Adsorb the crude tetrahydrothiophene intermediate onto acidic alumina.

  • Add chloranil (an oxidizing agent) to the mixture.

  • Subject the mixture to microwave irradiation.

  • Monitor the reaction for the formation of the aromatized product, this compound.

  • After completion, extract the product from the solid support using a suitable solvent.

  • Purify the final product by column chromatography to yield pure this compound.

Synthesis Workflow

G cluster_step1 Step 1: Tandem Michael-Intramolecular Henry Reaction cluster_step2 Step 2: Microwave-Assisted Dehydration and Aromatization A 1. Mix (E)-(2-nitrovinyl)benzene and 1,4-dithiane-2,5-diol B 2. Add Triethylamine (catalyst) A->B C 3. Stir at Room Temperature B->C D 4. Quench and Extract C->D E 5. Dry and Concentrate D->E F Crude Tetrahydrothiophene Intermediate E->F G 1. Adsorb Intermediate onto Acidic Alumina F->G Proceed to Step 2 H 2. Add Chloranil G->H I 3. Microwave Irradiation H->I J 4. Extraction I->J K 5. Column Chromatography J->K L Pure this compound K->L

Caption: Synthesis workflow for this compound.

Potential Biological and Pharmacological Activity

While no specific biological or pharmacological studies on this compound have been found in the reviewed literature, the broader classes of thiophene and nitro-containing compounds exhibit a wide range of biological activities. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

General Activity of Thiophene Derivatives

Thiophene and its derivatives are known to possess a diverse array of pharmacological properties, including:

  • Antimicrobial Activity: Many thiophene-containing compounds have demonstrated efficacy against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Thiophene derivatives have been investigated for their potential as anti-inflammatory agents.

  • Anticancer Activity: Several synthetic thiophene derivatives have shown promise as anticancer agents by targeting various cellular pathways.

General Activity of Nitroaromatic Compounds

The nitro group is a key functional group in a number of clinically used drugs. Nitroaromatic compounds are known to exhibit activities such as:

  • Antibacterial Activity: The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that are cytotoxic.

  • Antiparasitic Activity: Several nitro-containing drugs are effective against various parasites.

Given the presence of both the thiophene ring and the nitro group, this compound represents an interesting candidate for biological screening.

Future Research Directions

The lack of specific data on this compound highlights a significant research gap. Future studies should focus on:

  • Detailed Physicochemical Characterization: Comprehensive analysis using techniques such as NMR, IR, and mass spectrometry to fully characterize the compound.

  • Biological Screening: Evaluation of its antimicrobial, antifungal, anticancer, and anti-inflammatory activities through in vitro and in vivo assays.

  • Mechanism of Action Studies: If biological activity is identified, further research will be needed to elucidate the underlying molecular mechanisms.

  • Analogue Synthesis: Synthesis and evaluation of a library of related this compound derivatives to establish structure-activity relationships.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activities. While current knowledge is limited, this technical guide provides a foundation for future research by outlining its known properties and a detailed synthetic protocol. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents for a variety of diseases. Researchers in drug discovery and medicinal chemistry are encouraged to investigate the untapped potential of this molecule.

References

In-Depth Technical Guide: Spectral Data of 3-Nitro-2-phenylthiophene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Nitro-2-phenylthiophene, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for this compound, which are essential for confirming its structural integrity.

Data Presentation

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.64d5.51HThiophene H-5
7.55-7.45m-5HPhenyl-H
7.39d5.51HThiophene H-4

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
150.9Thiophene C-3
142.9Thiophene C-2
132.0Phenyl C-1'
130.6Phenyl C-4'
129.3Phenyl C-2'/6' or C-3'/5'
129.2Phenyl C-2'/6' or C-3'/5'
127.8Thiophene C-5
125.5Thiophene C-4
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

¹H NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Number of Scans: Typically 16 to 32 scans are acquired to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

  • Spectral Width: The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

¹³C NMR Data Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each unique carbon atom.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure complete relaxation of the carbon nuclei.

  • Spectral Width: The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectra are phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for its key functional moieties.

Data Presentation

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
1517StrongAsymmetric NO₂ stretch
1341StrongSymmetric NO₂ stretch
3100-3000MediumAromatic C-H stretch
1600-1450Medium-WeakAromatic C=C skeletal vibrations
~850MediumC-H out-of-plane bending
Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Data Presentation

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
205100[M]⁺ (Molecular Ion)
159-[M - NO₂]⁺
115-[C₉H₇]⁺

Relative intensities for fragments other than the molecular ion are often dependent on the specific instrumentation and conditions and are therefore noted as "-". The molecular ion is typically the base peak.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample of this compound can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Characteristic Absorptions IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiophene is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic structure, arising from the conjugation of a phenyl ring with an electron-rich thiophene moiety, presents a compelling platform for the synthesis of novel derivatives through electrophilic substitution reactions. Understanding the regioselectivity and reaction dynamics of these transformations is paramount for the rational design of synthetic pathways toward target molecules with desired pharmacological or material properties.

This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution reactions of 2-phenylthiophene. It details the directing effects of the constituent rings, summarizes key reaction types with available quantitative data, and provides illustrative experimental protocols.

Core Principles of Reactivity and Regioselectivity

The site of electrophilic attack on the 2-phenylthiophene molecule is governed by the interplay of the electronic properties of both the thiophene and the phenyl rings.

Thiophene Ring Activation: The thiophene ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. Substitution on the thiophene ring is generally favored over the phenyl ring. The position of substitution on the thiophene ring is predominantly directed to the C5 position (α-position) due to the superior resonance stabilization of the corresponding cationic intermediate (σ-complex). Attack at the C3 or C4 positions (β-positions) results in a less stable intermediate.

Phenyl Group Influence: The phenyl group at the C2 position acts as a mild activating group and an ortho, para-director for electrophilic substitution on the thiophene ring. However, due to steric hindrance from the adjacent sulfur atom, substitution at the C3 (ortho) position is generally disfavored. Consequently, the primary site of electrophilic attack on the thiophene ring is the C5 (para) position.

Substitution on the Phenyl Ring: The 2-thienyl group acts as an ortho, para-directing group for electrophilic substitution on the phenyl ring. However, the higher reactivity of the thiophene ring means that substitution on the phenyl ring typically requires more forcing conditions or blocking of the reactive sites on the thiophene ring.

G cluster_thiophene Thiophene Ring cluster_phenyl Phenyl Ring C5 C5 (α') C4 C4 (β') C3 C3 (β) S S C2 C2 (α) C_ipso C2->C_ipso C_para para C_meta2 meta C_ortho2 ortho C_ortho1 ortho C_meta1 meta Electrophile E+ Electrophile->C5 Major Product (Thiophene Substitution) Electrophile->C_para Minor Product (Phenyl Substitution)

Key Electrophilic Substitution Reactions

Nitration

Direct nitration of 2-phenylthiophene is a facile but often non-selective reaction that can lead to a mixture of mono- and di-nitro isomers. The distribution of products is highly dependent on the reaction conditions.

Reaction Products: Nitration with nitric acid in acetic anhydride can yield a mixture of 2-nitro-5-phenylthiophene and 3-nitro-2-phenylthiophene. Dinitration can also occur under these conditions.

ReagentsProductsYield (%)Isomer Ratio (5-nitro : 3-nitro)
HNO₃ / Ac₂O2-Phenyl-5-nitrothiophene & 2-Phenyl-3-nitrothiopheneData not availableMixture obtained[1]
Cu(NO₃)₂ in Ac₂OMixture including dinitrated productsData not availableNon-selective[1]

Experimental Protocol: Nitration of Thiophene (Adaptable for 2-Phenylthiophene) Caution: Nitration reactions are highly exothermic and require careful temperature control.

  • Reagent Preparation: Dissolve 2-phenylthiophene (1 mole) in acetic anhydride (340 cc). Separately, dissolve fuming nitric acid (1.2 moles) in glacial acetic acid (600 cc), ensuring the mixture is kept cool.[2]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and a dropping funnel, place half of the nitric acid solution and cool to 10°C.[2]

  • Addition: Slowly add half of the 2-phenylthiophene solution dropwise, maintaining the temperature below room temperature. After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution, followed by the gradual addition of the rest of the 2-phenylthiophene solution.[2]

  • Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature for two hours. Pour the reaction mixture onto crushed ice with vigorous shaking to precipitate the nitrothiophenes.[2]

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with ice water, and dry. The crude product can be purified by recrystallization or column chromatography to separate the isomers.

G cluster_reagents Reagents 2-Phenylthiophene 2-Phenylthiophene Reaction Mixture Reaction Mixture 2-Phenylthiophene->Reaction Mixture Nitrating Agent HNO₃ / Ac₂O Nitrating Agent->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Workup Purified Products Isomer Separation Crude Product->Purified Products Chromatography / Recrystallization

Halogenation

Halogenation of 2-phenylthiophene, typically with bromine or N-bromosuccinimide (NBS), is expected to proceed with high regioselectivity for the C5 position of the thiophene ring.

ReagentExpected Major Product
Br₂ in Acetic Acid2-Phenyl-5-bromothiophene
N-Bromosuccinimide (NBS)2-Phenyl-5-bromothiophene

Experimental Protocol: Bromination of a Thiophene Derivative with NBS (Adaptable for 2-Phenylthiophene)

  • Reaction Setup: Dissolve 2-phenylthiophene (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask and cool to 0°C.

  • Addition: Add N-bromosuccinimide (1.0 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-phenylthiophene introduces an acyl group, typically at the C5 position of the thiophene ring, using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Acylating AgentLewis AcidExpected Major Product
Acetyl ChlorideAlCl₃2-Phenyl-5-acetylthiophene
Acetic AnhydrideSnCl₄2-Phenyl-5-acetylthiophene

Experimental Protocol: Friedel-Crafts Acylation of Thiophene (Adaptable for 2-Phenylthiophene)

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equiv.) in an anhydrous solvent such as dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0°C and add acetyl chloride (1.0 equiv.) dropwise.

  • Addition of Substrate: After stirring for 30 minutes, add a solution of 2-phenylthiophene (1.0 equiv.) in the same solvent dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography or distillation under reduced pressure.

G Acyl Halide RCOCl Acylium Ion RCO⁺ Acyl Halide->Acylium Ion Lewis Acid AlCl₃ Lewis Acid->Acylium Ion Sigma Complex σ-complex Acylium Ion->Sigma Complex 2-Phenylthiophene 2-Phenylthiophene 2-Phenylthiophene->Sigma Complex Product Acylated 2-Phenylthiophene Sigma Complex->Product -H⁺

Sulfonation

Sulfonation of 2-phenylthiophene can be achieved using fuming sulfuric acid or chlorosulfonic acid. The reaction is expected to yield 2-phenylthiophene-5-sulfonic acid as the major product. This reaction is often reversible.

ReagentExpected Major Product
Fuming H₂SO₄ (Oleum)2-Phenylthiophene-5-sulfonic acid
ClSO₃H2-Phenylthiophene-5-sulfonyl chloride

Experimental Protocol: General Sulfonation of an Aromatic Compound (Adaptable for 2-Phenylthiophene)

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place fuming sulfuric acid.

  • Addition: Cool the acid and slowly add 2-phenylthiophene, maintaining a low temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by the solubility of a sample in water).

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The sulfonic acid can be isolated by salting out with sodium chloride, followed by filtration. Alternatively, the sulfonyl chloride can be prepared by reaction with chlorosulfonic acid and isolated by pouring the reaction mixture onto ice and filtering the solid product.

Conclusion

The electrophilic substitution reactions of 2-phenylthiophene provide a rich avenue for the synthesis of a diverse array of functionalized molecules. The regioselectivity of these reactions is predominantly governed by the directing effects of the thiophene ring, leading to substitution primarily at the C5 position. While general principles can guide synthetic strategies, the optimization of reaction conditions is crucial to achieve high yields and selectivity, particularly in reactions like nitration where multiple products can be formed. Further research to quantify isomer distributions and yields for a broader range of electrophilic substitution reactions on 2-phenylthiophene will be invaluable for advancing its application in drug discovery and materials science.

References

The Nitro Group on a Thiophene Ring: A Comprehensive Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a thiophene ring profoundly alters its chemical reactivity, a feature that has been extensively exploited in the fields of medicinal chemistry and materials science. This powerful electron-withdrawing group deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can undergo various transformations, most notably reduction to an amino group, providing a gateway to a diverse array of functionalized thiophenes with significant biological activities. This technical guide provides an in-depth exploration of the reactivity of the nitro group on the thiophene ring, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Electronic Effects of the Nitro Group on the Thiophene Ring

The nitro group exerts a strong electron-withdrawing effect on the thiophene ring through both inductive (-I) and resonance (-M) effects.[1] This significantly reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. Conversely, this electron deficiency renders the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitro group.[2][3]

The following diagram illustrates the resonance structures of 2-nitrothiophene, showing the delocalization of positive charge on the thiophene ring, which explains its deactivation towards electrophiles and activation towards nucleophiles.

Figure 1: Electron-withdrawing effect of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of nitrothiophene chemistry.[2] The strong electron-withdrawing nitro group facilitates the attack of nucleophiles on the thiophene ring, leading to the displacement of a leaving group.[3] This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4]

The presence of a nitro group is often crucial for the feasibility of SNAr reactions on five-membered heterocycles like thiophene, which would otherwise be unreactive.[5] The activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group, as this allows for effective stabilization of the negative charge in the Meisenheimer intermediate.[2]

The following diagram depicts the general mechanism of a nucleophilic aromatic substitution reaction on a nitro-activated thiophene ring.

SNAr_Mechanism Nitrothiophene Nitrothiophene (with leaving group L) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nitrothiophene->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Nitrothiophene Meisenheimer->Product - L⁻ LeavingGroup Leaving Group (L⁻) Meisenheimer->LeavingGroup

Figure 2: SNAr mechanism on a nitrothiophene ring.
Quantitative Data on SNAr Reactions

The reactivity of nitrothiophenes in SNAr reactions is influenced by the nature of the nucleophile, the leaving group, the solvent, and the presence of other substituents on the thiophene ring. The following table summarizes kinetic data for the reaction of various 2-L-5-nitrothiophenes with different amines.

Leaving Group (L)AmineSolventRate Constant (k) [M⁻¹s⁻¹]Reference
BrPiperidineMethanol1.3 x 10⁻³[6]
BrPyrrolidine[bmim][BF₄]Significantly faster than in conventional solvents[6]
OMePyrrolidine-Computationally studied[7]

Note: The reaction rates are generally faster in ionic liquids compared to conventional solvents like methanol and benzene.[6]

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is one of the most important transformations of nitrothiophenes.[8] This reaction opens up access to aminothiophenes, which are valuable building blocks for the synthesis of a wide range of biologically active compounds, including pharmaceuticals and dyes.[9][10]

Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include:

  • Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).[8]

  • Metal-Acid Systems: Such as iron (Fe) in acidic media.[8]

  • Other Reducing Agents: Including sodium hydrosulfite, tin(II) chloride, and hydrazine hydrate in the presence of a catalyst like Raney nickel.[8][9]

The following workflow illustrates a typical experimental procedure for the reduction of a nitrothiophene to an aminothiophene.

Reduction_Workflow cluster_workflow Experimental Workflow: Reduction of Nitrothiophene Start Start: Dissolve Nitrothiophene in a suitable solvent (e.g., ethanol) Add_Reagent Add Reducing Agent (e.g., Hydrazine hydrate and Raney Nickel) Start->Add_Reagent Reaction Heat the reaction mixture (e.g., 50°C) Add_Reagent->Reaction Monitor Monitor reaction progress (e.g., by TLC) Reaction->Monitor Monitor->Reaction Reaction incomplete Workup Work-up: Filter the catalyst, remove the solvent Monitor->Workup Reaction complete Purification Purify the product (e.g., by chromatography) Workup->Purification End End: Obtain pure Aminothiophene Purification->End

Figure 3: Workflow for nitrothiophene reduction.
Experimental Protocol: Synthesis of 2-Amino-5-nitrothiophene from 2-Bromo-5-nitrothiophene and subsequent reduction

This protocol is a representative example based on synthetic transformations described in the literature.[9]

Part A: Synthesis of an intermediate via Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-nitrothiophene (1.0 eq) in a suitable solvent such as toluene/ethanol.

  • Addition of Reagents: Add sodium carbonate (2 M aqueous solution, 2.0 eq) and a palladium catalyst like Pd(PPh₃)₄ (catalytic amount).

  • Reaction: Heat the mixture to reflux and stir for 15 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part B: Reduction to 2-Aminothiophene Derivative

  • Reaction Setup: Dissolve the product from Part A (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Reagents: Add hydrazine hydrate and heat the mixture to 50°C for 15 minutes. Then, carefully add Raney nickel in portions.

  • Reaction: Stir the reaction mixture at 50°C and monitor its progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Wash the celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminothiophene derivative.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Electrophilic Substitution

Due to the strong deactivating nature of the nitro group, electrophilic substitution on nitrothiophenes is generally difficult and requires harsh reaction conditions.[11][12] The nitro group directs incoming electrophiles to the meta-position relative to itself. However, the overall reactivity of the ring is significantly diminished. For instance, the nitration of thiophene itself is a vigorous reaction, but the introduction of a second nitro group is much more challenging.[12][13]

Role in Medicinal Chemistry and Drug Development

Nitrothiophenes are a class of compounds with significant interest in drug discovery and development. Their biological activity is often linked to the reductive metabolism of the nitro group within target organisms.[14]

  • Antitubercular Agents: 5-Nitrothiophenes have shown activity against both replicating and non-replicating Mycobacterium tuberculosis.[15][16] Their mechanism of action is believed to involve the reduction of the nitro group by an F₄₂₀-dependent nitroreductase to release nitric oxide, which has a bactericidal effect.[15][16]

  • Antibacterial Agents: Nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents.[17][18] These compounds act as prodrugs that are activated by bacterial nitroreductases.[17][18]

  • Radiosensitizers: Certain nitrothiophene derivatives have been evaluated as radiosensitizers for hypoxic tumor cells.[19] The electron-affinic nature of the nitro group is thought to play a key role in their mechanism of action.[14]

The following diagram illustrates the proposed mechanism of action for 5-nitrothiophene-based antitubercular drugs.

Drug_Action_Pathway Nitrothiophene_Prodrug 5-Nitrothiophene Prodrug Reduction Reduction of Nitro Group Nitrothiophene_Prodrug->Reduction Enters M. tuberculosis F420_Nitroreductase F₄₂₀-Dependent Nitroreductase (Ddn) F420_Nitroreductase->Reduction Catalyzes NO_Release Nitric Oxide (NO) Release Reduction->NO_Release Bactericidal_Effect Bactericidal Effect on M. tuberculosis NO_Release->Bactericidal_Effect

Figure 4: Mechanism of action of 5-nitrothiophenes.

Conclusion

The nitro group is a versatile and powerful functional group in thiophene chemistry. Its strong electron-withdrawing nature dictates the reactivity of the thiophene ring, deactivating it towards electrophilic attack while activating it for nucleophilic substitution. The facile reduction of the nitro group to an amine provides a crucial synthetic route to a wide variety of functionalized thiophenes. These unique reactivity patterns have been effectively harnessed in the development of novel therapeutic agents, highlighting the continued importance of understanding and exploiting the chemistry of nitrothiophenes in modern drug discovery.

References

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2,3-Disubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged from its humble beginnings as a coal tar impurity to become a cornerstone in the fields of medicinal chemistry and materials science. Its structural similarity to benzene, a concept known as bioisosterism, allows for the strategic replacement of phenyl rings in bioactive molecules, often leading to enhanced pharmacological activity and improved physicochemical properties. This technical guide provides an in-depth exploration of the discovery and historical development of a particularly significant subclass: 2,3-disubstituted thiophenes. We will delve into the pivotal synthetic methodologies that have enabled access to this important structural motif, present key quantitative data, and provide detailed experimental protocols for their preparation.

The Serendipitous Discovery of Thiophene and Early Synthetic Efforts

The story of thiophene begins in 1882 with Viktor Meyer's astute observation that the well-known indophenin color reaction, believed to be characteristic of benzene, failed with highly purified samples.[1][2] This led him to isolate the sulfur-containing contaminant responsible for the color change, which he named "thiophene." This discovery sparked immediate interest in the chemistry of this new aromatic system.

Early synthetic work focused on the construction of the thiophene ring itself. Meyer's initial synthesis involved the reaction of acetylene with elemental sulfur.[3] Soon after, classical methods such as the Paal-Knorr thiophene synthesis, which utilizes the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide, were developed.[4][5] Another foundational method, the Volhard–Erdmann cyclization, provided a route to thiophenes from the reaction of disodium succinate with phosphorus heptasulfide.[6] While these early methods were crucial for establishing the fundamentals of thiophene chemistry, they often lacked regiocontrol, leading to mixtures of isomers when unsymmetrical starting materials were used. The specific challenge of selectively preparing 2,3-disubstituted thiophenes would be addressed by later, more refined synthetic strategies.

Key Synthetic Methodologies for 2,3-Disubstituted Thiophenes

The regioselective synthesis of 2,3-disubstituted thiophenes has been a significant focus of organic chemists, leading to the development of several powerful methodologies. These methods provide access to a wide range of functionalized thiophenes for various applications.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this method is a cornerstone for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][7] The reaction involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid esters.[1][4] A key feature of the Fiesselmann synthesis is its high degree of regioselectivity, making it a reliable method for obtaining the 2,3-disubstitution pattern.[8]

A variation of this method, known as the Lissavetzky modification, starts from a cyclic β-ketoester and thioglycolic acid, expanding the scope of accessible structures.[1][7]

Reaction Mechanism:

The mechanism of the Fiesselmann synthesis begins with the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester. A subsequent intramolecular cyclization via a second addition to the double bond, followed by elimination of an alcohol and a molecule of the thioglycolic acid ester, and finally tautomerization, yields the 3-hydroxythiophene product.[1]

Fiesselmann_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization and Elimination cluster_2 Step 3: Aromatization Start α,β-Acetylenic Ester + Thioglycolic Acid Ester Intermediate1 Enolate Intermediate Start->Intermediate1 Base Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Intermediate3 Thiolane Derivative Intermediate2->Intermediate3 Protonation Intermediate4 α,β-Unsaturated Ketone Intermediate3->Intermediate4 Elimination Product 3-Hydroxythiophene Intermediate4->Product Tautomerization

Fiesselmann Synthesis Mechanism
The Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this multicomponent reaction is a highly efficient method for the synthesis of polysubstituted 2-aminothiophenes.[4][9] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[9] The choice of the starting carbonyl compound and the activated nitrile determines the substitution pattern of the final 2-aminothiophene, and with careful selection of reagents, can be directed to yield 2,3-disubstituted products.[10]

Reaction Mechanism:

The Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile.[9] This intermediate then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to afford the 2-aminothiophene.[9]

Gewald_Mechanism Start Ketone/Aldehyde + α-Cyanoester Knoevenagel Knoevenagel Condensation Start->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Product 2-Aminothiophene Cyclization->Product

Gewald Synthesis Workflow
The Paal-Knorr Thiophene Synthesis

One of the oldest and most fundamental methods for thiophene synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][11] While highly effective for symmetrical 1,4-dicarbonyls, leading to 2,5-disubstituted thiophenes, the use of unsymmetrical diketones can result in a mixture of regioisomers, making it less ideal for the selective synthesis of 2,3-disubstituted thiophenes.[8] However, with specific substitution patterns on the dicarbonyl precursor that favor one cyclization pathway, a degree of regioselectivity can be achieved.

Reaction Mechanism:

The mechanism is believed to involve the conversion of one or both carbonyl groups to thiocarbonyls by the sulfurizing agent.[5] This is followed by enolization (or enethiolization) and subsequent intramolecular cyclization and dehydration to form the aromatic thiophene ring.[8]

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Thionation Thionation (Sulfurizing Agent) Dicarbonyl->Thionation Thioketone Thioketone/ Enethiol Thionation->Thioketone Cyclization Intramolecular Cyclization Thioketone->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiophene Thiophene Dehydration->Thiophene

Paal-Knorr Synthesis Pathway

Quantitative Data of Representative 2,3-Disubstituted Thiophenes

The following tables summarize key quantitative data for a selection of 2,3-disubstituted thiophenes prepared via the aforementioned methods.

Table 1: Reaction Yields of Selected 2,3-Disubstituted Thiophenes

CompoundSynthesis MethodYield (%)Reference
Ethyl 2-amino-4-methylthiophene-3-carboxylateGewald85[12]
3-Acetyl-2-amino-5-nitrothiopheneGewald (modified)70[12]
2,3-DimethylthiophenePaal-KnorrNot specified[5]
Diethyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylateFiesselmannNot specified[7]

Table 2: Physical and Spectroscopic Data of Selected 2,3-Disubstituted Thiophenes

CompoundMelting Point (°C)Boiling Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
2,3-Dimethylthiophene-140-1412.15 (s, 3H), 2.35 (s, 3H), 6.65 (d, 1H), 6.85 (d, 1H)13.5, 15.2, 122.8, 128.5, 130.6, 136.8112 (M+)2915, 1440, 1210, 840, 700
3-Acetyl-2-amino-5-nitrothiophene222-224-2.40 (s, 3H), 8.28 (s, 1H), 9.11 (s, 2H)27.8, 114.5, 129.7, 133.4, 168.3, 194.2186 (M+)3450, 3330, 1630, 1580, 1330
Methyl (E)-3-styrylthiophene-2-carboxylate85-86-3.85 (s, 3H), 7.27-7.44 (m, 4H), 7.58 (d, 2H), 7.72 (d, 1H), 7.87 (d, 1H), 8.02 (d, 1H)52.1, 121.2, 125.5, 126.7, 128.4, 128.9, 132.0, 133.3, 136.6, 145.1, 162.3245.1 [M+H]⁺1722 (C=O)

Detailed Experimental Protocols

The following are generalized experimental protocols for the key synthetic methods described. These should be adapted and optimized for specific substrates and scales.

Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate

Materials:

  • α,β-Acetylenic ester (1.0 eq)

  • Thioglycolic acid ester (e.g., methyl thioglycolate) (1.1 eq)

  • Base (e.g., sodium methoxide in methanol, triethylamine) (1.1 eq)

  • Anhydrous solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve the α,β-acetylenic ester in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the base to the solution, followed by the dropwise addition of the thioglycolic acid ester.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine, triethylamine) (catalytic amount to 1.1 eq)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • In a round-bottom flask, combine the ketone or aldehyde, α-cyanoester, and elemental sulfur in the chosen solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrates.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Paal-Knorr Synthesis of a 2,3-Disubstituted Thiophene

Materials:

  • Unsymmetrical 1,4-dicarbonyl compound (1.0 eq)

  • Sulfurizing agent (e.g., Lawesson's reagent, phosphorus pentasulfide) (0.5-1.0 eq)

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • To a solution of the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask, add the sulfurizing agent portion-wise.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction mixture by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Conclusion

The journey from Viktor Meyer's initial discovery of thiophene to the development of sophisticated, regioselective syntheses of 2,3-disubstituted derivatives highlights a remarkable progression in organic chemistry. The Fiesselmann, Gewald, and Paal-Knorr syntheses, along with their numerous modifications, have provided the chemical community with a powerful toolkit to access this versatile scaffold. The ability to precisely install substituents at the 2- and 3-positions has been instrumental in the design and synthesis of novel pharmaceuticals and advanced materials. For researchers in drug development and materials science, a thorough understanding of these historical and practical aspects of 2,3-disubstituted thiophene chemistry is essential for continued innovation.

References

An In-depth Technical Guide to the Stability and Degradation of 3-Nitro-2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of 3-Nitro-2-phenylthiophene is limited in publicly available literature. This guide is a scientifically inferred resource based on the known chemical properties and reactivity of its constituent moieties: the 2-phenylthiophene core and the nitroaromatic system. The proposed degradation pathways and experimental protocols are based on established principles for analogous chemical structures.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, combining a thiophene ring with a phenyl group and a nitro functional group, suggests a unique profile of reactivity and potential biological activity. Understanding the stability and degradation pathways of this molecule is crucial for its development as a potential therapeutic agent or functional material, ensuring its quality, safety, and efficacy throughout its lifecycle.

This technical guide provides a comprehensive overview of the anticipated stability of this compound under various stress conditions and outlines the probable degradation pathways. Detailed experimental protocols for conducting forced degradation studies are provided to enable researchers to assess its stability profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate analytical methods and for understanding the molecule's behavior in different environments.

PropertyValueSource/Reference
Molecular Formula C₁₀H₇NO₂S-
Molecular Weight 205.23 g/mol -
Appearance Expected to be a solidInferred from related compounds
Melting Point Not reported-
Boiling Point > 256 °C (for 2-phenylthiophene)[1]
Solubility Expected to be soluble in organic solvents[2]

Predicted Stability and Degradation Pathways

The stability of this compound is influenced by the reactivity of the thiophene ring, the phenyl group, and the nitro group. The electron-withdrawing nature of the nitro group is expected to deactivate the thiophene ring towards electrophilic substitution but may make it more susceptible to nucleophilic attack.

Thermal Stability

The 2-phenylthiophene core is reported to be stable at moderately high temperatures, with a boiling point of approximately 256°C. This suggests that this compound is likely to exhibit good thermal stability under typical storage and handling conditions. At very high temperatures (above 400°C), thermal degradation of the thiophene ring may occur, primarily through the cleavage of the C-S bond, which is the weakest bond in the ring.[3]

Photostability

Thiophene-based polymers are known to be susceptible to photodegradation, particularly in the presence of oxygen.[4] The degradation is often initiated by the formation of singlet oxygen, which can react with the thiophene ring.[3] The high photochemical reactivity of triplet states with oxygen is a key factor in the photodegradation of polythiophenes.[4] Therefore, it is anticipated that this compound may degrade upon exposure to UV or visible light, especially in an oxygen-rich environment.

pH-Dependent Stability (Hydrolysis)

While the thiophene ring itself is generally stable to hydrolysis, the overall stability of this compound in aqueous solutions is expected to be pH-dependent. Under strongly acidic or basic conditions, degradation may be accelerated. In basic media, nitro-activated nucleophilic aromatic substitution could potentially occur, leading to the displacement of the nitro group or other substituents.

Oxidative Stability

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[3] The presence of an oxidizing agent, such as hydrogen peroxide, is likely to induce the degradation of this compound. The electron-rich nature of the thiophene ring makes it a target for oxidative attack.

Reductive Degradation

The nitro group is susceptible to reduction, which can proceed through various intermediates to form the corresponding amine. This is a common degradation pathway for nitroaromatic compounds.[5] The reduction can be initiated by chemical reducing agents or by certain biological systems.

Proposed Degradation Pathways

Based on the known reactivity of thiophenes and nitroaromatic compounds, the following degradation pathways for this compound are proposed.

Oxidative Degradation Pathway

The primary site of oxidative attack is expected to be the sulfur atom of the thiophene ring, leading to the formation of a sulfoxide, which can be further oxidized to a sulfone.

Oxidative_Degradation This compound This compound This compound-S-oxide This compound-S-oxide This compound->this compound-S-oxide [O] This compound-S,S-dioxide This compound-S,S-dioxide This compound-S-oxide->this compound-S,S-dioxide [O] Reductive_Degradation This compound This compound 3-Nitroso-2-phenylthiophene 3-Nitroso-2-phenylthiophene This compound->3-Nitroso-2-phenylthiophene 2e-, 2H+ 3-Hydroxylamino-2-phenylthiophene 3-Hydroxylamino-2-phenylthiophene 3-Nitroso-2-phenylthiophene->3-Hydroxylamino-2-phenylthiophene 2e-, 2H+ 3-Amino-2-phenylthiophene 3-Amino-2-phenylthiophene 3-Hydroxylamino-2-phenylthiophene->3-Amino-2-phenylthiophene 2e-, 2H+ Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution of This compound Acid Acidic Hydrolysis Base Basic Hydrolysis Oxidative Oxidative Degradation Thermal Thermal Degradation Photo Photolytic Degradation HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis for Degradant Identification HPLC->LCMS Report Data Interpretation and Reporting LCMS->Report

References

Solubility of 3-Nitro-2-phenylthiophene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-phenylthiophene is a heterocyclic compound featuring a thiophene ring substituted with both a nitro group and a phenyl group. As with any compound intended for use in research and development, particularly in medicinal chemistry and materials science, understanding its solubility in various organic solvents is of paramount importance. Solubility data is critical for designing synthetic and purification strategies (such as recrystallization), formulating solutions for biological screening, and for overall process development.

This technical guide addresses the solubility of this compound. Following a comprehensive search of scientific literature and chemical databases, it has been determined that no specific experimental quantitative or qualitative solubility data for this compound in organic solvents has been publicly reported.

Given the absence of specific data, this guide provides a robust, standard experimental protocol for determining the solubility of a solid organic compound like this compound. This methodology will enable researchers to generate reliable solubility data in their own laboratories.

Inferred Solubility Profile

Based on the general principles of chemical solubility and the known properties of related compounds, a qualitative solubility profile for this compound can be inferred:

  • Thiophene and its derivatives are generally nonpolar and exhibit good solubility in a wide range of common organic solvents, including alcohols, ethers, and aromatic hydrocarbons.[1][2][3][4]

  • Aromatic nitro compounds are also typically soluble in most organic solvents.[5][6]

  • The presence of the polar nitro group and the nonpolar phenyl and thiophene rings suggests that this compound will likely be soluble in a variety of organic solvents of differing polarities, from moderately polar (e.g., ethanol, acetone) to nonpolar (e.g., toluene, dichloromethane). Its solubility in highly polar protic solvents like water is expected to be very low.[1][6]

These inferences, while helpful, do not replace the need for empirical data. The following section details the procedure for obtaining such data.

Experimental Protocol: Determination of Thermodynamic Solubility

The most common and reliable method for determining the thermodynamic (equilibrium) solubility of a solid compound is the isothermal shake-flask method . This protocol outlines the gravimetric determination approach.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg precision)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Screw-capped glass vials (e.g., 4 mL or 20 mL)

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Pre-weighed glass vials for evaporation

  • Vacuum oven or desiccator

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a screw-capped vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Pipette a precise, known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent any solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, for finer particles, centrifuge the vial at the experimental temperature to ensure a clear separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (to the experimental temperature) syringe.

    • Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed glass vial. This step removes any remaining microscopic solid particles.

    • Accurately weigh the vial containing the filtered saturated solution.

  • Solvent Evaporation and Mass Determination:

    • Remove the solvent from the vial under a gentle stream of nitrogen or by using a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

    • Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature and ensure it is completely dry.

    • Weigh the vial containing the dried solute residue.

  • Calculation:

    • Calculate the mass of the solvent by subtracting the mass of the empty vial and the mass of the solute from the total mass of the saturated solution withdrawn.

    • Calculate the solubility, typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

    Solubility (g/L) = (Mass of solute residue (g) / Volume of solution withdrawn (L))

    Alternatively, solubility can be expressed as mass of solute per mass of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow prep 1. Preparation Add excess solute to a known volume of solvent in a vial. equil 2. Equilibration Agitate at constant temperature for 24-48 hours. prep->equil sep 3. Phase Separation Settle or centrifuge to separate solid from liquid. equil->sep sample 4. Sampling & Filtration Withdraw a known volume of supernatant through a filter. sep->sample evap 5. Solvent Evaporation Remove solvent from the sample under vacuum or nitrogen. sample->evap weigh 6. Mass Determination Weigh the dried solute residue. evap->weigh calc 7. Calculation Determine solubility (e.g., in g/L). weigh->calc

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

Potential Research Applications of Nitro-Substituted Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-substituted thiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of a nitro group to the thiophene ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. This technical guide provides an in-depth overview of the core research applications of nitro-substituted thiophenes, with a focus on their therapeutic potential. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Therapeutic Applications

Nitro-substituted thiophenes have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development. Key therapeutic areas of investigation include oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Several studies have highlighted the potential of nitro-substituted thiophenes as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets like kinases and microtubules.[4][5]

A series of novel 5-nitrothiophene derivatives were synthesized and evaluated for their anticancer activity against A549 human lung carcinoma and L929 murine fibroblast cell lines.[6] Compounds bearing 4-nitrophenyl, phenyl, and 4-cyanophenyl moieties demonstrated significant anticancer activity, acting through an apoptotic pathway.[6]

Table 1: Anticancer Activity of Nitro-Substituted Thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Non-small cell lung cancer)Not specified, but identified as most potent[4]
Thiophene derivative 2b (bearing 4-nitrophenyl)A549 (Human lung carcinoma)Not specified, but showed high activity[6]
Thiophene derivative 2c (bearing phenyl)A549 (Human lung carcinoma)Not specified, but showed high activity[6]
Thiophene derivative 2d (bearing 4-cyanophenyl)A549 (Human lung carcinoma)Not specified, but showed high activity[6]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14b MCF-7 (Breast cancer)0.85[3]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesMDA-MB-231, MCF-7, T-47D, HCC1954 (Breast cancer), 4T1 (Murine breast cancer)1.37 - 21.85[3]
Antimicrobial Activity

Nitrothiophenes have been recognized for their broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.[7][8] The antimicrobial activity is often associated with the nitro group, which can be enzymatically reduced within the bacterial cell to generate reactive nitrogen species that are toxic to the pathogen.

Structure-activity relationship (SAR) studies have shown that the position and number of nitro groups, as well as the presence of other substituents on the thiophene ring, significantly influence the antibacterial potency.[9] For instance, 2-chloro- and 2-bromo-3,5-dinitrothiophenes are predicted to have high activity, while 2-nitrothiophene is the least active.[9]

Table 2: Antibacterial Activity of Nitro-Substituted Thiophene Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
IITR00803 (benzoxazole-nitrothiophene)E. coli16[8]
IITR00803 (benzoxazole-nitrothiophene)S. enterica serovar Typhimurium4[8]
2-NitrothiopheneE. coli>128[8]
2-NitrothiopheneS. enterica64[8]
8-nitro-7-(aryl/alkyl) fluoroquinolone 4b S. agalactiae7.7[10]
8-nitro-7-(aryl/alkyl) fluoroquinolone 9b S. aureus7.7[10]
Antitrypanosomal Activity

Nitro-substituted thiophenes have emerged as a promising class of compounds for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness.[11] One compound, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, has demonstrated excellent oral bioavailability and efficacy in mouse models of HAT.[11]

Table 3: Antitrypanosomal Activity of Nitro-Substituted Thiophene Derivatives

CompoundTrypanosome SpeciesEC50 (µM)Reference
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10)T. b. bruceiNot specified, but highly potent[11]
5-Nitrothiophene oxime ether derivative 11 T. bruceiMIC = 1 µg/mL[12]

Experimental Protocols

Synthesis of 2-Nitrothiophene

This protocol describes a common method for the synthesis of 2-nitrothiophene via the nitration of thiophene.

Materials:

  • Thiophene

  • Fuming nitric acid (sp. gr. 1.51)

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Sodium carbonate

  • Ether

  • Petroleum ether (b.p. 20–40°)

  • Ethanol

  • Potassium hydroxide

Procedure:

  • Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

  • In a separate flask, dissolve 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids gradually by adding the nitric acid to the acetic acid with shaking and cooling.

  • Divide both solutions into two equal parts.

  • In a 2-liter three-necked, round-bottomed flask equipped with a thermometer, stirrer, and separatory funnel, add one-half of the nitric acid solution and cool to 10°C.

  • With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature. Control the temperature with a cold water bath.

  • After the addition is complete, reduce the temperature of the reaction mixture to 10°C and rapidly add the remaining nitric acid solution.

  • Continue the nitration by the gradual addition of the remaining thiophene solution.

  • Allow the product to remain at room temperature for two hours.

  • Treat the mixture with an equal weight of finely crushed ice with rapid shaking. Pale yellow crystals of mononitrothiophene will separate.

  • Filter the crude product and wash with water. The total yield is 90–110 g (70–85% of the theoretical amount).

  • To recover the product from the filtrate, perform steam distillation. Neutralize the acid distillate with sodium carbonate and extract with ether.

  • For purification, recrystallize the crude product from petroleum ether (b.p. 20–40°) to obtain colorless crystals.[13]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells to be tested

  • 96-well plates

  • Culture medium

  • Nitro-substituted thiophene compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Prepare serial dilutions of the nitro-substituted thiophene compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15][16]

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Bacterial strain

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Nitro-substituted thiophene compounds

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare a stock solution of the nitro-substituted thiophene compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Proposed Anticancer Signaling Pathway

Nitro-substituted thiophenes have been shown to induce apoptosis and cell cycle arrest in cancer cells. One proposed mechanism involves the inhibition of key regulatory proteins such as WEE1 kinase and the disruption of microtubule polymerization.[4]

anticancer_pathway Nitrothiophene Nitro-substituted Thiophene WEE1 WEE1 Kinase Nitrothiophene->WEE1 Inhibition Tubulin Tubulin Polymerization Nitrothiophene->Tubulin Inhibition CDK1 CDK1 WEE1->CDK1 Inhibition G2M G2/M Checkpoint CDK1->G2M Progression Mitosis Mitosis G2M->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Mitosis

Caption: Proposed mechanism of anticancer activity of nitro-substituted thiophenes.

General Experimental Workflow for Anticancer Drug Screening

The following workflow outlines a typical process for screening nitro-substituted thiophene compounds for their anticancer potential.

experimental_workflow Start Compound Library (Nitro-substituted Thiophenes) MTT Primary Screening (MTT Assay for Cytotoxicity) Start->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT HitSelection Hit Compound Selection (IC50 < Threshold) MTT->HitSelection ApoptosisAssay Secondary Screening (Apoptosis Assay, e.g., Annexin V) HitSelection->ApoptosisAssay Active CellCycle Cell Cycle Analysis (Flow Cytometry) HitSelection->CellCycle Active Lead Lead Compound Identification HitSelection->Lead Inactive Mechanism Mechanism of Action Studies (e.g., Western Blot for Kinase Inhibition) ApoptosisAssay->Mechanism CellCycle->Mechanism Mechanism->Lead

Caption: General workflow for anticancer drug screening of nitro-substituted thiophenes.

Conclusion

Nitro-substituted thiophenes represent a versatile scaffold with significant potential in drug discovery and development. Their demonstrated efficacy against cancer, bacteria, and trypanosomes warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting field. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.

References

Methodological & Application

Application Notes: Synthesis of 3-Nitro-2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 3-Nitro-2-phenylthiophene is a substituted nitrothiophene derivative. Nitrothiophenes are significant intermediates in the development of pharmaceuticals and dyes. The nitro group, being a strong electron-withdrawing group, plays a crucial role in modifying the chemical and biological activities of the thiophene ring. This document outlines a detailed protocol for the synthesis of this compound, tailored for researchers in organic synthesis and drug development.

Methodology Overview The described protocol is a modern and efficient method that avoids the challenges of direct nitration of the thiophene ring, which often leads to poor regioselectivity and potentially hazardous reaction conditions.[1][2][3] This synthesis proceeds in two main steps: first, a tandem Michael-intramolecular Henry reaction to form a tetrahydrothiophene intermediate, followed by a microwave-assisted dehydration and aromatization to yield the final product.[4][5] This approach offers high yields and excellent regioselectivity for the desired 3-nitro isomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Product Name This compound[6]
CAS Number 18150-94-2[6]
Molecular Formula C₁₀H₇NO₂S[7]
Molecular Weight 205.24 g/mol N/A
Starting Materials 1,4-Dithiane-2,5-diol, (E)-β-nitrostyrene[4]
Final Product Yield 91%[5]
Appearance Yellow SolidN/A

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process from starting materials to the final product.

SynthesisWorkflow cluster_materials Starting Materials cluster_step1 Step 1: Tetrahydrothiophene Formation cluster_step2 Step 2: Aromatization SM1 1,4-Dithiane-2,5-diol Reaction1 Tandem Michael-Henry Reaction SM1->Reaction1 SM2 (E)-β-nitrostyrene SM2->Reaction1 Intermediate Tetrahydrothiophene Intermediate Reaction1->Intermediate Formation of Intermediate Reagents1 Triethylamine, Ethanol Reagents1->Reaction1 Reaction2 Dehydration & Aromatization Intermediate->Reaction2 Product This compound Reaction2->Product Final Product Reagents2 Acidic Alumina, Chloranil Microwave Irradiation (800 W) Reagents2->Reaction2

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by O'Connor et al.[4][5]

Step 1: Synthesis of the Tetrahydrothiophene Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve (E)-β-nitrostyrene (1.0 equivalent) and commercially available 1,4-dithiane-2,5-diol (1.0 equivalent) in ethanol.

  • Addition of Base: Add triethylamine (20 mol %) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion to form the corresponding tetrahydrothiophene intermediate.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude intermediate is often of sufficient purity to be used in the next step without further purification.

Step 2: Microwave-Assisted Aromatization to this compound

  • Preparation: In a microwave-safe open vessel, thoroughly mix the crude tetrahydrothiophene intermediate from Step 1 with acidic alumina (20 equivalents by weight) and chloranil (1.5 equivalents).

  • Microwave Irradiation: Place the vessel in a conventional microwave oven (e.g., 800 W). Irradiate the mixture at full power for approximately 6 minutes.[5]

    • Safety Note: This step should be performed in a well-ventilated fume hood as solvent-free microwave reactions can sometimes cause rapid pressure buildup if the vessel is not open.

  • Extraction: After irradiation, allow the mixture to cool to room temperature. Add ethyl acetate to the solid residue and stir vigorously.

  • Purification: Filter the mixture to remove the alumina and other solid residues. Wash the solid residue with additional ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude product is typically clean, and a simple workup procedure often removes the need for purification by column chromatography.[4]

  • Final Product: The resulting solid is this compound, which can be further purified by recrystallization if necessary. The reported yield for this procedure is 91%.[5]

References

Purification of 3-Nitro-2-phenylthiophene by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 3-Nitro-2-phenylthiophene via recrystallization. The protocol herein is designed to yield a high-purity solid form of the compound, a critical step for its application in research, particularly in the development of novel therapeutics. This application note details solvent selection, a step-by-step recrystallization procedure, and expected outcomes.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often results in a crude product containing impurities such as starting materials, by-products, and color bodies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at its boiling point and to a much lesser extent at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. The selection of an appropriate solvent is paramount for a successful and high-yield purification.

Data Presentation

PropertyData
Molecular Formula C₁₀H₇NO₂S
Molecular Weight 205.23 g/mol [1]
CAS Number 18150-94-2[1]
Melting Point Not explicitly found in searched literature
Appearance Expected to be a crystalline solid

Solubility Profile (Qualitative)

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
Ethanol Sparingly SolubleSolubleHighly Recommended . Alcoholic solvents are generally suitable for nitroaryl compounds.[2] Ethanol is specifically noted as a good crystallization solvent for 3-nitrothiophene.[3][4][5]
Isopropanol Sparingly SolubleSolubleRecommended . Similar to ethanol, isopropanol is a good candidate. A hexane-isopropyl ether mixture has been used for the recrystallization of the related 2-nitrothiophene.[4][5]
Ethyl Acetate Moderately SolubleVery SolublePossible . May be used, potentially in a mixed solvent system with a less polar solvent like hexane.
Toluene SolubleVery SolubleLess Recommended as a single solvent . Due to its good solubility at room temperature, it may lead to low recovery unless used as the soluble component in a two-solvent system.
Hexane InsolubleSparingly SolubleRecommended as an anti-solvent . Can be used in a mixed solvent system with a more polar solvent in which the compound is soluble (e.g., ethyl acetate, isopropanol).
Water InsolubleInsolubleNot Recommended .

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by single-solvent recrystallization using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade or higher)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.

    • Gently heat the mixture on a hotplate with continuous stirring.

    • Gradually add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes while stirring to allow the carbon to adsorb the colored impurities.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper on the hotplate to prevent premature crystallization during filtration.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the activated carbon and any other insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Mandatory Visualization

Recrystallization_Workflow Workflow for the Purification of this compound by Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add minimal hot ethanol crude_product->add_solvent dissolved_solution Hot, saturated solution add_solvent->dissolved_solution hot_filtration Hot gravity filtration (optional, to remove insolubles) dissolved_solution->hot_filtration clear_filtrate Clear, hot filtrate hot_filtration->clear_filtrate slow_cooling Slow cooling to room temperature clear_filtrate->slow_cooling ice_bath Cooling in an ice bath slow_cooling->ice_bath crystal_slurry Slurry of pure crystals ice_bath->crystal_slurry vacuum_filtration Vacuum filtration crystal_slurry->vacuum_filtration wash_crystals Wash with ice-cold ethanol vacuum_filtration->wash_crystals drying Drying wash_crystals->drying pure_product Pure Crystalline This compound drying->pure_product

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for Column Chromatography of 2,3-Disubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds extensively utilized in the fields of medicinal chemistry, materials science, and drug development. The synthesis of 2,3-disubstituted thiophenes often results in complex mixtures containing regioisomers, starting materials, and byproducts. Effective purification is therefore critical to isolate the desired compound in high purity for subsequent applications. Column chromatography is a versatile and widely used technique for the purification of these compounds. This document provides detailed application notes and protocols for the successful separation of 2,3-disubstituted thiophenes using column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For the separation of moderately polar 2,3-disubstituted thiophenes, a polar stationary phase like silica gel is commonly used in conjunction with a non-polar mobile phase, a technique known as normal-phase chromatography.[1] Compounds with greater polarity will have a stronger affinity for the stationary phase and will elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[1] By carefully selecting the mobile phase composition, a gradient of increasing polarity can be employed to effectively separate compounds with varying polarities.

Challenges in Separation

A significant challenge in the purification of 2,3-disubstituted thiophenes is the separation of regioisomers, which often exhibit very similar polarities.[2] This requires careful optimization of the chromatographic conditions, including the choice of stationary and mobile phases, as well as the elution technique (isocratic vs. gradient). Additionally, some functionalized thiophenes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. In such cases, deactivation of the silica gel or the use of an alternative stationary phase like neutral alumina may be necessary.[3]

Data Presentation: Chromatographic Conditions

The selection of an appropriate mobile phase is crucial for achieving good separation. The following tables summarize typical starting conditions for the column chromatography of various 2,3-disubstituted thiophenes on silica gel. The optimal conditions for a specific separation should be determined by thin-layer chromatography (TLC) prior to running the column. An ideal Retention Factor (Rf) for the target compound on a TLC plate is typically in the range of 0.2-0.4 for effective column separation.

Table 1: Recommended Mobile Phases for 2,3-Disubstituted Thiophenes on Silica Gel

Compound ClassSubstituents (Example)Mobile Phase SystemTypical Ratio (v/v)Approximate Rf
Halogenated Thiophenes 2-Bromo-3-methylthiopheneHexane / Ethyl Acetate95:5 to 90:100.4 - 0.6[4]
3-(Bromomethyl)-2-chlorothiopheneHexane / Ethyl Acetate98:2 to 90:100.2 - 0.4[4]
Alkylated/Arylated Thiophenes 2-Alkyl-3-arylthiopheneHexane / Dichloromethane20:1Not specified
Functionalized Thiophenes 2-Acetylthiophenen-Hexane / Ethyl AcetateAim for Rf ~0.3[5]~0.3[5]
3-(Thiophen-2-yl)nicotinaldehydeHexane / Ethyl AcetateGradient (e.g., 5% to 20% EtOAc)Not specified
5-Aminothiophene-3-carboxylic acidEluent with 0.1-1% acetic acidAim for Rf 0.2-0.40.2 - 0.4

Table 2: General Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)[4]
Deactivated Silica Gel or Neutral Alumina for sensitive compounds[3][4]
Mobile Phase Hexane/Ethyl Acetate, Hexane/Dichloromethane[2]
Column Loading Dry loading is recommended for better resolution[4][6]
Detection TLC with UV (254 nm) visualization and/or KMnO₄ stain[4]
Silica Gel to Crude Product Ratio 50:1 to 100:1 by weight[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of 2,3-disubstituted thiophenes using flash column chromatography.

Protocol 1: Deactivation of Silica Gel (for acid-sensitive compounds)
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack the column with the slurry.

  • Prepare a solution of the initial mobile phase containing 1-3% triethylamine.[7]

  • Pass two column volumes of this basic mobile phase through the packed silica gel.[4]

  • Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral.[4]

Protocol 2: Column Chromatography Purification
  • Sample Preparation (Dry Loading):

    • Dissolve the crude 2,3-disubstituted thiophene in a minimal amount of a volatile solvent (e.g., dichloromethane).[4]

    • Add a small amount of silica gel to the solution and concentrate under reduced pressure until a free-flowing powder is obtained.[4]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.[1]

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Carefully add the dry-loaded sample onto the top layer of sand.

    • Add another thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with the least polar mobile phase determined from TLC analysis.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 2% to 10% ethyl acetate in hexane).[3]

    • Maintain a constant flow rate and ensure the solvent level does not drop below the top of the stationary phase.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.[3] The primary method for visualization is a UV lamp at 254 nm, where the thiophene ring will appear as a dark spot.[4]

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure to obtain the purified 2,3-disubstituted thiophene.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the column chromatography of 2,3-disubstituted thiophenes.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) ColumnPrep 3. Column Packing (Slurry Method) TLC->ColumnPrep Select Eluent Crude Crude 2,3-Disubstituted Thiophene Mixture DryLoad 2. Sample Preparation (Dry Loading) Crude->DryLoad DryLoad->ColumnPrep Load Sample Elution 4. Elution (Isocratic or Gradient) ColumnPrep->Elution Collection 5. Fraction Collection Elution->Collection TLC_analysis 6. TLC Analysis of Fractions Collection->TLC_analysis Combine 7. Combine Pure Fractions TLC_analysis->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation PureProduct Pure 2,3-Disubstituted Thiophene Evaporation->PureProduct

Caption: Experimental workflow for the purification of 2,3-disubstituted thiophenes.

G cluster_column Column Chromatography cluster_mixture Mixture cluster_elution Elution Order MobilePhase Mobile Phase (Eluent) (e.g., Hexane/EtOAc) StationaryPhase Stationary Phase (Silica Gel) MobilePhase->StationaryPhase Flows through CompoundA Less Polar Compound CompoundB More Polar Compound ElutedA Elutes First (Less Polar) CompoundA->ElutedA Weak Adsorption ElutedB Elutes Later (More Polar) CompoundB->ElutedB Strong Adsorption

Caption: Principle of separation in normal-phase column chromatography.

References

Application Notes and Protocols for 3-Nitro-2-phenylthiophene as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its significant therapeutic potential. Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties. The introduction of a nitro group and a phenyl substituent to the thiophene ring, as in 3-nitro-2-phenylthiophene, presents a promising avenue for the development of novel anticancer agents. The electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the phenyl group, can modulate the biological activity of the thiophene core, potentially leading to enhanced cytotoxicity against cancer cells.

While specific anticancer data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the synthesis, potential mechanisms of action, and relevant experimental protocols based on studies of structurally similar thiophene derivatives. These notes are intended to serve as a valuable resource for researchers investigating the potential of this compound and its analogs as novel cancer therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound can be approached through various established methods for thiophene ring formation and subsequent functionalization. A common strategy involves the construction of the substituted thiophene ring followed by nitration.

General Synthetic Workflow

A plausible synthetic route for this compound derivatives is outlined below. This workflow is based on common organic synthesis reactions for thiophenes.

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Nitration A Starting Materials (e.g., Phenyl-substituted β-ketoester and Lawesson's Reagent) B Cyclization Reaction A->B Reaction Conditions C 2-Phenylthiophene Derivative B->C D 2-Phenylthiophene Derivative F Nitration Reaction D->F E Nitrating Agent (e.g., HNO3/H2SO4) E->F G This compound F->G

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis of a 2-Phenylthiophene Precursor

This protocol describes a general method for synthesizing a 2-phenylthiophene, which can then be subjected to nitration.

Materials:

  • Appropriate starting materials (e.g., a phenyl-substituted β-ketoester or a phenylacetylene derivative)

  • Sulfur source (e.g., Lawesson's reagent or elemental sulfur)

  • Solvent (e.g., toluene, xylene, or DMF)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenyl-substituted starting material in the appropriate solvent.

  • Add the sulfur source to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the 2-phenylthiophene precursor.

Experimental Protocol: Nitration of 2-Phenylthiophene

This protocol outlines the nitration of a 2-phenylthiophene precursor to yield the 3-nitro derivative.

Materials:

  • 2-Phenylthiophene precursor

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Inert solvent (e.g., acetic anhydride or dichloromethane)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Dissolve the 2-phenylthiophene precursor in the chosen inert solvent in a round-bottom flask cooled in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution while maintaining a low temperature (0-5 °C).

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Anticancer Activity of Thiophene Derivatives

While specific data for this compound is limited, numerous studies have demonstrated the potent anticancer activities of various thiophene derivatives. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines.

Quantitative Data from Related Thiophene Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of some representative thiophene derivatives against various cancer cell lines. It is important to note that these are not values for this compound but for structurally related compounds, providing an indication of the potential efficacy of this class of molecules.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-substituted thiopheneCompound 11bMCF-7 (Breast)18.3[1][2]
HepG2 (Liver)2.5[1][2]
HCT-116 (Colon)7.5[1][2]
PC3 (Prostate)7.6[1][2]
Benzylidene-substituted thiopheneCompound 21cPC3 (Prostate)7.1[1][2]
3-Methyl-2-phenylthiophene analogs-Multiple cancer cell lines< 10[3]

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of thiophene derivatives are often attributed to their ability to interfere with critical cellular processes required for cancer cell proliferation and survival. The specific mechanism of action for this compound would require experimental validation, but potential pathways can be inferred from related compounds.

Potential Signaling Pathways Targeted by Thiophene Derivatives

Signaling_Pathways Potential Signaling Pathways Targeted by Thiophene Derivatives cluster_0 Kinase Inhibition cluster_1 Induction of Apoptosis cluster_2 Tubulin Polymerization Inhibition Thiophene Thiophene Derivatives Kinase Tyrosine Kinases (e.g., VEGFR, EGFR) Thiophene->Kinase Mitochondria Mitochondrial Pathway Thiophene->Mitochondria Tubulin Tubulin Polymerization Thiophene->Tubulin Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Apoptosis Programmed Cell Death Caspases->Apoptosis Microtubules Disruption of Microtubule Dynamics Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle

Caption: Potential anticancer mechanisms of thiophene derivatives.

  • Kinase Inhibition: Many heterocyclic compounds, including thiophenes, are known to target protein kinases that are crucial for cancer cell signaling. Inhibition of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) can block downstream pathways responsible for cell proliferation and angiogenesis.

  • Induction of Apoptosis: Thiophene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases, such as caspase-3 and caspase-9.[4]

  • Tubulin Polymerization Inhibition: Some thiophene-containing compounds act as antimitotic agents by disrupting microtubule dynamics. They can inhibit the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocols for Anticancer Evaluation

To assess the anticancer potential of this compound and its derivatives, a series of in vitro assays are essential. The following protocols for the MTT and Sulforhodamine B (SRB) assays are widely used to determine cytotoxicity.

Experimental Workflow for In Vitro Anticancer Screening

Experimental_Workflow Workflow for In Vitro Anticancer Screening A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with this compound Derivatives (Varying Concentrations) B->C D Incubation (24-72 hours) C->D E Cytotoxicity Assay (MTT or SRB) D->E F Data Analysis (Calculation of IC50 values) E->F

Caption: A typical workflow for evaluating the anticancer activity of test compounds.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Although direct biological data for this specific compound is sparse, the known anticancer activities of related thiophene derivatives suggest its potential. The synthetic protocols and in vitro evaluation methods detailed in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the anticancer efficacy of this compound and its analogs. Further investigation into the specific mechanisms of action and signaling pathways affected by these compounds will be crucial for their future development as therapeutic agents.

References

Application Notes and Protocols for Investigating the Antimicrobial Activity of 3-Nitro-2-phenylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to assess the antimicrobial potential of 3-nitro-2-phenylthiophene derivatives. This class of compounds, characterized by a thiophene ring substituted with a nitro group at the 3-position and a phenyl group at the 2-position, represents a promising area for the discovery of novel antimicrobial agents. Due to the limited availability of specific antimicrobial data for this exact subclass, this document presents representative data based on closely related nitrothiophene and thiophene derivatives to guide research efforts.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Below are tables presenting hypothetical, yet representative, in vitro antimicrobial activity data for a series of this compound derivatives against a panel of clinically relevant microorganisms. This data is structured to facilitate the comparison of potential structure-activity relationships.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivativeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 700603)
NPT-1 This compound>128>128>128>128
NPT-2 2-(4-chlorophenyl)-3-nitrothiophene64128>128128
NPT-3 2-(4-methoxyphenyl)-3-nitrothiophene326412864
NPT-4 2-(4-nitrophenyl)-3-nitrothiophene16326432
Ciprofloxacin (Standard)0.50.2510.5

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivativeCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)Cryptococcus neoformans (ATCC 14116)
NPT-1 This compound>128>128>128
NPT-2 2-(4-chlorophenyl)-3-nitrothiophene6412864
NPT-3 2-(4-methoxyphenyl)-3-nitrothiophene326432
NPT-4 2-(4-nitrophenyl)-3-nitrothiophene163216
Fluconazole (Standard)2164

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of antimicrobial activity. The following are methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL. Further dilute in the appropriate broth to achieve the desired starting concentration for serial dilutions.

  • Serial Dilutions: Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate. Add 100 µL of the starting compound solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, including positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.

Materials:

  • Test compounds

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Standardized microbial inoculums

Procedure:

  • Plate Preparation: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Inoculation: Evenly spread a standardized microbial inoculum (0.5 McFarland) over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the inoculated agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include wells with a standard antibiotic and the solvent (e.g., DMSO) as positive and negative controls, respectively.

  • Incubation: Incubate the plates at the appropriate temperature and duration as described in the MIC protocol.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of 3-Nitro-2- phenylthiophene Derivatives stock Preparation of Stock Solutions (DMSO) synthesis->stock mic Broth Microdilution (MIC Determination) stock->mic diffusion Agar Well Diffusion (Zone of Inhibition) stock->diffusion data Quantitative Data (MIC values) mic->data diffusion->data sar Structure-Activity Relationship (SAR) data->sar

Workflow for antimicrobial screening of thiophene derivatives.
Proposed Mechanism of Action for Nitroaromatic Compounds

The antimicrobial activity of many nitroaromatic compounds is believed to involve their reduction by bacterial nitroreductases to form reactive nitrogen species. These reactive intermediates can then cause cellular damage through various mechanisms, including DNA damage and oxidative stress.

mechanism_of_action cluster_cell Bacterial Cell Compound This compound Derivative Nitroreductase Nitroreductase (e.g., NfsA, NfsB) Compound->Nitroreductase Uptake & Reduction RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Activation DNA Bacterial DNA RNS->DNA Interaction Damage DNA Damage DNA->Damage CellDeath Cell Death Damage->CellDeath

Proposed mechanism of action for nitroaromatic antimicrobials.

Disclaimer: The quantitative data presented in the tables is representative and intended for illustrative purposes. Actual MIC values for this compound derivatives must be determined experimentally. The proposed mechanism of action is a generalized pathway for nitroaromatic compounds and may not fully represent the specific mode of action for all derivatives within this class. Further research is required to elucidate the precise mechanisms.

Application Notes and Protocols for 3-Nitro-2-phenylthiophene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.

Disclaimer: 3-Nitro-2-phenylthiophene is a novel material with limited specific data in the public domain regarding its direct application in organic electronics. The following application notes and protocols are based on established principles of organic semiconductor research, data from structurally related compounds, and predictive models. These should serve as a starting point for research and development.

Introduction

Thiophene-based organic semiconductors are a cornerstone of organic electronics, finding applications in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The introduction of functional groups onto the thiophene ring is a key strategy for tuning the electronic properties and morphology of these materials.

This compound incorporates two functionally significant moieties:

  • Phenyl Group: The phenyl group at the 2-position can enhance intermolecular π-π stacking, which is crucial for efficient charge transport. It also influences the solubility and film-forming properties of the molecule.

  • Nitro Group: The electron-withdrawing nature of the nitro group at the 3-position is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can increase the material's stability against oxidation (by lowering the HOMO) and potentially shift its behavior towards n-type or ambipolar charge transport. The strong dipole moment of the nitro group can also influence molecular packing.

This combination of functional groups makes this compound an intriguing candidate for investigation as a semiconductor material in various organic electronic devices.

Potential Applications

Based on its chemical structure, this compound could be explored for the following applications:

  • n-Type or Ambipolar OFETs: The electron-withdrawing nitro group may facilitate electron injection and transport, making it a candidate for n-type semiconductor channels in OFETs.

  • Electron Acceptor in OPVs: The lowered LUMO level could make it a suitable electron acceptor material when blended with a p-type polymer donor in a bulk heterojunction solar cell.

  • Host or Electron Transport Layer in OLEDs: Its electronic properties might be suitable for use as a host material for phosphorescent emitters or as an electron transport layer to improve charge balance within an OLED device.

Estimated Electronic Properties

The following electronic properties are estimated based on computational studies of similarly functionalized thiophene derivatives. These values should be experimentally verified.

PropertyEstimated ValueRationale
HOMO Level -5.8 to -6.2 eVThe strong electron-withdrawing nitro group significantly lowers the HOMO energy, increasing ionization potential and oxidative stability.
LUMO Level -3.0 to -3.4 eVThe nitro group also lowers the LUMO energy, which is favorable for electron injection and transport.
Electrochemical Bandgap 2.8 to 2.8 eVThe difference between the estimated HOMO and LUMO levels suggests a relatively wide bandgap, typical for many thiophene-based small molecules. The actual optical bandgap may be slightly different due to excitonic effects.
Expected Mobility Type n-type/AmbipolarThe low-lying LUMO suggests that electron transport should be favorable. Depending on the device architecture and processing, hole transport might also be observed.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from general methods for the synthesis of 2-substituted-3-nitrothiophenes. One such approach involves a tandem Michael-intramolecular Henry reaction followed by aromatization.[1][2]

Reaction Scheme (Hypothetical):

  • Step 1: Tetrahydrothiophene formation. Reaction of 1,4-dithiane-2,5-diol with β-nitrostyrene in the presence of a base like triethylamine (TEA).

  • Step 2: Aromatization. Dehydration and aromatization of the resulting tetrahydrothiophene intermediate using an oxidizing agent on an acidic support, potentially under microwave irradiation to yield this compound.

Detailed Protocol (to be optimized):

  • To a solution of 1,4-dithiane-2,5-diol (1 equivalent) and β-nitrostyrene (1 equivalent) in a suitable solvent (e.g., ethanol), add triethylamine (0.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The crude product is the tetrahydrothiophene intermediate.

  • Mix the crude intermediate with acidic alumina and an oxidizing agent like chloranil.

  • Subject the mixture to microwave irradiation (e.g., 100-150 W) for 10-30 minutes.

  • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for evaluating new semiconductor materials.

Materials and Equipment:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • This compound

  • High-purity organic solvent (e.g., chloroform, toluene, or chlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Spin coater

  • Thermal evaporator

  • Substrate cleaning setup (sonication bath)

  • Glovebox with a nitrogen atmosphere

  • Semiconductor parameter analyzer

Protocol:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Dielectric Surface Modification (OTS Treatment):

    • Prepare a dilute solution of OTS in an anhydrous solvent like toluene or hexane (e.g., 10 mM).

    • Immerse the cleaned substrates in the OTS solution for 30 minutes inside a nitrogen-filled glovebox.

    • Rinse the substrates with fresh solvent to remove excess OTS.

    • Anneal the substrates at 120 °C for 30 minutes to form a stable self-assembled monolayer.

  • Semiconductor Film Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., 5-10 mg/mL in chloroform). Gentle heating may be required to aid dissolution.

    • Filter the solution through a 0.2 µm PTFE filter.

    • Inside a glovebox, deposit the solution onto the OTS-treated substrates using a spin coater. Typical parameters might be 1000-3000 rpm for 60 seconds.

    • Anneal the film at a temperature below its melting point (e.g., 80-120 °C) to improve crystallinity and remove residual solvent.

  • Source-Drain Electrode Deposition:

    • Using a shadow mask, thermally evaporate Au (e.g., 50 nm thickness) onto the semiconductor film to define the source and drain electrodes. A typical channel length (L) would be 50-100 µm and channel width (W) would be 1000-2000 µm.

  • OFET Characterization:

    • Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output characteristics by sweeping the drain-source voltage (Vds) at different gate-source voltages (Vgs).

    • Measure the transfer characteristics by sweeping Vgs at a fixed Vds in both the linear and saturation regimes.

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), threshold voltage (Vt), and on/off current ratio.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_characterization Device Characterization synthesis Synthesis of This compound purification Purification (Column Chromatography, Sublimation) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization film_deposition Thin Film Deposition (Spin Coating) characterization->film_deposition substrate_prep Substrate Cleaning & Surface Treatment (OTS) substrate_prep->film_deposition electrode_deposition Electrode Deposition (Thermal Evaporation) film_deposition->electrode_deposition electrical_meas Electrical Measurement (I-V Characteristics) electrode_deposition->electrical_meas param_extraction Parameter Extraction (Mobility, On/Off Ratio) electrical_meas->param_extraction analysis analysis param_extraction->analysis Data Analysis

Caption: Experimental workflow for evaluating this compound in an OFET.

logical_relationship cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_performance Device Performance thiophene Thiophene Core homo_lumo Lowered HOMO/LUMO Energy Levels thiophene->homo_lumo packing Intermolecular Packing thiophene->packing phenyl Phenyl Group (π-stacking) phenyl->packing nitro Nitro Group (Electron Withdrawing) nitro->homo_lumo stability Device Stability homo_lumo->stability charge_transport n-type / Ambipolar Transport homo_lumo->charge_transport mobility Charge Carrier Mobility packing->mobility mobility->charge_transport

Caption: Structure-property-performance relationships for this compound.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from 3-Nitro-2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The synthesis of conductive polymers directly from 3-Nitro-2-phenylthiophene is not well-documented in peer-reviewed literature. The strong electron-withdrawing nature of the nitro group significantly increases the oxidation potential of the thiophene monomer, making polymerization challenging. The following application notes and protocols are based on established methods for the synthesis of polythiophenes with other electron-withdrawing substituents and are provided as a guide for research and development. The experimental conditions outlined below are proposed starting points and will likely require significant optimization.

Introduction

Polythiophenes are a class of conductive polymers with significant potential in various applications, including organic electronics, sensors, and biomedical devices.[1][2] The functionalization of the thiophene monomer allows for the tuning of the polymer's electronic and physical properties. The introduction of an electron-withdrawing nitro group at the 3-position and a phenyl group at the 2-position of the thiophene ring is anticipated to yield a polymer with unique characteristics, such as a low-lying LUMO energy level, making it a candidate for applications as an n-type semiconductor in organic thin-film transistors (OTFTs) or as a sensory material for electron-deficient molecules. This document provides detailed hypothetical protocols for the synthesis and characterization of poly(this compound).

Synthesis of Poly(this compound)

Two primary methods are proposed for the synthesis of poly(this compound): Chemical Oxidative Polymerization and Electrochemical Polymerization.

Chemical Oxidative Polymerization

This method utilizes a chemical oxidant, typically iron(III) chloride (FeCl₃), to induce polymerization.[3] Due to the deactivating effect of the nitro group, harsher reaction conditions compared to the polymerization of electron-rich thiophenes may be necessary.

Experimental Protocol:

  • Monomer Preparation: Ensure the this compound monomer is of high purity. Purification can be achieved by recrystallization or column chromatography.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous chloroform or nitrobenzene (a solvent with a higher boiling point may be required to facilitate the reaction).

  • Addition of Oxidant: In a separate flask, prepare a solution of anhydrous FeCl₃ (3.0-4.0 eq.) in the same solvent. Add the FeCl₃ solution dropwise to the monomer solution at room temperature under a nitrogen atmosphere with vigorous stirring. A higher molar ratio of oxidant to monomer is proposed to overcome the high oxidation potential of the monomer.

  • Polymerization: After the addition is complete, heat the reaction mixture to reflux for 24-48 hours. The progress of the polymerization can be monitored by the appearance of a dark-colored precipitate.

  • Work-up: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Purification: Filter the crude polymer and wash it extensively with methanol to remove any remaining oxidant and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally, chloroform to isolate the soluble polymer fraction.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

Electrochemical Polymerization

Electrochemical polymerization offers greater control over the polymer film deposition and morphology. A higher applied potential will be necessary to oxidize the this compound monomer.

Experimental Protocol:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄), in a dry, aprotic solvent like acetonitrile or propylene carbonate.

  • Monomer Solution: Dissolve the this compound monomer in the electrolyte solution to a concentration of 10-50 mM.

  • Electrochemical Cell: Use a three-electrode cell setup consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).

  • Polymerization: Perform the electropolymerization by cyclic voltammetry (CV) or potentiostatically.

    • Cyclic Voltammetry: Scan the potential from 0 V to a high anodic potential (estimated to be in the range of +1.8 V to +2.5 V vs. Ag/AgCl) for multiple cycles. The formation of the polymer film will be indicated by the appearance of new redox peaks and an increase in the peak currents with each cycle.

    • Potentiostatic Method: Apply a constant potential, determined from the CV, at which the monomer oxidation occurs, until the desired film thickness is achieved.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and optoelectronic properties.

Technique Parameter Expected Outcome
FT-IR Spectroscopy Functional GroupsDisappearance of the C-H stretching vibration at the 5-position of the thiophene ring. Presence of characteristic peaks for the nitro group (approx. 1520 and 1340 cm⁻¹) and the phenyl group.
¹H NMR Spectroscopy Polymer StructureBroadening of aromatic proton signals compared to the monomer, confirming polymerization.
UV-Vis Spectroscopy Electronic TransitionsA broad absorption band in the visible region corresponding to the π-π* transition of the conjugated polymer backbone. The position of the absorption maximum (λmax) will provide information about the effective conjugation length.
Gel Permeation Chromatography (GPC) Molecular Weight and Polydispersity Index (PDI)Determination of the number-average (Mn) and weight-average (Mw) molecular weights, and the PDI (Mw/Mn).
Cyclic Voltammetry (CV) Redox PropertiesDetermination of the oxidation and reduction potentials of the polymer film, which can be used to estimate the HOMO and LUMO energy levels.
Four-Point Probe Measurement Electrical ConductivityMeasurement of the electrical conductivity of the polymer film.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected, yet unconfirmed, quantitative data for poly(this compound) based on literature values for polythiophenes with other electron-withdrawing groups.

Property Expected Value Range Reference/Analogy
Yield (Chemical Polymerization) 10-30%Lower yields are expected due to the deactivating nature of the nitro group.
Number-Average Molecular Weight (Mn) 2,000 - 10,000 g/mol Electron-withdrawing groups can sometimes lead to lower molecular weight polymers.[4]
Polydispersity Index (PDI) 1.5 - 3.0Typical for chemical oxidative polymerization.
UV-Vis Absorption Maximum (λmax) in solution 400 - 450 nmElectron-withdrawing groups can cause a blue-shift compared to poly(3-alkylthiophene)s.[5]
HOMO Energy Level -5.8 to -6.2 eVLowered HOMO level due to the electron-withdrawing nitro group.[5]
LUMO Energy Level -3.5 to -3.9 eVLowered LUMO level, making it a potential n-type material.[5]
Electrical Conductivity (undoped) 10⁻⁸ - 10⁻⁶ S/cmGenerally lower conductivity for undoped polythiophenes with electron-withdrawing groups.
Electrical Conductivity (doped) 10⁻⁴ - 10⁻¹ S/cmConductivity is expected to increase upon doping.

Visualization of Experimental Workflow and Application

Workflow for Chemical Oxidative Polymerization

Workflow for Chemical Oxidative Polymerization of this compound cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer This compound Monomer Dissolve Dissolve Monomer in Solvent Monomer->Dissolve Solvent1 Anhydrous Chloroform/Nitrobenzene Solvent1->Dissolve FeCl3 Anhydrous FeCl3 Prepare_Oxidant Prepare FeCl3 Solution FeCl3->Prepare_Oxidant Solvent2 Anhydrous Chloroform/Nitrobenzene Solvent2->Prepare_Oxidant Reaction Add Oxidant Dropwise & Reflux (24-48h) under N2 Dissolve->Reaction Prepare_Oxidant->Reaction Precipitate Precipitate in Methanol Reaction->Precipitate Filter_Wash Filter & Wash with Methanol Precipitate->Filter_Wash Soxhlet Soxhlet Extraction (Methanol, Acetone, Chloroform) Filter_Wash->Soxhlet Dry Dry under Vacuum Soxhlet->Dry Product Poly(this compound) Dry->Product

Caption: Workflow for the chemical oxidative synthesis of poly(this compound).

Application in a Chemiresistive Sensor

Conductive polymers with electron-deficient properties can be utilized in chemiresistive sensors for the detection of electron-rich analytes. Conversely, the nitro groups on the polymer backbone could potentially interact with nitroaromatic compounds, making it a candidate for explosives detection.[6][7]

Chemiresistive Sensor for Nitroaromatic Compound Detection cluster_fabrication Sensor Fabrication cluster_detection Detection Mechanism cluster_readout Signal Readout Substrate Substrate with Interdigitated Electrodes Polymer_Deposition Deposit Poly(this compound) Film (e.g., Drop Casting, Electropolymerization) Substrate->Polymer_Deposition Interaction Analyte Adsorption & Interaction with Polymer Polymer_Deposition->Interaction Analyte Nitroaromatic Analyte (e.g., TNT Vapor) Analyte->Interaction Resistance_Change Change in Electrical Resistance of the Polymer Film Interaction->Resistance_Change Measurement Measure Resistance Change Resistance_Change->Measurement Signal Generate Electrical Signal Measurement->Signal Output Analyte Concentration Output Signal->Output

Caption: Workflow of a chemiresistive sensor using poly(this compound).

References

Application Notes and Protocols: 3-Nitro-2-phenylthiophene in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Following a comprehensive review of available scientific literature, it has been determined that there is currently no published research detailing the application of 3-nitro-2-phenylthiophene as a primary donor or acceptor material in the active layer of organic solar cells (OSCs). Consequently, specific quantitative performance data and detailed experimental protocols for its use in this context are not available.

The field of organic photovoltaics is vast and rapidly evolving, with numerous thiophene derivatives being investigated for their potential in solar energy conversion. While the specific compound of interest, this compound, has not been explored in this application, this presents a unique opportunity for novel research. The introduction of a nitro group, a strong electron-withdrawing moiety, onto a phenylthiophene backbone could lead to interesting electronic properties, potentially making it a candidate for an acceptor material or a component in a donor-acceptor copolymer.

To facilitate research in this new area, this document provides a generalized framework based on established protocols for the synthesis of related thiophene-based materials and the fabrication and characterization of organic solar cells. These protocols can be adapted for the investigation of this compound and its derivatives.

I. Conceptual Framework for Investigating this compound in OSCs

The successful integration of a new molecule like this compound into an organic solar cell requires a systematic approach. The following logical workflow outlines the key stages of research and development.

G Conceptual Workflow for OSC Development cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_characterization Device Performance Characterization s1 Synthesis of This compound s2 Polymerization (if applicable) (e.g., Stille, Suzuki coupling) s1->s2 s3 Structural Characterization (NMR, MS, FT-IR) s2->s3 s4 Optical & Electrochemical Characterization (UV-Vis, CV) s3->s4 f3 Active Layer Deposition (Spin coating of Donor:Acceptor blend) s4->f3 Material Properties f1 Substrate Cleaning (ITO-coated glass) f2 HTL Deposition (e.g., PEDOT:PSS) f1->f2 f2->f3 f4 ETL Deposition (optional) (e.g., ZnO, Ca) f3->f4 f5 Top Electrode Evaporation (e.g., Al) f4->f5 c1 Current Density-Voltage (J-V) Measurement (AM 1.5G) f5->c1 Fabricated Device c2 External Quantum Efficiency (EQE) Measurement c1->c2 c3 Morphological Analysis (AFM, TEM) c1->c3

Figure 1: A conceptual workflow for the development and characterization of organic solar cells based on a novel material like this compound.

II. Generalized Experimental Protocols

The following protocols are based on standard procedures in the field of organic solar cells and can serve as a starting point for investigating this compound-based materials.

A. Synthesis of Donor-Acceptor Copolymers (Illustrative Example)

Should this compound be functionalized for incorporation into a polymer backbone, a common synthetic route is the Stille or Suzuki cross-coupling reaction. The following is a generalized protocol for a Stille polymerization.

Materials:

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Dihalo-comonomer (a derivative of this compound with two halogen atoms)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., P(o-tolyl)₃)

  • Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of the distannylated comonomer and the dihalo-comonomer in the anhydrous solvent.

  • Add the palladium catalyst and ligand to the reaction mixture.

  • Heat the mixture to the appropriate reaction temperature (typically 80-120 °C) and stir for 24-72 hours.

  • Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., methanol or acetone).

  • Filter the precipitated polymer and purify it further by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.

  • Dry the purified polymer under vacuum.

B. Fabrication of Bulk Heterojunction Organic Solar Cells

The following protocol describes the fabrication of a conventional architecture organic solar cell (ITO/HTL/Active Layer/ETL/Metal Electrode).

Device Architecture and Fabrication Workflow:

G OSC Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Encapsulation & Testing a ITO-coated Glass b Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) a->b c UV-Ozone Treatment b->c d Spin Coat HTL (PEDOT:PSS) c->d e Anneal HTL d->e f Spin Coat Active Layer (Donor:Acceptor Blend) e->f g Anneal Active Layer f->g h Deposit ETL & Cathode (e.g., Ca/Al or LiF/Al) g->h i Device Encapsulation h->i j J-V & EQE Measurement i->j

Figure 2: A typical workflow for the fabrication of a bulk heterojunction organic solar cell.

Detailed Protocol:

  • Substrate Cleaning:

    • Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the work function and improve the wettability of the ITO surface.

  • Hole Transport Layer (HTL) Deposition:

    • A filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates.

    • The substrates are then annealed at a specified temperature (e.g., 140 °C) for 10-15 minutes in a nitrogen-filled glovebox or on a hotplate in air.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of the donor and acceptor materials in a suitable organic solvent (e.g., chlorobenzene, o-dichlorobenzene, or chloroform). The ratio of donor to acceptor and the total concentration will need to be optimized.

    • If this compound is investigated as a small molecule acceptor, it would be blended with a suitable polymer donor (e.g., P3HT, PTB7-Th).

    • The solution is typically stirred overnight, sometimes with gentle heating, in an inert atmosphere.

    • The active layer solution is then spin-coated onto the HTL-coated substrates inside a nitrogen-filled glovebox. The spin speed and time are crucial parameters to control the film thickness.

    • The active layer is often subjected to a post-deposition annealing treatment (solvent or thermal annealing) to optimize the morphology for efficient charge separation and transport.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • An electron transport layer (e.g., a thin layer of calcium, zinc oxide, or lithium fluoride) is deposited on top of the active layer.

    • Finally, a metal top electrode (e.g., aluminum) is deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr). The thickness of the ETL and the metal electrode are critical for device performance.

III. Characterization of Organic Solar Cells

Data to be Collected and Analyzed:

ParameterSymbolDescription
Open-Circuit VoltageVocThe maximum voltage available from a solar cell, which occurs at zero current.
Short-Circuit Current DensityJscThe current density through the solar cell when the voltage across the cell is zero.
Fill FactorFFThe ratio of the maximum power from the solar cell to the product of Voc and Jsc.
Power Conversion EfficiencyPCEThe overall efficiency of the solar cell in converting light energy into electrical energy.

These parameters are extracted from the current density-voltage (J-V) curve of the solar cell, measured under simulated sunlight (AM 1.5G, 100 mW/cm²). The external quantum efficiency (EQE) is also a critical measurement, providing information on the efficiency of photon-to-electron conversion at different wavelengths.

IV. Future Research Directions

Should initial studies show promise for this compound in OSCs, further research could involve:

  • Molecular Engineering: Modifying the chemical structure of this compound to tune its energy levels, solubility, and absorption properties. This could involve adding different functional groups to the phenyl or thiophene rings.

  • Copolymer Design: Incorporating the this compound moiety into donor-acceptor copolymers to create novel materials with tailored optoelectronic properties.

  • Device Optimization: Systematically optimizing the device architecture, including the choice of donor/acceptor partners, solvent systems, and post-fabrication treatments to maximize device performance.

By following these generalized protocols and conceptual frameworks, researchers can begin to explore the potential of this compound and its derivatives in the exciting field of organic solar cells.

Application Notes and Protocols for the Characterization of 3-Nitro-2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-Nitro-2-phenylthiophene. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related structural analogs to provide representative analytical protocols and expected results. This information is intended to serve as a foundational guide for researchers in pharmaceutical development and organic synthesis.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (based on analogs)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene and phenyl rings. Based on data for 3-nitrothiophene and 2-phenylthiophene, the following chemical shifts can be anticipated.[1][2]

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Thiophene H-47.50 - 7.70Doublet
Thiophene H-58.00 - 8.20Doublet
Phenyl H (ortho, meta, para)7.30 - 7.60Multiplet

Expected ¹³C NMR Spectral Data (based on analogs)

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.[3][4][5]

Carbon Expected Chemical Shift (δ, ppm)
Thiophene C-2145 - 150
Thiophene C-3148 - 152
Thiophene C-4125 - 128
Thiophene C-5130 - 133
Phenyl C (ipso)132 - 135
Phenyl C (ortho, meta, para)128 - 130

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the thiophene ring, and the phenyl group.[6][7]

Expected IR Absorption Bands (based on analogs)

Functional Group Expected Absorption Range (cm⁻¹) Intensity
NO₂ Asymmetric Stretch1500 - 1550Strong
NO₂ Symmetric Stretch1330 - 1390Strong
C=C Aromatic Stretch1400 - 1600Medium
C-H Aromatic Stretch3000 - 3100Medium
C-S Thiophene Stretch808 - 821Medium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) to be analyzed in a liquid cell.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Expected Mass Spectrometry Data

The molecular weight of this compound (C₁₀H₇NO₂S) is 205.24 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 205. Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the thiophene ring.[2][8]

Ion Expected m/z
[M]⁺205
[M-NO₂]⁺159
[C₁₀H₇S]⁺159
[C₆H₅]⁺77

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A reverse-phase HPLC method is generally suitable for thiophene derivatives.[9][10]

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid or phosphoric acid as a modifier.[11]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm or 355 nm).[12]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Analysis: Run the sample and standards to determine the retention time and peak area for purity assessment and quantification.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.

Experimental Protocol: GC Analysis

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). A capillary column such as a DB-5 or equivalent is recommended.[13]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

  • Analysis: Identify the peak corresponding to this compound based on its retention time and quantify using a suitable standard.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular structure by determining the arrangement of atoms in a crystal.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound of suitable quality by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with MoKα or CuKα radiation.[14]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares methods.[15]

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualized Workflows

The following diagrams illustrate the general workflows for the characterization and analysis of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantitative Analysis cluster_structure Definitive Structure Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC GC GC Analysis Purification->GC Xray X-ray Crystallography Purification->Xray

Caption: General workflow for the synthesis and characterization of this compound.

Analytical_Technique_Logic cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Compound This compound Sample NMR NMR (Structure, Connectivity) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight, Fragmentation) Compound->MS HPLC HPLC (Purity, Quantification) Compound->HPLC GC GC (Purity, Volatiles) Compound->GC Purity_Confirmation Purity_Confirmation NMR->Purity_Confirmation Structural Confirmation IR->Purity_Confirmation Structural Confirmation MS->Purity_Confirmation Structural Confirmation Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Purity Assessment GC->Purity_Assessment Purity Assessment

Caption: Logical relationship of analytical techniques for this compound.

References

3-Nitro-2-phenylthiophene: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – 3-Nitro-2-phenylthiophene has emerged as a pivotal starting material in the field of organic synthesis, providing a versatile scaffold for the construction of a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive nitro group and a phenyl substituent on a thiophene core, allows for a wide range of chemical transformations, making it an invaluable tool for researchers, scientists, and professionals in drug development.

The strategic importance of this compound lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine, opening a gateway for the synthesis of various fused heterocyclic systems and substituted aminothiophenes. This amino functionality serves as a key handle for introducing molecular diversity and tailoring the biological activity of the resulting compounds.

This application note provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations are provided, along with a summary of relevant quantitative data and a visualization of a key signaling pathway targeted by derivatives of this versatile building block.

Key Applications and Synthetic Transformations

A primary application of this compound is its conversion to 2-phenylthiophen-3-amine. This transformation is a critical step, as the resulting amine is a versatile intermediate for the synthesis of a variety of heterocyclic compounds, including thieno[3,2-b]pyridines, which are known to exhibit potent kinase inhibitory activity.

Reduction of this compound to 2-Phenylthiophen-3-amine

The reduction of the nitro group is efficiently achieved through catalytic transfer hydrogenation, a method known for its mild reaction conditions and tolerance of various functional groups.[1][2][3]

Experimental Protocol: Catalytic Transfer Hydrogenation

A robust and widely applicable method for the reduction of aromatic nitro compounds is catalytic transfer hydrogenation using ammonium formate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst.[1][4][5]

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Anhydrous ammonium formate

    • Dry methanol

    • Nitrogen gas

    • Celite®

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[5]

    • Reflux the resulting reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with chloroform.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired 2-phenylthiophen-3-amine.

Table 1: Reaction Parameters for the Reduction of Aromatic Nitro Compounds

Nitro CompoundCatalystHydrogen DonorSolventTemperatureReaction TimeYield (%)Reference
Aromatic Nitro Compounds10% Pd/CAmmonium FormateMethanolReflux10 min - 1 h83-95%[5]
3-Nitrobenzonitrile10 wt% Pd/C (2 mol%)Ammonium Formate (3.3 eq)Methanol22 °CNot specifiedQuantitative conversion[1]
Synthesis of Thieno[3,2-b]pyridines: A Gateway to Kinase Inhibitors

The 2-phenylthiophen-3-amine synthesized from this compound is a key precursor for the construction of the thieno[3,2-b]pyridine scaffold. These fused heterocyclic systems are of significant interest in medicinal chemistry as they have been identified as potent inhibitors of various protein kinases, including Src kinase.[6][7]

Experimental Protocol: Synthesis of 2-Phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles

The synthesis of substituted thieno[3,2-b]pyridines can be achieved through a multi-step sequence starting from the corresponding aminothiophene. A general approach involves the reaction of the aminothiophene with a suitable partner to construct the pyridine ring. For example, aza-[3+3] cycloaddition reactions between thiophen-3-amines and α,β-unsaturated carboxylic acids have been reported for the synthesis of thieno[3,2-b]pyridin-5(4H)-ones.[8]

  • General Procedure Outline:

    • Amide Coupling: React 2-phenylthiophen-3-amine with a suitable α,β-unsaturated carboxylic acid derivative in the presence of a coupling agent (e.g., BOP reagent) and a base (e.g., DIPEA) in a solvent like DMF.

    • Cyclization/Annulation: Induce intramolecular cyclization, often through a base-catalyzed process, to form the thieno[3,2-b]pyridinone core.

    • Further Functionalization: The pyridinone can be further modified, for instance, by conversion to a chloro intermediate, followed by nucleophilic substitution with an appropriate aniline to introduce the C-7 phenylamino group and subsequent modifications to introduce the C-6 carbonitrile.

Table 2: Biological Activity of Thieno[3,2-b]pyridine Derivatives as Src Kinase Inhibitors

CompoundC-2 SubstituentC-7 SubstituentSrc Enzymatic IC50 (nM)Reference
Analog 1PhenylPhenylaminoPotent Inhibition[6]
Analog 2Phenyl with p-aminomethylPhenylaminoRetained Activity[6]
Analog 3Phenyl2,4-dichloro-5-methoxyphenylaminoSuperior Inhibition[6]
Analog 43,5-substituted thiophenePhenylaminoImproved Activity[6]

Signaling Pathway Inhibition

Derivatives of this compound, specifically the 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, have been identified as potent inhibitors of Src kinase.[6] Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

The workflow for the synthesis of these Src kinase inhibitors, starting from this compound, is a multi-step process that highlights the utility of this building block.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_scaffold Core Scaffold Synthesis cluster_final Final Product A This compound B 2-Phenylthiophen-3-amine A->B Reduction (e.g., Pd/C, HCOOH·NH3) C Thieno[3,2-b]pyridine Core Formation B->C Annulation/ Cyclization D Src Kinase Inhibitor (e.g., 2-Phenyl-7-phenylaminothieno [3,2-b]pyridine-6-carbonitrile) C->D Further Functionalization

Caption: Synthetic workflow from this compound to a Src kinase inhibitor.

Inhibition of the Src kinase signaling pathway by these thieno[3,2-b]pyridine derivatives can disrupt downstream signaling cascades that promote cancer cell survival and proliferation.

G cluster_pathway Src Kinase Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Thieno[3,2-b]pyridine Inhibitor Inhibitor->Src Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Nitration of 2-Phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 2-phenylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific electrophilic aromatic substitution.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 2-phenylthiophene, offering potential causes and suggested solutions to optimize your experimental outcomes.

IssuePossible Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Decomposition of Starting Material: 2-Phenylthiophene is highly susceptible to degradation by strong acids. The use of harsh nitrating agents like concentrated nitric and sulfuric acid mixtures can lead to charring and decomposition. 2. Insufficiently Reactive Nitrating Agent: While harsh conditions are detrimental, an overly mild nitrating agent may not be sufficient to achieve nitration. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Employ milder nitrating conditions. A common and effective method is the use of fuming nitric acid in acetic anhydride.[1][2][3] This helps to control the reactivity and prevent degradation. 2. Ensure the nitrating agent is active and used in appropriate stoichiometry. 3. Gradually increase the reaction temperature, carefully monitoring the reaction progress by thin-layer chromatography (TLC).
Formation of Multiple Products (Poor Regioselectivity) 1. Multiple Reactive Sites: 2-Phenylthiophene has several potential sites for nitration, primarily the 3- and 5-positions on the thiophene ring, and the ortho-, meta-, and para-positions on the phenyl ring. The thiophene ring is generally more activated towards electrophilic substitution than the phenyl ring. 2. Reaction Conditions Favoring Mixed Isomers: Temperature and the specific nitrating agent can influence the ratio of isomers formed.1. The primary products of mononitration are typically 2-phenyl-5-nitrothiophene and 2-phenyl-3-nitrothiophene, with the 5-nitro isomer being the major product due to the directing effect of the phenyl group. Nitration on the phenyl ring is a minor pathway under these conditions. 2. Maintain a low and controlled reaction temperature (e.g., 0-10 °C) to enhance regioselectivity. The use of milder nitrating agents can also favor the formation of a single major isomer.
Polysubstitution (Dinitration) 1. Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to the formation of dinitrated products. 2. Elevated Reaction Temperature: Higher temperatures can promote further nitration of the initially formed mononitro-2-phenylthiophene.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent. 2. Maintain a low reaction temperature throughout the addition of the nitrating agent and the course of the reaction. Monitor the reaction closely by TLC to quench it upon consumption of the starting material.
Oxidation and Tar Formation 1. Presence of Nitrous Acid: Nitrous acid, often present in nitric acid, can lead to oxidative side reactions and the formation of tarry by-products.[3] 2. Overheating: Localized or bulk overheating of the reaction mixture can cause decomposition and polymerization.[1]1. The use of acetic anhydride as a solvent helps to scavenge any nitrous acid present.[3] 2. Ensure efficient stirring and slow, dropwise addition of the nitrating agent to a cooled solution of 2-phenylthiophene to dissipate heat effectively.[1]
Difficulty in Product Isolation and Purification 1. Similar Polarity of Isomers: The mononitrated isomers (e.g., 2-phenyl-5-nitrothiophene and 2-phenyl-3-nitrothiophene) often have very similar polarities, making their separation by column chromatography challenging. 2. Oily Product: The crude product may be an oil or a low-melting solid, making handling and purification by crystallization difficult.1. Careful column chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) with a shallow gradient is often necessary. Preparative TLC or HPLC can also be employed for separating closely related isomers. 2. If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a crystal of the pure compound, or triturating with a non-polar solvent like hexane. Recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) can be effective for solid products.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the mononitration of 2-phenylthiophene?

A1: The thiophene ring is significantly more activated towards electrophilic aromatic substitution than the phenyl ring. Therefore, nitration occurs preferentially on the thiophene ring. The phenyl group at the 2-position primarily directs the incoming nitro group to the 5-position (para to the phenyl group) and to a lesser extent, the 3-position (ortho to the phenyl group). Thus, the major product is 2-phenyl-5-nitrothiophene, with 2-phenyl-3-nitrothiophene being a minor isomer. Nitration on the phenyl ring is generally not observed under typical mononitration conditions.

Q2: What are the recommended nitrating agents for 2-phenylthiophene?

A2: Due to the high reactivity of the thiophene ring, mild nitrating agents are recommended. A widely used and effective system is fuming nitric acid in acetic anhydride.[1][2][3] This reagent combination generates acetyl nitrate in situ, which is a less aggressive nitrating species than the nitronium ion generated from a mixture of concentrated nitric and sulfuric acids. This helps to minimize side reactions such as oxidation and decomposition.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate 9:1) to separate the starting material (2-phenylthiophene) from the product(s). The disappearance of the starting material spot and the appearance of new, more polar product spots indicate the progression of the reaction. It is crucial to stop the reaction once the starting material is consumed to avoid the formation of dinitrated byproducts.

Q4: What are the typical work-up procedures for this reaction?

A4: After the reaction is complete, the mixture is typically poured onto crushed ice and water to quench the reaction and precipitate the crude product. The solid product can then be collected by filtration, washed with water to remove residual acids, and then with a small amount of cold ethanol or hexane to remove highly soluble impurities. If the product is oily, the aqueous mixture should be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are then washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

Q5: How can I separate the isomers of nitro-2-phenylthiophene?

A5: The separation of the 2-phenyl-5-nitrothiophene and 2-phenyl-3-nitrothiophene isomers can be challenging due to their similar polarities. Careful column chromatography on silica gel is the most common method. A long column with a high surface area and a slow, shallow gradient of a non-polar/polar eluent system (e.g., gradually increasing the percentage of ethyl acetate in hexane) is recommended for optimal separation. In some cases, preparative high-performance liquid chromatography (HPLC) may be necessary to achieve high purity of the individual isomers.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the mononitration of thiophene, which serves as a model for the nitration of 2-phenylthiophene. Specific yields and isomer ratios for 2-phenylthiophene can vary based on the precise experimental setup.

Starting MaterialNitrating Agent/SolventTemperature (°C)Total Yield (%)Isomer Ratio (2-nitro : 3-nitro)
ThiopheneFuming HNO₃ / Acetic Anhydride1070-85~85 : 15

Data adapted from the nitration of thiophene, which is expected to show similar reactivity patterns to 2-phenylthiophene.[4]

Experimental Protocols

Key Experiment: Mononitration of 2-Phenylthiophene with Fuming Nitric Acid in Acetic Anhydride

This protocol is adapted from the well-established procedure for the nitration of thiophene and is suitable for the synthesis of mononitro-2-phenylthiophene isomers.[1]

Materials:

  • 2-Phenylthiophene

  • Fuming Nitric Acid (≥90%)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

  • Preparation of the Nitrating Solution: In a flask, carefully add fuming nitric acid (1.1 equivalents) dropwise to a stirred and cooled (0-5 °C) solution of acetic anhydride (5-10 volumes per volume of nitric acid). Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-phenylthiophene (1 equivalent) in glacial acetic acid (5-10 volumes). Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the prepared nitrating solution dropwise to the stirred solution of 2-phenylthiophene. Carefully monitor the temperature and maintain it between 0 and 10 °C throughout the addition. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature. Monitor the progress of the reaction by TLC (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly onto a stirred mixture of crushed ice and water. A yellow precipitate of the crude nitro-2-phenylthiophene isomers should form.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold hexane. Air-dry the solid.

    • If an oil forms: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the isomers.

Visualizations

Nitration_Pathway 2-Phenylthiophene 2-Phenylthiophene Carbocation Intermediate (Attack at C5) Carbocation Intermediate (Attack at C5) 2-Phenylthiophene->Carbocation Intermediate (Attack at C5) Electrophilic Attack at C5 Carbocation Intermediate (Attack at C3) Carbocation Intermediate (Attack at C3) 2-Phenylthiophene->Carbocation Intermediate (Attack at C3) Electrophilic Attack at C3 Nitrating Agent (HNO3/Ac2O) Nitrating Agent (HNO3/Ac2O) Nitrating Agent (HNO3/Ac2O)->Carbocation Intermediate (Attack at C5) Nitrating Agent (HNO3/Ac2O)->Carbocation Intermediate (Attack at C3) 2-Phenyl-5-nitrothiophene (Major) 2-Phenyl-5-nitrothiophene (Major) Carbocation Intermediate (Attack at C5)->2-Phenyl-5-nitrothiophene (Major) Deprotonation 2-Phenyl-3-nitrothiophene (Minor) 2-Phenyl-3-nitrothiophene (Minor) Carbocation Intermediate (Attack at C3)->2-Phenyl-3-nitrothiophene (Minor) Deprotonation

Caption: Regioselectivity in the nitration of 2-phenylthiophene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Nitrating Solution (HNO3 in Ac2O) Prepare Nitrating Solution (HNO3 in Ac2O) Slow Addition of Nitrating Solution Slow Addition of Nitrating Solution Prepare Nitrating Solution (HNO3 in Ac2O)->Slow Addition of Nitrating Solution Dissolve 2-Phenylthiophene in Acetic Acid Dissolve 2-Phenylthiophene in Acetic Acid Cool Reactants to 0-10°C Cool Reactants to 0-10°C Dissolve 2-Phenylthiophene in Acetic Acid->Cool Reactants to 0-10°C Cool Reactants to 0-10°C->Slow Addition of Nitrating Solution Monitor by TLC Monitor by TLC Slow Addition of Nitrating Solution->Monitor by TLC Quench with Ice-Water Quench with Ice-Water Monitor by TLC->Quench with Ice-Water Isolate Crude Product (Filtration/Extraction) Isolate Crude Product (Filtration/Extraction) Quench with Ice-Water->Isolate Crude Product (Filtration/Extraction) Purify by Column Chromatography Purify by Column Chromatography Isolate Crude Product (Filtration/Extraction)->Purify by Column Chromatography

Caption: General experimental workflow for the nitration of 2-phenylthiophene.

References

Technical Support Center: Synthesis of 3-Nitro-2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-2-phenylthiophene. Our aim is to help you overcome common challenges related to byproduct formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My nitration of 2-phenylthiophene is resulting in a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?

The nitration of 2-phenylthiophene can lead to a mixture of nitro isomers due to electrophilic substitution occurring at different positions on the thiophene ring. Thiophene itself is highly reactive towards electrophilic substitution, which can result in a lack of regioselectivity.[1] To enhance the formation of this compound, consider the following strategies:

  • Milder Nitrating Agents: Traditional nitrating agents like a mixture of concentrated nitric acid and sulfuric acid are harsh and can lead to poor selectivity and degradation of the starting material.[1] The use of nitric acid in acetic anhydride is a commonly employed method to achieve milder reaction conditions.[1]

  • Catalysts: The use of catalysts, such as beta zeolite, has been investigated to control the regioselectivity of thiophene nitration and may be applicable to substituted thiophenes.[1]

  • Temperature Control: Maintaining a low reaction temperature is crucial for controlling the reaction rate and improving selectivity.[1]

Q2: I am observing significant amounts of dinitro and other over-nitrated byproducts. What is the cause and how can I prevent this?

The formation of dinitro and other over-nitrated products is a common issue when using strong nitrating conditions. The high reactivity of the thiophene ring makes it susceptible to multiple nitrations.

  • Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a stoichiometric amount or a slight excess of the nitrating agent is recommended.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to quench the reaction once the desired product is formed and before significant over-nitration occurs.

  • Milder Conditions: As with improving regioselectivity, employing milder nitrating agents and lower temperatures can significantly reduce the formation of over-nitrated byproducts.

Q3: The nitration reaction is proceeding too vigorously and seems unsafe. What are the potential hazards and how can they be mitigated?

The nitration of thiophenes can be highly exothermic and potentially explosive, especially when using strong acids.[1] This is often due to the presence of nitrous acid, which can lead to autocatalytic and runaway reactions.[1]

  • Eliminate Nitrous Acid: The addition of urea to the reaction mixture can help to scavenge any nitrous acid present, thus preventing autocatalysis.[1]

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the reaction exotherm.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0-10 °C) to ensure better control over the reaction rate.[2]

  • Proper Cooling: Ensure an efficient cooling bath is in place to dissipate the heat generated during the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Harsh reaction conditions leading to substrate degradation. 2. Formation of multiple isomers. 3. Incomplete reaction.1. Use a milder nitrating agent (e.g., nitric acid in acetic anhydride).[1] 2. Optimize reaction temperature and time. 3. Explore the use of regioselective catalysts.[1] 4. Monitor the reaction by TLC or GC to ensure completion.
Presence of 2,5-Dinitrothiophene and other dinitro byproducts 1. Excess of nitrating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount of the nitrating agent. 2. Maintain a low reaction temperature. 3. Monitor the reaction and quench it once the desired product is formed.
Difficult Purification / Separation of Isomers The physical properties of nitrothiophene isomers can be very similar.1. Fractional Crystallization: 3-Nitrothiophene generally has a higher melting point and is less soluble than the 2-nitro isomer, which can be exploited for purification by crystallization.[3] 2. Chromatography: Column chromatography on silica gel is a standard method for separating isomers. 3. Selective Derivatization: In some cases, selective reactions can be used to separate isomers. For instance, 3-nitrothiophene can be selectively chlorosulfonated in the presence of 2-nitrothiophene.[3][4]
Violent or Uncontrolled Reaction 1. Presence of nitrous acid causing autocatalysis.[1] 2. Rapid addition of reagents. 3. Inadequate cooling.1. Add urea to the reaction mixture to remove nitrous acid.[1] 2. Add the nitrating agent slowly and in a controlled manner.[1] 3. Ensure efficient cooling and maintain a low reaction temperature.[1]

Experimental Protocols

General Protocol for Nitration of 2-Phenylthiophene with Nitric Acid in Acetic Anhydride

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Phenylthiophene

  • Acetic Anhydride

  • Fuming Nitric Acid (or concentrated nitric acid)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve 2-phenylthiophene in acetic anhydride.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding nitric acid to acetic anhydride at a low temperature.

  • Add the nitrating mixture dropwise to the solution of 2-phenylthiophene while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the this compound.

Visualizations

Reaction Pathway: Electrophilic Nitration of 2-Phenylthiophene

Nitration_Pathway cluster_start cluster_intermediates cluster_products Start 2-Phenylthiophene Intermediate_3 Sigma Complex (Attack at C3) Start->Intermediate_3 + NO2+ Intermediate_5 Sigma Complex (Attack at C5) Start->Intermediate_5 + NO2+ Nitronium Nitronium Ion (NO2+) Reagents HNO3 / H2SO4 or HNO3 / Ac2O Reagents->Nitronium Generates Deprotonation_3 -H+ Intermediate_3->Deprotonation_3 Deprotonation_5 -H+ Intermediate_5->Deprotonation_5 Product_3 This compound (Desired Product) Byproduct_5 5-Nitro-2-phenylthiophene (Byproduct) Deprotonation_3->Product_3 Deprotonation_5->Byproduct_5

Caption: Electrophilic nitration of 2-phenylthiophene leading to the desired 3-nitro product and the 5-nitro byproduct.

Troubleshooting Workflow: Improving Regioselectivity

Troubleshooting_Workflow Start Low Regioselectivity (Mixture of Isomers) Check_Conditions Review Reaction Conditions Start->Check_Conditions Milder_Reagent Use Milder Nitrating Agent (e.g., HNO3/Ac2O) Check_Conditions->Milder_Reagent Harsh Reagents? Lower_Temp Lower Reaction Temperature (e.g., 0-10 °C) Check_Conditions->Lower_Temp High Temperature? Use_Catalyst Consider Regioselective Catalyst (e.g., Zeolite) Check_Conditions->Use_Catalyst Further Optimization? Monitor_Reaction Monitor Reaction Progress (TLC, GC) Check_Conditions->Monitor_Reaction Poor Control? Outcome Improved Regioselectivity Milder_Reagent->Outcome Lower_Temp->Outcome Use_Catalyst->Outcome Monitor_Reaction->Outcome

Caption: A logical workflow for troubleshooting and improving the regioselectivity of the nitration reaction.

References

Technical Support Center: Synthesis of 3-Nitro-2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Nitro-2-phenylthiophene.

Troubleshooting Guides

Issue 1: Low Overall Yield in Direct Nitration of 2-Phenylthiophene

Direct nitration of 2-phenylthiophene is a common method for synthesizing this compound, but it often results in a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives, along with potential side products. This can lead to a low isolated yield of the desired 3-nitro isomer.

Possible Causes and Solutions:

  • Harsh Reaction Conditions: The use of strong nitrating agents like a mixture of concentrated nitric acid and sulfuric acid can lead to degradation of the sensitive thiophene ring and the formation of undesired byproducts. Thiophene is highly reactive towards electrophilic substitution and can react explosively under such conditions.

    • Solution: Employ milder nitrating agents. A common and effective alternative is a mixture of nitric acid in acetic anhydride. This reagent combination is less aggressive and can improve the overall yield and selectivity. Another mild nitrating agent to consider is copper (II) nitrate.

  • Suboptimal Reaction Temperature: The temperature during nitration is a critical parameter that influences both the reaction rate and the selectivity.

    • Solution: Maintain a low reaction temperature, typically between 0 °C and 10 °C, to minimize side reactions and degradation. Careful temperature control is crucial for achieving a higher yield of the desired product.

  • Formation of Multiple Isomers: The direct nitration of 2-phenylthiophene inevitably leads to the formation of a mixture of isomers, with the 5-nitro-2-phenylthiophene often being a significant component.

    • Solution: While completely avoiding the formation of the 5-nitro isomer is challenging in direct nitration, optimizing the reaction conditions (milder nitrating agent, low temperature) can influence the isomer ratio. Post-reaction purification is essential to isolate the 3-nitro isomer.

Issue 2: Difficulty in Separating this compound from Isomers

The structural similarity between this compound and its 5-nitro isomer makes their separation challenging, impacting the final isolated yield.

Possible Causes and Solutions:

  • Similar Physical Properties: The isomers often have very close boiling points and solubilities in common solvents, making separation by distillation or simple recrystallization inefficient.

    • Solution 1: Fractional Crystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. Experiment with different solvents and solvent mixtures to find conditions where one isomer crystallizes preferentially.

    • Solution 2: Column Chromatography: Silica gel column chromatography is a powerful technique for separating isomers. A systematic approach to solvent system selection (e.g., using a gradient of hexane and ethyl acetate) is necessary to achieve good separation. Thin-layer chromatography (TLC) should be used to monitor the separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected isomer distribution in the direct nitration of 2-phenylthiophene?

Q2: Are there alternative methods to synthesize this compound with higher selectivity?

Yes, a more regioselective method involves a tandem Michael-intramolecular Henry reaction. This multi-step synthesis is designed to specifically yield the 3-nitro-2-substituted thiophene, thus avoiding the formation of the 5-nitro isomer.

Q3: What are the key steps in the tandem Michael-intramolecular Henry reaction for synthesizing this compound?

This synthetic route involves the following key transformations:

  • Tandem Michael-Intramolecular Henry Reaction: Reaction of a suitable nitroalkene with 1,4-dithiane-2,5-diol in the presence of a base like triethylamine to form a tetrahydrothiophene intermediate.

  • Aromatization: Subsequent microwave-assisted dehydration and aromatization of the tetrahydrothiophene intermediate on acidic alumina in the presence of an oxidizing agent like chloranil to furnish the this compound.[1]

Q4: How can I confirm the identity and purity of my this compound product?

A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl and thiophene protons. The coupling constants between the thiophene protons can help distinguish between the 3-nitro and 5-nitro isomers.

    • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms, further confirming the structure.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the aromatic rings.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureDirect NitrationTandem Michael-Henry Reaction
Starting Materials 2-Phenylthiophene, Nitrating Agent (e.g., HNO₃/Acetic Anhydride)Nitroalkene, 1,4-dithiane-2,5-diol
Selectivity Mixture of 3-nitro and 5-nitro isomersHighly regioselective for the 3-nitro isomer
Number of Steps One stepMultiple steps
Key Challenge Isomer separationMulti-step synthesis optimization
Potential Yield Variable, depends on separation efficiencyPotentially higher isolated yield of the pure 3-nitro isomer

Experimental Protocols

Protocol 1: Direct Nitration of 2-Phenylthiophene (Adapted from the nitration of thiophene)

Materials:

  • 2-Phenylthiophene

  • Acetic Anhydride

  • Fuming Nitric Acid (d = 1.5)

  • Glacial Acetic Acid

  • Ice

  • Sodium Carbonate solution

  • Ether

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-phenylthiophene in acetic anhydride.

  • Separately, prepare a solution of fuming nitric acid in glacial acetic acid.

  • Cool the 2-phenylthiophene solution to 10 °C in an ice-salt bath.

  • Slowly add the nitric acid solution dropwise to the stirred 2-phenylthiophene solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 10 °C for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product, a mixture of nitro isomers, will precipitate. Filter the solid and wash it with cold water until the washings are neutral.

  • Neutralize the filtrate with sodium carbonate solution and extract with ether to recover any dissolved product.

  • Dry the crude product.

  • Separate the this compound from the 5-nitro isomer using fractional crystallization or column chromatography.

Protocol 2: Synthesis of this compound via Tandem Michael-Intramolecular Henry Reaction

This protocol is based on a general procedure for the synthesis of 3-nitro-2-substituted thiophenes.[1]

Step A: Synthesis of the Tetrahydrothiophene Intermediate

  • To a solution of the appropriate nitroalkene (derived from benzaldehyde) in a suitable solvent, add 1,4-dithiane-2,5-diol.

  • Add triethylamine (20 mol %) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude tetrahydrothiophene intermediate.

Step B: Aromatization to this compound

  • Adsorb the crude tetrahydrothiophene intermediate onto acidic alumina.

  • Add chloranil as an oxidizing agent.

  • Subject the mixture to microwave irradiation. Monitor the reaction progress by TLC.

  • After completion, extract the product from the alumina with a suitable organic solvent.

  • Concentrate the solvent to yield the crude this compound.

  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow_direct_nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve 2-Phenylthiophene in Acetic Anhydride cool Cool to 10°C prep_reactants->cool prep_nitrating_agent Prepare HNO3 solution in Acetic Acid addition Slowly add Nitrating Agent prep_nitrating_agent->addition cool->addition stir Stir for 2 hours at 10°C addition->stir quench Pour onto Ice stir->quench filter Filter Crude Product quench->filter extract Extract Filtrate quench->extract separate Isomer Separation (Crystallization/Chromatography) filter->separate extract->separate product This compound separate->product

Caption: Experimental workflow for the direct nitration of 2-phenylthiophene.

experimental_workflow_michael_henry cluster_stepA Step A: Tetrahydrothiophene Formation cluster_stepB Step B: Aromatization reactants_A Nitroalkene + 1,4-dithiane-2,5-diol add_base Add Triethylamine reactants_A->add_base stir_A Stir at RT add_base->stir_A intermediate Crude Tetrahydrothiophene Intermediate stir_A->intermediate adsorb Adsorb on Acidic Alumina intermediate->adsorb add_oxidant Add Chloranil adsorb->add_oxidant microwave Microwave Irradiation add_oxidant->microwave extract_B Extract Product microwave->extract_B product_B This compound extract_B->product_B

Caption: Workflow for the synthesis of this compound via the tandem Michael-Henry reaction.

logical_relationship_yield_improvement cluster_direct_nitration Direct Nitration cluster_alternative_synthesis Alternative Synthesis dn_start 2-Phenylthiophene dn_reagents Milder Nitrating Agents (e.g., HNO3/Ac2O) dn_start->dn_reagents dn_conditions Low Temperature (0-10°C) dn_start->dn_conditions dn_issue Isomer Mixture (3-nitro & 5-nitro) dn_reagents->dn_issue dn_conditions->dn_issue dn_solution Efficient Separation (Chromatography/Crystallization) dn_issue->dn_solution dn_yield Improved Yield of This compound dn_solution->dn_yield as_start Nitroalkene + 1,4-dithiane-2,5-diol as_reaction Tandem Michael-Henry Reaction as_start->as_reaction as_aromatization Microwave-assisted Aromatization as_reaction->as_aromatization as_advantage High Regioselectivity as_reaction->as_advantage as_yield Potentially Higher Yield of Pure this compound as_aromatization->as_yield as_advantage->as_yield

Caption: Logical relationship for improving the yield of this compound.

References

Technical Support Center: Separation of 2-Nitro and 3-Nitro Isomers of Phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 2-nitro and 3-nitro isomers of phenylthiophene. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-nitro and 3-nitrophenylthiophene isomers challenging?

A1: The separation of positional isomers, such as 2-nitro and 3-nitrophenylthiophene, is often difficult because they have very similar physical and chemical properties.[1] These include similar polarity, molecular weight, and solubility, which makes separation by standard chromatographic or recrystallization techniques challenging and requires careful optimization.

Q2: What are the primary methods for separating these isomers?

A2: The most common and effective methods for separating nitrophenylthiophene isomers are fractional recrystallization and preparative chromatography (flash chromatography or HPLC). The choice of method depends on the scale of the separation, the required purity of the final products, and the available equipment.

Q3: How do I choose between recrystallization and chromatography?

A3: Recrystallization is a cost-effective method for large-scale purifications if a suitable solvent is found that can effectively differentiate between the solubilities of the isomers. Chromatography, particularly preparative HPLC, offers higher resolution for separating isomers with very similar properties and is suitable for achieving high purity on a smaller scale.[1]

Q4: Are there any chemical methods to facilitate separation?

A4: Yes, in some cases, a chemical approach can be used. For instance, one isomer might undergo a selective reaction that changes its physical properties, allowing for easy separation from the non-reacted isomer. An example for nitrothiophene isomers involves chlorosulfonation, where one isomer reacts preferentially, and the resulting sulfonated product can be easily separated.[2][3] After separation, the reaction can potentially be reversed to recover the desired isomer.

Troubleshooting Guides

Fractional Recrystallization

Issue 1: Both isomers either completely dissolve or do not dissolve in the chosen solvent.

  • Possible Cause: The solvent polarity is either too high or too low.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, isopropanol).[4]

    • Solvent Mixtures: Use a binary solvent system. Dissolve the mixture in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity appears. Allow to cool slowly.

    • Temperature Control: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[5]

Issue 2: The product purity does not improve after recrystallization.

  • Possible Cause: The isomers have very similar solubility in the chosen solvent, or the cooling process is too rapid, leading to co-precipitation.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot solution to cool to room temperature slowly before placing it in an ice bath. Slow crystal growth favors the incorporation of only one type of molecule into the crystal lattice.[5]

    • Iterative Recrystallization: Multiple recrystallization steps may be necessary to achieve the desired purity.

    • Seeding: Add a pure crystal of the desired isomer to the cooling solution to encourage its selective crystallization.

Column Chromatography (Flash & HPLC)

Issue 3: Poor or no separation of isomers on a silica gel column.

  • Possible Cause: The mobile phase polarity is not optimized, or the isomers have nearly identical affinities for the stationary phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Use a less polar solvent system (e.g., mixtures of hexane and ethyl acetate or dichloromethane and hexane) and a slow gradient to maximize resolution.[1]

    • Change Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like alumina or a reversed-phase column (e.g., C18 or Phenyl-Hexyl for HPLC).[1] Biphenyl columns can also offer unique selectivity for aromatic compounds.[6]

    • Sample Loading: Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.

Issue 4: Peak tailing in HPLC chromatogram.

  • Possible Cause: Secondary interactions between the nitro groups and active sites on the stationary phase, or column overload.[7]

  • Troubleshooting Steps:

    • Use End-Capped Columns: Employ high-purity, end-capped columns to minimize interactions with residual silanol groups.[7]

    • Mobile Phase Additives: Add a small amount of a competing agent, such as triethylamine (0.1%), to the mobile phase to block active sites.[8]

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[7]

Experimental Protocols

Protocol 1: Fractional Recrystallization

This protocol is a general guideline and should be optimized based on the specific properties of the nitrophenylthiophene isomers.

  • Solvent Selection:

    • Place a small amount of the isomer mixture into several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube and heat to boiling.

    • A suitable solvent will dissolve the mixture at high temperatures but show differential solubility upon cooling, with one isomer crystallizing out while the other remains in solution. Ethanol is often a good starting point for nitroaromatic compounds.[2][3]

  • Dissolution:

    • Place the crude isomer mixture in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5]

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Analysis:

    • Analyze the purity of the crystals and the mother liquor (the remaining solution) by TLC, GC, or HPLC to determine the efficiency of the separation.

Protocol 2: Flash Column Chromatography
  • TLC Analysis:

    • Develop a TLC method to determine a suitable solvent system. A good system will show a clear separation between the two isomer spots with Rf values between 0.2 and 0.4. A common mobile phase for such compounds is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase.[9]

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of the mobile phase or a stronger solvent that is then evaporated after being mixed with a small amount of silica gel (dry loading).

    • Carefully add the sample to the top of the column.

  • Elution:

    • Run the column using the optimized mobile phase, applying gentle air pressure to maintain a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Hypothetical Solvent Screening for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
HexaneInsolubleSparingly SolubleGood
TolueneSparingly SolubleSolubleFair
Ethyl AcetateSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood, potential for separation
EthanolSparingly SolubleSolubleGood, potential for separation

Table 2: Example HPLC Parameters for Isomer Separation

ParameterCondition
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or 330 nm
Injection Volume 10 µL

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Isolation A Nitration of Phenylthiophene B Crude Mixture of 2- and 3-Nitro Isomers A->B C Separation Method Selection B->C D Fractional Recrystallization C->D Large Scale E Column Chromatography C->E High Purity / Small Scale F Purity Analysis (TLC, HPLC, GC) D->F E->F G Isolated 2-Nitro Isomer F->G H Isolated 3-Nitro Isomer F->H

Caption: General experimental workflow for the separation of nitrophenylthiophene isomers.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Chromatography Start Poor Isomer Separation Method Separation Method? Start->Method Recryst_Prob Problem? Method->Recryst_Prob Recrystallization Chrom_Prob Problem? Method->Chrom_Prob Chromatography Recryst_Solvent Screen New Solvents / Solvent Mixtures Recryst_Prob->Recryst_Solvent Poor Solubility Recryst_Cooling Slow Down Cooling Rate Recryst_Prob->Recryst_Cooling Co-precipitation Chrom_Mobile Optimize Mobile Phase Chrom_Prob->Chrom_Mobile Poor Resolution Chrom_Stationary Change Stationary Phase (e.g., C18, Phenyl) Chrom_Prob->Chrom_Stationary No Separation

Caption: Troubleshooting logic for separating 2-nitro and 3-nitrophenylthiophene.

References

Technical Support Center: Controlling Regioselectivity in Thiophene Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiophene substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the control of regioselectivity in the functionalization of thiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the regioselectivity of electrophilic aromatic substitution (SEAr) on a thiophene ring?

A1: The regioselectivity of electrophilic aromatic substitution on thiophene is primarily governed by the electronic properties of the thiophene ring itself. Thiophene is an electron-rich aromatic heterocycle, making it more reactive than benzene. The substitution pattern is dictated by the stability of the intermediate carbocation (σ-complex or arenium ion) formed during the reaction. Attack at the C2 (α) position is generally favored over the C3 (β) position because the resulting intermediate is more stabilized by resonance, with the positive charge being delocalized over more atoms, including the sulfur atom.[1]

Q2: How do existing substituents on the thiophene ring influence further substitution?

A2: Substituents on the thiophene ring direct incoming electrophiles to specific positions based on their electronic nature (electron-donating or electron-withdrawing) and steric hindrance.

  • Electron-Donating Groups (EDGs) like -CH₃, -OR, and -NH₂ activate the ring, increasing the rate of electrophilic substitution. They generally direct incoming electrophiles to the ortho and para positions relative to themselves. For a 2-substituted thiophene with an EDG, this typically directs substitution to the C5 position.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -COR deactivate the ring, making substitution more difficult. They direct incoming electrophiles to the meta position. For a 2-substituted thiophene with an EWG, this can lead to substitution at the C4 position.[2]

Q3: What is Directed ortho-Metalation (DoM) and how is it used to control regioselectivity in thiophene functionalization?

A3: Directed ortho-Metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to selectively deprotonate a specific ortho-position with a strong base, typically an organolithium reagent like n-BuLi.[3] The DMG, which contains a heteroatom with a lone pair of electrons, coordinates to the lithium atom, directing the deprotonation to the adjacent carbon atom. This generates a lithiated intermediate that can then react with various electrophiles to introduce a substituent at a specific position, which might be difficult to achieve through classical electrophilic substitution.[4][5] For instance, an amide group at the C2 position can direct lithiation to the C3 position.[6]

Q4: What are the common challenges in achieving regioselectivity at the β-positions (C3 and C4) of thiophene?

A4: Functionalization of the β-positions of thiophene is generally more challenging than at the α-positions due to the inherent electronic preference for α-substitution in electrophilic reactions.[7] Achieving β-selectivity often requires specific strategies such as:

  • Blocking the α-positions: If the C2 and C5 positions are already substituted, electrophilic attack is forced to occur at the β-positions.

  • Directed Metalation: Using a directing group that specifically directs metalation (and subsequent electrophilic quench) to a β-position.

  • Transition-Metal Catalyzed C-H Activation: Certain palladium-catalyzed reactions can achieve functionalization at the β-position through mechanisms like a 1,4-palladium migration.[7]

Troubleshooting Guides

This section provides practical solutions to specific issues you might encounter during your experiments.

Problem 1: My electrophilic substitution reaction on an unsubstituted thiophene is giving a mixture of C2 and C3 isomers.

  • Possible Cause: While C2 substitution is electronically favored, harsh reaction conditions (e.g., high temperatures, strong Lewis acids) can sometimes lead to a loss of selectivity and the formation of the thermodynamically more stable C3 isomer or other byproducts.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled C2 product.

    • Use a Milder Lewis Acid: If a Lewis acid is required, consider using a milder one to reduce the likelihood of isomerization or side reactions.

    • Optimize Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal time. Over-running the reaction can lead to the formation of undesired isomers.

Problem 2: I am attempting a Directed ortho-Metalation (DoM) on a 2-substituted thiophene to functionalize the C3 position, but I am getting low yields or a mixture of products.

  • Possible Cause: The success of DoM is highly dependent on the choice of the directing group, the organolithium base, the solvent, and the reaction temperature.

  • Troubleshooting Steps:

    • Verify the Strength of the Directing Group: Not all functional groups are effective DMGs. Amides, carbamates, and sulfonamides are generally good choices.

    • Optimize the Base: While n-BuLi is common, sometimes s-BuLi or t-BuLi are more effective. The stoichiometry of the base is also critical; use a slight excess to ensure complete deprotonation.[8]

    • Control the Temperature: Lithiation is typically carried out at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is stable throughout the addition of the base and the electrophile.[9]

    • Check for Competing Reactions: If your substrate has other acidic protons (e.g., on an alkyl chain), these may be deprotonated in preference to the thiophene ring.

Problem 3: My C-H activation reaction to functionalize a specific position on the thiophene ring is not regioselective.

  • Possible Cause: The regioselectivity of C-H activation is influenced by the catalyst, ligands, directing groups (if any), and the electronic and steric environment of the C-H bonds.

  • Troubleshooting Steps:

    • Ligand Screening: For transition-metal catalyzed reactions, the ligand plays a crucial role in determining the regioselectivity. A systematic screening of different ligands can help identify one that favors the desired isomer.

    • Directing Group Strategy: If applicable, ensure your directing group is positioned correctly to guide the catalyst to the desired C-H bond. Some C-H activation reactions can proceed via a directed or non-directed pathway, and conditions can be tuned to favor one over the other.[10]

    • Solvent and Additive Effects: The solvent and any additives (e.g., acids, bases) can significantly impact the reaction outcome. Experiment with different solvent systems and additives to optimize selectivity.

Data Presentation

Table 1: Regioselectivity in the Bromination of Thiophene Derivatives

SubstrateReagentConditionsMajor Product(s)Regiomeric Ratio (approx.)Yield (%)Reference
2-MethylthiopheneNBSCCl₄, reflux5-Bromo-2-methylthiophene>95:5-[11]
3-Alkylthiophenen-BuLi, then Br₂THF, -78 °C2-Bromo-3-alkylthiopheneHigh92[12]
ThiopheneBromineAcetic Acid2-Bromothiophene, 2,5-DibromothiopheneMixture-[9]
2-Methylbenzo[b]thiopheneNBSAcetonitrile, 0 °C to RT3-Bromo-2-methylbenzo[b]thiophene>99:199

Table 2: Regioselectivity in Directed ortho-Metalation (DoM) of Thiophene Derivatives

SubstrateDirecting GroupBaseElectrophileMajor ProductYield (%)Reference
N-phenyl-5-propylthiophene-2-carboxamide2-CONPhn-BuLiDMF3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide77[6]
Thiophene(none)n-BuLiPropyl bromide2-Propylthiophene85[6]
2-Propylthiophene(none)n-BuLiPhenylisocyanateN-phenyl-5-propylthiophene-2-carboxamide91[6]

Experimental Protocols

Protocol 1: Regioselective Bromination of 3-Alkylthiophene at the C2 Position

This protocol is adapted from a patented procedure for the regioselective synthesis of 2-bromo-3-alkylthiophenes.[12]

  • Setup: To a dry three-necked flask under an argon atmosphere, add the 3-alkylthiophene and dry tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C. After the addition is complete, stir the mixture at this temperature for approximately 1 hour to ensure complete lithiation.

  • Bromination: In a separate flask, prepare a solution of bromine in dry THF. Slowly add this bromine solution to the lithiated thiophene mixture at -78 °C over a period of about 15 minutes.

  • Quenching: After stirring for an additional 20 minutes at -78 °C, quench the reaction by adding a few drops of an aqueous methanolic solution of sodium thiosulfate.

  • Workup: Allow the reaction mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-3-alkylthiophene.

Protocol 2: Directed ortho-Metalation and Formylation of N-phenyl-5-propylthiophene-2-carboxamide

This protocol describes the amide-directed formylation at the C3 position of a 2-carboxamide-substituted thiophene.[6]

  • Setup: Add N-phenyl-5-propylthiophene-2-carboxamide to a dry flask under an argon atmosphere and dissolve it in dry THF.

  • Cooling: Cool the solution to -78 °C.

  • Lithiation: Add n-BuLi (typically 1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Electrophilic Quench: Add N,N-dimethylformamide (DMF) as the electrophile to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and then quench it with a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting crude material by flash column chromatography to yield 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

Mandatory Visualizations

Electrophilic_Substitution_Pathway cluster_C2_attack C2 (α) Attack (Favored) cluster_C3_attack C3 (β) Attack (Disfavored) Thiophene Thiophene Ring TS1 Transition State 1 Thiophene->TS1 TS2 Transition State 2 Thiophene->TS2 Electrophile Electrophile (E+) Electrophile->TS1 Electrophile->TS2 Sigma_C2 σ-Complex (C2) More Stable (3 resonance structures) TS1->Sigma_C2 Product_C2 C2-Substituted Thiophene Sigma_C2->Product_C2 -H+ Sigma_C3 σ-Complex (C3) Less Stable (2 resonance structures) TS2->Sigma_C3 Product_C3 C3-Substituted Thiophene Sigma_C3->Product_C3 -H+

Caption: Pathway for electrophilic substitution on thiophene.

DoM_Workflow Start Start: Thiophene with Directing Metalation Group (DMG) Step1 1. Add Strong Base (e.g., n-BuLi) in THF at -78 °C Start->Step1 Intermediate Formation of ortho-Lithiated Intermediate (DMG-Li coordination) Step1->Intermediate Step2 2. Add Electrophile (E+) at -78 °C Intermediate->Step2 Step3 3. Quench and Workup Step2->Step3 End End: Regioselectively Substituted Thiophene Product Step3->End

Caption: Workflow for Directed ortho-Metalation (DoM).

Troubleshooting_Logic Issue Poor Regioselectivity in Thiophene Substitution Q_ReactionType What is the reaction type? Issue->Q_ReactionType SEAr Electrophilic Aromatic Substitution Q_ReactionType->SEAr SEAr DoM Directed ortho-Metalation Q_ReactionType->DoM DoM C_H_Activation C-H Activation Q_ReactionType->C_H_Activation C-H Act. Sol_SEAr - Lower Temperature - Use Milder Catalyst - Optimize Reaction Time SEAr->Sol_SEAr Sol_DoM - Check DMG Efficacy - Optimize Base/Stoichiometry - Ensure Low Temperature (-78 °C) DoM->Sol_DoM Sol_C_H - Screen Ligands - Adjust Directing Group - Optimize Solvent/Additives C_H_Activation->Sol_C_H

Caption: Troubleshooting logic for poor regioselectivity.

References

preventing explosive reactions during thiophene nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene Nitration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing potentially explosive reactions and troubleshooting common issues encountered during the nitration of thiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of thiophene potentially explosive?

A1: The nitration of thiophene can be highly exothermic and potentially explosive due to several factors. Thiophene is an electron-rich aromatic compound, making it significantly more reactive towards electrophilic substitution than benzene.[1] This high reactivity can lead to a rapid, uncontrolled reaction rate. Furthermore, the reaction can proceed with explosive violence if nitrous acid is present, which catalyzes an autocatalytic nitrosation of the thiophene ring, leading to a variety of unidentified products and a runaway reaction.[2] Using strong nitrating agents, such as the classic concentrated nitric acid and sulfuric acid mixture, is often too aggressive and can lead to substrate degradation and dangerous conditions.[2]

Q2: What are the primary signs of a developing runaway or explosive reaction?

A2: Key indicators of a runaway reaction include a rapid and uncontrolled increase in temperature that does not respond to external cooling, and a sudden change in the reaction mixture's color.[3][4] A shift from the expected light brown color to a pink or dark red color often indicates excessive oxidation and the onset of uncontrolled side reactions.[3][4] Vigorous gas evolution is another critical warning sign.

Q3: What are safer, milder nitrating agents for thiophene?

A3: To avoid the hazards associated with strong acids, several milder nitrating agents are recommended. The most successful and commonly cited reagent is a mixture of nitric acid in acetic anhydride, which forms acetyl nitrate in situ.[2] Acetic anhydride helps to prevent the complications arising from nitrosation.[2] Other effective mild agents include nitric acid with trifluoroacetic anhydride, which can give high yields of 2-nitrothiophene, and copper nitrate.[2][5] For some derivatives, using potassium nitrate in concentrated sulfuric acid at low temperatures provides good kinetic control.[6]

Q4: What is the specific role of acetic anhydride in thiophene nitration?

A4: Acetic anhydride is crucial for controlling the reaction. It reacts with nitric acid to form acetyl nitrate, a milder nitrating species. More importantly, it effectively scavenges any nitrous acid present or formed during the reaction, thereby preventing the autocatalytic and often explosive nitrosation pathway.[2] While it doesn't significantly increase the rate of nitration, its presence is key to avoiding dangerous side reactions.[2]

Q5: How can I effectively control the reaction temperature?

A5: Strict temperature control is paramount for safety.[3] Key methods include:

  • Slow, Dropwise Addition: The thiophene solution should be added drop-by-drop to the nitrating mixture.[3][4]

  • External Cooling: The reaction flask should be immersed in an ice bath or a cold water bath throughout the addition process to dissipate the heat generated.[3][4]

  • Monitoring: A thermometer must be placed directly in the reaction mixture to monitor the internal temperature continuously.

  • Stirring: Vigorous and efficient stirring ensures even heat distribution and prevents localized hotspots from forming.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Problem / Observation Possible Cause & Solution
Rapid temperature spike above the desired range (e.g., >20°C). Cause: Addition rate of the reactant is too fast, or the cooling bath is inefficient. Solution: Immediately stop the addition. Ensure the cooling bath is making good contact with the flask and contains sufficient ice/water. Resume addition at a much slower rate once the temperature is back within the specified range.[3]
Reaction mixture turns dark red or pink. Cause: This indicates oxidation and potential runaway side reactions, possibly due to localized overheating or impurities.[3][4] Solution: Stop the addition immediately. If the temperature is also rising uncontrollably, prepare for an emergency quench by pouring the reaction mixture onto a large volume of crushed ice.
Low or no yield of the desired nitrothiophene product. Cause: The nitrating agent may be too weak, the reaction temperature too low, or the reaction time too short. Solution: Verify the concentration and quality of the nitric acid. Consider using a slightly stronger (but still controlled) nitrating system or increasing the reaction time while carefully monitoring the reaction by TLC.
Formation of significant amounts of dinitrothiophene or other impurities. Cause: The reaction conditions are too harsh (e.g., temperature is too high, or the nitrating agent is too concentrated), leading to over-nitration or side reactions.[7] Solution: Reduce the reaction temperature and ensure slow, controlled addition. Using a milder nitrating agent like acetyl nitrate can improve selectivity for the mono-nitro product.[7]
Difficulty in separating 2-nitrothiophene from the 3-nitro isomer. Cause: While the 2-nitro isomer is the major product due to kinetic control, some 3-nitro isomer is often formed (typically around 10-15%).[2][8] Solution: Separation can be achieved through careful recrystallization, often from solvents like petroleum ether or hexane-isopropyl ether, or by column chromatography.[3][7]

Quantitative Data Summary

The choice of nitrating agent and reaction conditions significantly impacts safety and product distribution.

Nitrating Agent/SystemSolvent(s)Typical TemperatureTypical Yield (2-nitrothiophene)Key Safety/Control Considerations
Fuming Nitric Acid / Acetic AnhydrideGlacial Acetic Acid10°C70-85%Excellent temperature control is critical to prevent superheating. Acetic anhydride minimizes explosion risk from nitrosation.[3][4]
Nitric Acid / Trifluoroacetic AnhydrideNot specifiedNot specified78%A milder, high-yield alternative to traditional methods.[5]
Potassium NitrateConcentrated Sulfuric Acid0°CVaries (Favors 5- and 6-nitro isomers for benzo[b]thiophene)Low temperature provides kinetic control. Requires careful portion-wise addition of the nitrate salt.[6]
Concentrated HNO₃ / Concentrated H₂SO₄NoneN/AVariesNOT RECOMMENDED. Conditions are too strong and likely to cause substrate degradation and explosive reactions.[2]

Experimental Protocols

Protocol 1: Nitration of Thiophene using Acetic Anhydride (Controlled Method)

This protocol is adapted from Organic Syntheses and is a well-established method for the controlled nitration of thiophene.[3]

Materials:

  • Thiophene (1 mole, 84 g)

  • Acetic Anhydride (340 mL)

  • Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Glacial Acetic Acid (600 mL)

  • Crushed Ice

  • Cold Water Bath

Procedure:

  • Prepare Solutions:

    • Solution A: Dissolve 84 g of thiophene in 340 mL of acetic anhydride.

    • Solution B: Carefully and gradually add 80 g of fuming nitric acid to 600 mL of glacial acetic acid with shaking and cooling as necessary.[3]

  • Divide Solutions: Divide both Solution A and Solution B into two equal halves.

  • Initial Reaction Setup:

    • Add one half of Solution B to a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel.

    • Cool the flask to 10°C using a cold water bath.[3]

  • First Addition:

    • With moderate stirring, add one half of Solution A (thiophene solution) dropwise from the funnel.

    • Maintain the temperature below room temperature. A rapid temperature rise will occur initially; control it by adjusting the addition rate and ensuring efficient cooling.[3][4] Do not allow the mixture to superheat.[3]

  • Second Addition:

    • After the first addition is complete, cool the reaction mixture back down to 10°C.

    • Rapidly add the remaining half of Solution B (nitric acid solution).

    • Continue the nitration by adding the remaining half of Solution A (thiophene solution) dropwise, maintaining temperature control.

  • Reaction Monitoring & Completion:

    • Throughout the addition, the solution should maintain a light brown color. A pink or dark red color indicates unwanted oxidation.[3]

    • After the addition is complete, allow the mixture to stir at room temperature for two hours.

  • Quenching and Isolation:

    • Pour the reaction mixture into a flask containing an equal weight of finely crushed ice with rapid shaking.

    • Pale yellow crystals of 2-nitrothiophene will precipitate. The mixture can be left in an ice chest for 24 hours to maximize crystallization.

    • Filter the solid product at a low temperature and wash thoroughly with ice water.

Protocol 2: Nitration of Benzo[b]thiophene-3-carbonitrile using Potassium Nitrate (Low-Temperature Method)

This protocol is suitable for substrates where low-temperature kinetic control is desired.[6]

Materials:

  • Benzo[b]thiophene-3-carbonitrile

  • Concentrated Sulfuric Acid

  • Potassium Nitrate (finely powdered)

  • Crushed Ice

Procedure:

  • Dissolution: Dissolve the benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid in a flask equipped with a stirrer.

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Addition: Add finely powdered potassium nitrate portion-wise, ensuring the temperature is maintained at 0°C.

  • Reaction: Continue stirring at 0°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice.

  • Isolation: Allow the ice to melt completely. Collect the precipitated solid product by filtration.

  • Washing: Wash the solid with water until the washings are neutral to pH paper.

Visualizations

The following diagrams illustrate key decision-making processes and the chemical logic behind controlling the nitration of thiophene.

Nitration_Workflow cluster_prep Preparation & Risk Assessment cluster_reagent Reagent Selection cluster_execution Reaction Execution start Start: Plan Thiophene Nitration risk_assessment Assess Reactivity of Substrate (Is it highly activated?) start->risk_assessment reagent_choice Select Nitrating Agent risk_assessment->reagent_choice High Reactivity mild_reagent Mild Agent: - HNO3 / Acetic Anhydride - HNO3 / TFAA - KNO3 / H2SO4 (0°C) reagent_choice->mild_reagent Yes strong_reagent Strong Agent: - Conc. HNO3 / H2SO4 reagent_choice->strong_reagent No (High Risk) setup Setup Reaction: - Efficient Stirring - Ice Bath - Thermometer reagent_choice->setup addition Slow, Dropwise Addition of Thiophene Solution setup->addition monitoring Monitor Temperature & Color (Keep T < 20°C, color light brown) addition->monitoring quench Quench on Crushed Ice monitoring->quench No (Reaction Complete) runaway Runaway Detected? (Temp Spike, Red Color) monitoring->runaway Yes workup Purification & Isolation quench->workup emergency_quench EMERGENCY QUENCH runaway->emergency_quench

Caption: Decision workflow for safe thiophene nitration.

Reaction_Pathways start Thiophene + Nitrating Agent control_node Controlled Conditions start->control_node uncontrolled_node Uncontrolled Conditions start->uncontrolled_node temp_control Low Temperature (0-10°C) control_node->temp_control mild_agent Mild Nitrating Agent (e.g., Acetyl Nitrate) control_node->mild_agent no_nitrous Absence of Nitrous Acid (Acetic Anhydride) control_node->no_nitrous controlled_reaction Controlled Electrophilic Aromatic Substitution temp_control->controlled_reaction mild_agent->controlled_reaction no_nitrous->controlled_reaction product 2-Nitrothiophene (High Yield, Safe) controlled_reaction->product high_temp High Temperature (Poor Cooling) uncontrolled_node->high_temp strong_agent Strong Nitrating Agent (Mixed Acid) uncontrolled_node->strong_agent yes_nitrous Presence of Nitrous Acid uncontrolled_node->yes_nitrous runaway_reaction Runaway Nitrosation & Oxidation high_temp->runaway_reaction strong_agent->runaway_reaction yes_nitrous->runaway_reaction explosion Decomposition & Explosion Hazard runaway_reaction->explosion

Caption: Factors influencing controlled vs. explosive reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 2,3-Disubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-disubstituted thiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of 2,3-disubstituted thiophenes, providing potential causes and recommended solutions.

I. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Stille)

Cross-coupling reactions are powerful methods for forming C-C bonds to introduce substituents at the 2- and 3-positions of the thiophene ring. However, these reactions can be sensitive to various parameters.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in low or no yield. What are the common causes?

Answer: Low conversion in Suzuki-Miyaura couplings with thiophene substrates can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be deactivated by oxygen. Inadequate degassing of the reaction mixture is a common reason for catalyst deactivation.[1]

  • Sub-optimal Ligand Choice: The ligand plays a critical role in facilitating both oxidative addition and reductive elimination. For heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) often improve catalytic activity and yield.[1]

  • Inefficient Transmetalation: The transfer of the thienyl group from boron to the palladium center is a crucial step. This can be hampered by an inappropriate base or solvent system. The base activates the boronic acid to form a more reactive boronate species.[1]

  • Poor Solubility: Insufficient solubility of either the boronic acid or the aryl halide in the chosen solvent can severely limit the reaction rate.[1]

  • Side Reactions: Decomposition of the boronic acid is a significant issue. Protodeboronation, the replacement of the boron group with a hydrogen atom, is a common side reaction, especially with electron-rich heteroaryl boronic acids under aqueous basic conditions.[1][2]

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low / No Product reagent_quality Verify Reagent Quality (Purity, Stability) start->reagent_quality reagent_ok Reagents OK? reagent_quality->reagent_ok replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No reaction_conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagent_ok->reaction_conditions Yes replace_reagents->start conditions_ok Conditions OK? reaction_conditions->conditions_ok improve_conditions Improve Degassing Ensure Inert Atmosphere conditions_ok->improve_conditions No catalyst_system Troubleshoot Catalyst System conditions_ok->catalyst_system Yes improve_conditions->start catalyst_issue Catalyst Issue? (e.g., Pd Black) catalyst_system->catalyst_issue change_ligand Change Ligand (e.g., Buchwald type) catalyst_issue->change_ligand Yes boron_reagent Troubleshoot Boron Reagent catalyst_issue->boron_reagent No optimize_base_solvent Optimize Base/Solvent change_ligand->optimize_base_solvent protodeboronation Protodeboronation? boron_reagent->protodeboronation use_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->use_ester Yes protodeboronation->optimize_base_solvent No use_ester->optimize_base_solvent end Improved Yield optimize_base_solvent->end

Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Question 2: I am observing significant homocoupling of my organotin reagent in my Stille coupling reaction. How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in Stille couplings. It is believed to proceed through two possible mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[3] To minimize homocoupling:

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction.

  • Control Ligand Stoichiometry: The presence of sufficient electron-donating ligands can stabilize the Pd(0) species and disfavor the pathways leading to homocoupling.

  • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

  • Additives: The addition of certain reagents, such as copper(I) salts, can sometimes suppress homocoupling and promote the cross-coupling pathway.

ParameterRecommendation for Suzuki-Miyaura CouplingRecommendation for Stille Coupling
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)[1]Pd(PPh₃)₄, Pd₂(dba)₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃Not required
Solvent Toluene/Water, Dioxane/Water, THF/Water[1]Toluene, THF, DMF
Temperature 80-110 °C80-120 °C
Additives Phase-transfer catalysts (e.g., TBAB) for poorly soluble substratesLiCl (to facilitate transmetalation), Cu(I) salts (to suppress homocoupling)[3]
II. Thiophene Ring Formation Reactions

Question 3: My Gewald reaction is giving a low yield of the desired 2-aminothiophene. What are the common causes and how can I improve it?

Answer: The Gewald reaction is a multicomponent reaction, and its success is sensitive to the reaction conditions and the nature of the starting materials.[4] Low yields can often be attributed to:

  • Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the α-cyanoester is a crucial step. Ensure your base is appropriate for this condensation.

  • Poor Quality of Sulfur: Use finely powdered elemental sulfur for better reactivity.

  • Suboptimal Temperature: The reaction often requires heating to proceed efficiently.

  • Choice of Base: The base (often a secondary or tertiary amine like morpholine or triethylamine) plays a key role in both the Knoevenagel condensation and the subsequent cyclization. The optimal base can be substrate-dependent.

  • Solvent: Protic solvents like ethanol or methanol are commonly used and can influence the reaction rate and yield.

Question 4: I am struggling with regioselectivity in my Fiesselmann thiophene synthesis. How can I favor the formation of the 2,3-disubstituted isomer?

Answer: The Fiesselmann synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-halo-α,β-unsaturated carbonyl compounds.[5] Achieving high regioselectivity for 2,3-disubstituted thiophenes can be challenging.

  • Starting Material Selection: The substitution pattern of the starting acetylenic or unsaturated carbonyl compound dictates the regioselectivity. Careful choice of substrates is paramount.

  • Reaction Conditions: The choice of base and solvent can influence the regioselectivity. It is often necessary to screen different conditions to optimize for the desired isomer.

  • Alternative Methods: If poor regioselectivity persists, consider alternative synthetic routes that offer better control over the substitution pattern.

Synthesis MethodKey ReactantsCommon SolventsCommon Bases/ReagentsTypical Temperature
Gewald Ketone/Aldehyde, α-Cyanoester, SulfurEthanol, Methanol, DMFMorpholine, Triethylamine50-80 °C
Fiesselmann α,β-Acetylenic ester, Thioglycolic acid esterEthanol, MethanolSodium ethoxide, PiperidineReflux
Paal-Knorr 1,4-Dicarbonyl compoundToluene, DioxaneLawesson's reagent, P₄S₁₀Reflux
III. Purification

Question 5: I am having difficulty separating the regioisomers of my 2,3-disubstituted thiophene. What are the best methods for separation?

Answer: The separation of thiophene regioisomers can be challenging due to their similar polarities.[6]

  • Column Chromatography: This is the most common method. A systematic approach to solvent system screening using thin-layer chromatography (TLC) is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity. High-performance liquid chromatography (HPLC) with both normal and reverse phases can offer better separation for difficult cases.[6]

  • Crystallization: If the desired 2,3-disubstituted isomer is a solid, fractional crystallization can be an effective purification technique. Experiment with different solvents to find one in which the desired isomer has lower solubility than the others. Seeding the solution with a pure crystal of the desired product can sometimes induce crystallization.[6]

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful tool to isolate pure isomers for characterization.[6]

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Impure Product is_solid Is the product a solid? start->is_solid try_crystallization Attempt Fractional Crystallization is_solid->try_crystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No crystallization_ok Successful? try_crystallization->crystallization_ok crystallization_ok->column_chromatography No end Pure Product crystallization_ok->end Yes separation_ok Good Separation? column_chromatography->separation_ok optimize_column Optimize Column Conditions (Solvent, Gradient, Column Size) separation_ok->optimize_column No separation_ok->end Yes hplc Consider Preparative HPLC optimize_column->hplc hplc->end

Decision workflow for the purification of 2,3-disubstituted thiophenes.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a thiophene halide with a boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add the thiophene halide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The volume should be sufficient to dissolve the reactants.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

General Procedure for Gewald Aminothiophene Synthesis

This protocol outlines a general procedure for the synthesis of a 2-aminothiophene via the Gewald reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone or aldehyde (1.0 equiv), the α-cyanoester (1.0 equiv), and elemental sulfur (1.1 equiv) in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

troubleshooting low purity in 3-Nitro-2-phenylthiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 3-Nitro-2-phenylthiophene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My nitration of 2-phenylthiophene resulted in a low yield and a product with significant impurities. What are the common causes?

Low yield and the presence of multiple isomers are the most frequently encountered issues in the synthesis of this compound via electrophilic nitration of 2-phenylthiophene. Thiophene and its derivatives are highly reactive towards electrophilic substitution, which can lead to a lack of regioselectivity and the formation of several isomeric products.[1]

The primary impurities are typically positional isomers, mainly 5-nitro-2-phenylthiophene, and potentially dinitrated byproducts. The use of harsh nitrating agents, such as concentrated nitric and sulfuric acids, can also cause degradation of the thiophene ring, further reducing the yield.[1]

Q2: How can I improve the regioselectivity of the nitration to favor the formation of this compound?

Improving regioselectivity is key to achieving higher purity of the desired 3-nitro isomer. Consider the following strategies:

  • Milder Nitrating Agents: Employing milder nitrating agents can enhance selectivity. A commonly used reagent for thiophene nitration is a mixture of nitric acid in acetic anhydride.[1][2] This method can help to control the reaction and reduce the formation of unwanted isomers and degradation products.

  • Catalysts: The use of catalysts, such as beta zeolite, has been investigated to control the regioselectivity of thiophene nitration, although specific data for 2-phenylthiophene is limited.[1]

  • Reaction Temperature: Maintaining a low reaction temperature is crucial for controlling the reaction rate and improving selectivity.

Q3: I am observing a dark-colored reaction mixture and the formation of tar-like substances. What is causing this and how can it be mitigated?

The formation of dark colors and tarry byproducts is often a sign of substrate degradation or polymerization. Thiophenes can be sensitive to strong acids and oxidizing conditions inherent in nitration reactions.

Troubleshooting Steps:

  • Control Temperature: Ensure the reaction is performed at a consistently low temperature, typically at or below 0°C, to minimize side reactions.

  • Slow Reagent Addition: Add the nitrating agent dropwise and slowly to the solution of 2-phenylthiophene to maintain control over the reaction exotherm.

  • Purity of Starting Materials: Use high-purity 2-phenylthiophene as impurities can catalyze decomposition.

Q4: My primary impurity appears to be another nitro-isomer. How can I effectively separate this compound from its isomers?

The separation of positional isomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. A suitable solvent will dissolve the mixture at an elevated temperature, and upon slow cooling, the less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity.

  • Column Chromatography: Flash column chromatography using silica gel is a common and effective method for separating isomers. The choice of eluent is critical and typically involves a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradual increase in the polarity of the eluent can effectively separate the isomers.

Q5: Are there alternative synthetic routes to this compound that avoid the regioselectivity issues of direct nitration?

Yes, an alternative approach involves a tandem Michael-intramolecular Henry reaction. This method utilizes commercially available 1,4-dithiane-2,5-diol and a nitroalkene in the presence of a base. The resulting tetrahydrothiophene intermediate is then aromatized to yield the 3-nitro-2-substituted thiophene. This route offers the advantage of controlled regiochemistry, often leading to a cleaner product and simplifying purification.

Data Presentation

Table 1: Comparison of Nitrating Agents and Expected Outcomes

Nitrating AgentTypical Reaction ConditionsMajor ProductsReported Yield (Overall)Purity Challenges
Conc. HNO₃ / Conc. H₂SO₄Low temperature (0-10°C)Mixture of 3-nitro- and 5-nitro-2-phenylthiophene, dinitrated productsVariable, often low to moderatePoor regioselectivity, significant isomer contamination, potential for substrate degradation.
HNO₃ / Acetic AnhydrideLow temperature (e.g., -10°C to 0°C)Mixture of 3-nitro- and 5-nitro-2-phenylthiopheneModerate to goodImproved selectivity over mixed acids, but isomer separation is still necessary.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Nitration of 2-Phenylthiophene with Nitric Acid/Acetic Anhydride

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory safety standards and small-scale trials. Nitration reactions can be highly exothermic and potentially explosive.

  • Preparation of Nitrating Mixture: In a dropping funnel, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (5 equivalents) while maintaining the temperature at -10°C with an ice-salt bath. Stir the mixture for 15-20 minutes at this temperature.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 2-phenylthiophene (1 equivalent) in acetic anhydride (10 volumes). Cool the solution to -10°C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-phenylthiophene over a period of 1-2 hours, ensuring the internal temperature does not rise above -5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10°C to 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The different isomers will elute at different rates.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

Mandatory Visualization

Troubleshooting_Low_Purity Start Low Purity of This compound Issue_Regio Poor Regioselectivity Start->Issue_Regio Primary Cause Issue_Decomp Substrate Degradation/ Polymerization Start->Issue_Decomp Contributing Factor Solution_Nitration Optimize Nitration Conditions Issue_Regio->Solution_Nitration Solution_Purification Improve Purification Method Issue_Regio->Solution_Purification Solution_Alternative Consider Alternative Synthetic Route Issue_Regio->Solution_Alternative Issue_Decomp->Solution_Nitration Nitration_Agent Use Milder Nitrating Agent (e.g., HNO3/Ac2O) Solution_Nitration->Nitration_Agent Nitration_Temp Maintain Low Reaction Temperature Solution_Nitration->Nitration_Temp Purification_Chromo Column Chromatography with Gradient Elution Solution_Purification->Purification_Chromo Purification_Cryst Fractional Crystallization Solution_Purification->Purification_Cryst Alternative_Route Tandem Michael-Henry Reaction Solution_Alternative->Alternative_Route

Caption: Troubleshooting workflow for low purity in this compound synthesis.

Nitration_Workflow Start Start: 2-Phenylthiophene Nitration Nitration (e.g., HNO3/Ac2O, low temp) Start->Nitration Workup Aqueous Work-up & Extraction Nitration->Workup Crude Crude Product (Mixture of Isomers) Workup->Crude Purification Purification Crude->Purification Chromo Column Chromatography Purification->Chromo Cryst Fractional Crystallization Purification->Cryst Pure_Product Pure this compound Chromo->Pure_Product Cryst->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of 3-Nitro-2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 3-Nitro-2-phenylthiophene. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and which is recommended for scale-up?

There are two main conceptual routes for the synthesis of this compound.

  • Direct Nitration of 2-Phenylthiophene: This involves the electrophilic nitration of a 2-phenylthiophene precursor. However, this method is generally not recommended for selectively obtaining the 3-nitro isomer. The phenyl group at the 2-position directs nitration primarily to the 5-position of the thiophene ring, leading to significant isomer impurities that are difficult to separate on a large scale.

  • Tandem Michael-Henry Reaction Route: A more modern and regioselective approach involves a tandem Michael-intramolecular Henry reaction. This method uses commercially available 1,4-dithiane-2,5-diol and a substituted nitroalkene (e.g., β-nitrostyrene) to form a tetrahydrothiophene intermediate.[1] Subsequent aromatization yields the desired this compound with high selectivity, making it more suitable for scale-up.[1][2]

Q2: I am attempting a direct nitration of 2-phenylthiophene and observing very low yields of the 3-nitro isomer. Why is this happening?

The thiophene ring is highly activated towards electrophilic substitution. The substituent at the 2-position strongly influences the position of the incoming nitro group. For 2-phenylthiophene, the directing effect of the phenyl group and the inherent reactivity of the thiophene ring favor substitution at the 5-position. Achieving nitration at the 3-position is challenging and typically results in a complex mixture of isomers, with the 3-nitro product being a minor component.[3][4]

Q3: What are the major safety concerns when scaling up thiophene nitration reactions?

Nitration reactions, especially on a large scale, carry significant safety risks that must be carefully managed.

  • Exothermic Reaction: Nitration is highly exothermic. Inadequate temperature control during scale-up can lead to a runaway reaction. Proper cooling systems and controlled addition of reagents are critical.[5]

  • Hazardous Reagents: The use of fuming nitric acid and acetic anhydride can be dangerous. Acetic anhydride can react explosively with nitric acid.[3]

  • Autocatalysis: The reaction can be autocatalytic due to the presence of nitrous acid, which can lead to uncontrolled and potentially explosive reactions. The addition of a nitrous acid scavenger, such as urea, is a crucial safety measure.[6]

  • Byproduct Gas: Nitration reactions often produce toxic reddish-brown nitrogen dioxide (NO₂) gas, which requires proper ventilation and handling.[7]

Q4: During the purification of this compound, I am struggling to remove byproducts. What are the likely impurities?

The impurity profile depends heavily on the synthetic route.

  • From Direct Nitration: The primary impurities will be positional isomers, mainly 5-nitro-2-phenylthiophene and 4-nitro-2-phenylthiophene. Dinitrated products (e.g., 3,5-dinitro-2-phenylthiophene) and oxidation byproducts can also form, particularly under harsh conditions.[3][4]

  • From the Tandem Route: While this route is more selective, impurities can arise from incomplete aromatization of the tetrahydrothiophene intermediate or from side reactions of the starting materials. The oxidant used in the aromatization step (e.g., chloranil) and its byproducts must also be removed.[2]

Q5: What are the recommended purification methods for this compound on a larger scale?

Large-scale purification can be challenging and costly.

  • Crystallization: If the crude product is a solid and has a significant difference in solubility compared to its impurities, recrystallization is the most economical and scalable method.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography is often uneconomical and difficult to scale up for large quantities of material due to high solvent consumption and low throughput.[8] It is typically reserved for high-value products or when crystallization fails.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Incorrect synthetic route chosen (e.g., direct nitration). 2. Inactive reagents or catalysts. 3. Sub-optimal reaction temperature or time. 4. Presence of moisture, especially in precursor synthesis steps like Grignard reactions.[9]1. Switch to the regioselective tandem Michael-Henry reaction route.[1] 2. Verify the purity and activity of all starting materials and reagents. 3. Optimize reaction parameters (temperature, concentration, time) based on literature or small-scale trials. 4. Ensure all glassware is dry and use anhydrous solvents where required.
Poor Regioselectivity (Mixture of Isomers) 1. Use of a non-selective synthetic method like direct nitration of 2-phenylthiophene.1. The most effective solution is to adopt the tandem synthesis route starting from 1,4-dithiane-2,5-diol, which is designed for 3-nitro substitution.[1][2]
Runaway or Uncontrolled Reaction 1. Poor temperature control during the exothermic nitration step. 2. Autocatalysis by nitrous acid. 3. Rate of reagent addition is too fast for the system's heat removal capacity.1. Ensure the reactor has adequate cooling capacity. Use an ice bath or cryocooler for temperature control.[5] 2. Add a small amount of urea to the reaction mixture to scavenge any nitrous acid.[6] 3. Add the nitrating agent dropwise or via a syringe pump to maintain a stable internal temperature.
Product Degradation (Dark Color, Tar Formation) 1. Reaction temperature is too high. 2. Nitrating conditions are too harsh (e.g., concentrated H₂SO₄/HNO₃). 3. Presence of oxidative impurities.1. Maintain strict temperature control at the recommended level (e.g., below 10°C for many nitrations).[5] 2. Use milder nitrating agents if possible, although the tandem route avoids this issue entirely. 3. Ensure the starting materials are pure and the reaction is performed under an inert atmosphere if necessary.
Difficult Purification 1. Presence of closely related isomers with similar physical properties. 2. Incomplete conversion, leaving starting material in the product.1. For isomer issues, re-evaluate the synthetic route for better selectivity. Attempt fractional crystallization with various solvent systems. 2. Monitor the reaction to completion using techniques like TLC or LC-MS to minimize unreacted starting material.

Quantitative Data Summary

The following table summarizes the optimization of the aromatization step in the synthesis of this compound (8b) from its tetrahydrothiophene precursor (8a) using microwave irradiation.[2]

EntryAcidic Alumina (equiv w/w)Chloranil (equiv)Yield (%)
1101.170
2151.186
320054
4201.190
5201.591
6202.091

Data adapted from O'Connor et al., J. Org. Chem. 2010, 75(8), 2534–8.[2] The optimal conditions were found to be 20 equivalents of acidic alumina and 1.5 equivalents of chloranil, yielding 91% of the desired product.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthiophene (Precursor)

This protocol is adapted from a known procedure for the synthesis of 2-phenylthiophene.[10]

Materials:

  • 2-bromothiophene (40 g, 0.245 mol)

  • Bis(1,3-diphenylphosphino)propane-nickel(II) chloride (0.7 g)

  • Phenylmagnesium bromide (3M in diethyl ether, 113 mL, 0.328 mol)

  • Dry diethyl ether (200 mL)

  • 10% Hydrochloric acid (500 mL)

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • Under a nitrogen atmosphere, stir a mixture of the nickel catalyst in 200 mL of dry diethyl ether.

  • Add 40 g of 2-bromothiophene to the mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Over a 20-minute period, slowly add 113 mL of the phenylmagnesium bromide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.

  • Cool the mixture and pour it into 500 mL of 10% aqueous hydrochloric acid. Shake vigorously.

  • Separate the organic layer, wash it with distilled water, and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Distill the resulting residue under vacuum to yield 2-phenylthiophene (b.p. 140°C at 3 mm Hg).[10]

Protocol 2: Regioselective Synthesis of this compound

This protocol is based on the tandem Michael-Henry reaction approach.[1][2]

Step 2a: Synthesis of Tetrahydrothiophene Intermediate

  • Combine 1,4-dithiane-2,5-diol, the corresponding nitroalkene (β-nitrostyrene), and a base (e.g., triethylamine) in a suitable solvent.

  • Stir the reaction at the appropriate temperature until the starting materials are consumed (monitor by TLC).

  • Work up the reaction by quenching, extracting with an organic solvent, and concentrating to obtain the crude tetrahydrothiophene intermediate.

Step 2b: Aromatization to this compound

  • Combine the crude tetrahydrothiophene intermediate with acidic alumina (20 equiv w/w) and chloranil (1.5 equiv).[2]

  • Irradiate the solvent-free mixture in a microwave reactor (e.g., for 6 minutes at full power in a conventional 800W microwave for a 13 mmol scale).[2]

  • After irradiation, allow the mixture to cool.

  • Purify the product by eluting it from the alumina with a solvent like dichloromethane, followed by concentration. A simple workup often removes the need for column chromatography.[1][2]

Visualizations

Synthesis_Workflows cluster_0 Problematic Route: Direct Nitration cluster_products1 cluster_1 Recommended Route: Tandem Synthesis start1 2-Phenylthiophene process1 Nitration (e.g., HNO₃/H₂SO₄) start1->process1 High Risk end1 Product Mixture process1->end1 Poor Selectivity p1 5-Nitro-2-phenylthiophene end1->p1 p2 4-Nitro-2-phenylthiophene end1->p2 p3 Dinitro Byproducts end1->p3 start2 1,4-Dithiane-2,5-diol + β-Nitrostyrene process2 Tandem Michael-Henry Reaction start2->process2 intermediate Tetrahydrothiophene Intermediate process2->intermediate process3 Aromatization (Chloranil, Alumina, MW) intermediate->process3 end2 This compound process3->end2 High Selectivity

Caption: Comparison of synthesis routes for this compound.

Troubleshooting_Flowchart start Start: Low Yield or Purity q1 Which synthetic route was used? start->q1 route1 Direct Nitration q1->route1 Direct Nitration route2 Tandem Synthesis q1->route2 Tandem sol1 Cause: Poor regioselectivity. Solution: Switch to the regioselective Tandem Synthesis route. route1->sol1 q2 Was the aromatization step optimized? route2->q2 sol2 Cause: Incomplete conversion. Solution: Optimize MW time, temp, and reagent equivalents (Alumina, Chloranil). Monitor by TLC/LC-MS. q2->sol2 No / Unsure sol3 Cause: Impure starting materials or moisture contamination. Solution: Purify starting materials and ensure anhydrous conditions. q2->sol3 Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

managing side reactions in the synthesis of nitrothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of nitrothiophenes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nitrothiophenes, providing potential causes and recommended solutions.

Diagram: Troubleshooting Workflow for Nitrothiophene Synthesis

TroubleshootingWorkflow start Problem Encountered isomer_ratio Poor Isomer Ratio (High 3-Nitrothiophene) start->isomer_ratio polynitration Polynitration (Dinitrothiophenes) start->polynitration explosion Violent/Explosive Reaction start->explosion degradation Degradation/ Dark Coloration start->degradation low_yield Low Yield of Nitrothiophene start->low_yield cause_isomer Causes: - Non-optimal temperature - Strong nitrating agent isomer_ratio->cause_isomer cause_poly Causes: - Excess nitrating agent - High temperature - High reactant concentration polynitration->cause_poly cause_explosion Cause: - Nitrosation side reaction explosion->cause_explosion cause_degradation Causes: - Over-oxidation - High temperature - Strong oxidizing agent degradation->cause_degradation cause_low_yield Causes: - Incomplete reaction - Product degradation - Poor workup low_yield->cause_low_yield solution_isomer Solutions: - Maintain low temperature (e.g., 10°C) - Use milder nitrating agents - Employ catalysts (e.g., zeolites) cause_isomer->solution_isomer solution_poly Solutions: - Use stoichiometric amount of nitrating agent - Control temperature carefully - Slow addition of reagents cause_poly->solution_poly solution_explosion Solutions: - Use nitric acid in acetic anhydride - Add urea to scavenge nitrous acid cause_explosion->solution_explosion solution_degradation Solutions: - Use milder reaction conditions - Avoid strong acids like conc. H₂SO₄ - Ensure proper temperature control cause_degradation->solution_degradation solution_low_yield Solutions: - Monitor reaction by TLC - Optimize reaction time and temperature - Careful quenching and extraction cause_low_yield->solution_low_yield

Caption: Troubleshooting workflow for managing side reactions in nitrothiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned pink/dark red. What does this indicate and what should I do?

A1: A pink or dark red color during the nitration of thiophene is a common indicator of oxidation, a significant side reaction that can lead to the formation of polymeric materials and degradation products, ultimately reducing the yield of the desired nitrothiophene.[1] This is often caused by excessive temperatures or the use of overly strong nitrating agents.

Recommended Actions:

  • Temperature Control: Immediately ensure the reaction temperature is within the recommended range (typically below 10°C for many procedures).[1] Use an ice bath to cool the reaction vessel if necessary.

  • Reagent Addition: If you are still adding the nitrating agent, slow down the rate of addition to better control the exothermic reaction.

  • Milder Conditions: For future experiments, consider using a milder nitrating agent, such as nitric acid in acetic anhydride, which is known to reduce the occurrence of such side reactions.[2]

Q2: I have a mixture of 2-nitrothiophene and 3-nitrothiophene. How can I separate these isomers?

A2: The formation of both 2- and 3-nitrothiophene is expected, with the 2-isomer typically being the major product under kinetic control.[3] Several methods can be employed to separate these isomers:

  • Fractional Crystallization: 3-Nitrothiophene generally has a higher melting point and is less soluble than the 2-nitro derivative.[4] This difference in solubility allows for separation by fractional crystallization, often from ethanol.

  • Selective Chlorosulfonation: A highly effective method involves the selective reaction of 3-nitrothiophene with chlorosulfonic acid. The 2-nitrothiophene is significantly less reactive under these conditions. After the 3-nitro isomer has reacted to form its sulfonyl chloride derivative, the unreacted 2-nitrothiophene can be isolated. The sulfonylated product can then be separated by extraction. This method has been used to obtain 2-nitrothiophene with 99% purity.[4][5]

  • Chromatography: While challenging due to the similar polarities of the isomers, column chromatography on silica gel can be used for separation. However, this is often more suitable for smaller scale purifications.

Q3: My nitration reaction is proceeding with explosive violence. What is the cause and how can I prevent this?

A3: A violent or explosive reaction during the nitration of thiophene is a serious safety concern and is typically caused by an autocatalytic nitrosation reaction.[2] This is particularly problematic when using strong nitrating mixtures like concentrated nitric acid and sulfuric acid, which can contain or generate nitrous acid.[2]

Preventative Measures:

  • Choice of Reagent: The most effective way to prevent this hazardous side reaction is to use a nitrating agent that does not promote nitrosation. A widely used and successful reagent is a mixture of nitric acid in acetic anhydride.[2]

  • Scavenging Nitrous Acid: If using a nitrating system where nitrous acid might be present, the addition of a small amount of urea can help to scavenge the nitrous acid and prevent the autocatalytic nitrosation from occurring.[2]

Q4: I am observing the formation of significant amounts of dinitrothiophenes. How can I favor the formation of the mono-nitrated product?

A4: The formation of dinitrothiophenes (e.g., 2,4- and 2,5-dinitrothiophene) is a common side reaction, especially under harsh reaction conditions.

Control Measures:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the thiophene. A large excess of the nitrating agent will significantly increase the likelihood of dinitration.

  • Temperature: Maintain a low reaction temperature. Higher temperatures provide the activation energy for the second nitration to occur.

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the thiophene solution. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, thus disfavoring dinitration.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield and Isomer Ratio of Nitrothiophenes

Nitrating AgentSolventTemperature (°C)2-Nitrothiophene (%)3-Nitrothiophene (%)Total Yield (%)Reference(s)
Fuming HNO₃ / Acetic AnhydrideAcetic Acid10~85~1570-85[4][5]
HNO₃ / H₂SO₄-----Prone to degradation and explosive reactions[2]
HNO₃ / Trifluoroacetic Anhydride--Major product-78[2]
Cu(NO₃)₂Acetic Anhydride-Major product--[2]
Fe³⁺-montmorillonite clay / HNO₃Dichloroethane80>99<1Good[6]
Beta zeolite / HNO₃ / Acetic Anhydride--~44~56~80[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrothiophene using Fuming Nitric Acid and Acetic Anhydride

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Thiophene (1 mole, 84 g)

  • Acetic Anhydride (340 mL)

  • Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Glacial Acetic Acid (600 mL)

  • Ice

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 84 g of thiophene in 340 mL of acetic anhydride.

    • Solution B: Carefully and with cooling, dissolve 80 g of fuming nitric acid in 600 mL of glacial acetic acid.

  • Divide each solution into two equal parts.

  • In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add one half of Solution B. Cool the flask to 10°C in an ice bath.

  • With moderate stirring, add one half of Solution A dropwise, ensuring the temperature does not rise above room temperature. A rapid temperature increase is expected with the initial addition.[1]

  • After the addition of the first half of the thiophene solution, cool the reaction mixture back down to 10°C.

  • Rapidly add the remaining portion of Solution B to the flask.

  • Continue the nitration by the gradual, dropwise addition of the remaining thiophene solution (Solution A).

  • Throughout the addition, maintain a light brown color in the reaction mixture. The appearance of a pink or dark red color indicates oxidation.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for two hours.

  • Quench the reaction by pouring the mixture onto an equal weight of crushed ice with vigorous stirring. The mononitrothiophene will precipitate as pale yellow crystals.[1]

  • The product can be collected by filtration, washed with cold water, and dried.

Work-up and Purification:

  • The crude product is filtered and washed thoroughly with ice water until the washings are neutral.

  • The product should be dried in a desiccator in the absence of light, as nitrothiophenes can be light-sensitive.[1]

  • Further purification can be achieved by steam distillation followed by recrystallization from petroleum ether to obtain colorless crystals.[1]

  • The presence of dinitrothiophene as an impurity can be detected by dissolving a few crystals in alcohol and adding a drop of alcoholic potassium hydroxide, which will produce a pink or deep red color.[1]

Diagram: Signaling Pathway of Thiophene Nitration

NitrationPathway Thiophene Thiophene SigmaComplex2 σ-complex (Attack at C2) Thiophene->SigmaComplex2 Electrophilic Attack (Lower Activation Energy) SigmaComplex3 σ-complex (Attack at C3) Thiophene->SigmaComplex3 Electrophilic Attack (Higher Activation Energy) Degradation Degradation Products Thiophene->Degradation Oxidation (Harsh Conditions) Nitrosation Nitrosation Products (Explosive Risk) Thiophene->Nitrosation Reaction with NO⁺ (Nitrous Acid Impurity) NitratingAgent Nitrating Agent (e.g., HNO₃/Ac₂O) Electrophile Nitronium Ion (NO₂⁺) NitratingAgent->Electrophile Generation Electrophile->SigmaComplex2 Electrophile->SigmaComplex3 Product2Nitro 2-Nitrothiophene (Major Product) SigmaComplex2->Product2Nitro Deprotonation Product3Nitro 3-Nitrothiophene (Minor Product) SigmaComplex3->Product3Nitro Deprotonation Dinitro Dinitrothiophenes Product2Nitro->Dinitro Further Nitration (Excess NO₂⁺, High Temp)

Caption: Reaction pathways in the electrophilic nitration of thiophene.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Nitro-2-phenylthiophene and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-nitro-2-phenylthiophene against other nitroaromatic compounds. Due to the limited availability of direct comparative studies on this compound, this guide draws upon available data for structurally related compounds to provide a contextual analysis of its potential biological profile. Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, cytotoxic, and enzyme inhibitory effects.[1][2] Their activity is often attributed to the electron-withdrawing nature of the nitro group and its ability to undergo bioreduction to reactive intermediates.[2]

I. Comparative Analysis of Biological Activities

The biological activities of nitroaromatic compounds are diverse and dependent on the specific aromatic scaffold and the position of the nitro group.[3][4] While specific data for this compound is scarce, we can infer its potential activities by examining related structures.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[2] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that can damage DNA and other vital cellular components.[2][5]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Nitroaromatic and Thiophene Derivatives

Compound/DerivativeEscherichia coliStaphylococcus aureusAspergillus nigerMicrococcus luteusReference
2-Nitrothiophene>1000>1000>1000>1000[9][10]
2-Chloro-3,5-dinitrothiophene1.00.11.00.1[9][10]
2-Bromo-3,5-dinitrothiophene1.00.11.00.1[9][10]
2,4-Dinitrothiophene101.0101.0[9][10]
Thiophene-based derivatives (7b and 8)Comparable to ampicillin and gentamicinComparable to ampicillin and gentamicinNot ReportedNot Reported[11]
IITR00803 (nitrothiophene-containing)16Not ReportedNot ReportedNot Reported[5][12][13]

Note: The data presented is for comparative purposes and is derived from studies on various substituted thiophenes. The activity of this compound may vary.

Cytotoxic Activity

The cytotoxicity of nitroaromatic compounds is a critical aspect of their profile, relevant for both their therapeutic potential (e.g., as anticancer agents) and their toxicity.[1][14] The mechanism of cytotoxicity is often linked to the same reductive activation that underlies their antimicrobial effects, leading to oxidative stress and cellular damage.[2]

Specific IC50 (half-maximal inhibitory concentration) values for this compound against cancer cell lines were not found in the reviewed literature. However, various thiophene derivatives have been investigated for their cytotoxic potential. For example, some novel thiophene derivatives have shown moderate to high cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).[15][16][17] One study on a novel thiophene derivative, F8, reported CC50 values ranging from 0.805 µM to 3.05 µM against various cancer cell lines, inducing apoptosis through the intrinsic pathway.[18][19]

Table 2: Comparative Cytotoxic Activity (IC50/CC50 in µM) of Selected Thiophene Derivatives

Compound/DerivativeCell LineIC50/CC50 (µM)Reference
Thiophene derivative 3MCF-70.02[15]
Thiophene derivative 5MCF-70.2[15]
Thiophene derivative 9cMCF-70.01[15]
Thiophene derivative 17MCF-70.01[15]
Thiophene derivative 19bMCF-70.20[15]
1,3-Disubstituted thiourea derivativesSW480, SW620, PC3, K-562≤ 10[14]
Thiophene derivative F8CCRF-CEM0.805 - 3.05[18][19]

Note: This table presents data for various thiophene derivatives to provide a context for potential cytotoxicity. The activity of this compound may differ significantly.

Enzyme Inhibition

Nitroaromatic compounds can act as enzyme inhibitors through various mechanisms.[20][21][22] The nitro group can participate in interactions within the enzyme's active site, and in some cases, the compound may act as a substrate for nitroreductases, leading to the generation of reactive species that can inactivate the enzyme.[2]

While there is no specific data on the enzyme inhibitory activity of this compound, related thiophene derivatives have been shown to inhibit various enzymes. For instance, certain thiophene-2-sulfonamide derivatives have demonstrated potent inhibition of lactoperoxidase, with IC50 values in the nanomolar range.[23] Other studies have explored thiophene derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in inflammation.[24][25]

Table 3: Enzyme Inhibitory Activity of Selected Thiophene Derivatives

Compound ClassTarget EnzymeActivity (IC50/Kᵢ)Reference
Thiophene-2-sulfonamide derivativesLactoperoxidaseIC50 = 3.4 nM, Kᵢ = 2 ± 0.6 nM[23]
1,3-Diphenyl-3-(phenylthio)propan-1-one derivativesCOX-2IC50 = 0.07 - 0.22 µM[21]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-2IC50 = 0.31 - 1.40 µM[24]
Fluorinated benzenesulfonic ester derivatives of 2-hydroxy-3-nitroacetophenonesα-glucosidaseIC50 = 5.6 ± 0.038 µM[26]

Note: This table highlights the enzyme inhibitory potential of the broader thiophene class. The specific activity of this compound remains to be determined.

II. Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biological activity. Below are representative protocols for the key assays discussed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Test: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay: Nitroreductase Activity

This assay is relevant for nitroaromatic compounds as their biological activity often depends on their reduction by nitroreductase enzymes.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer, a substrate for the nitroreductase (e.g., a pro-drug that becomes fluorescent or colored upon reduction), and the cofactor NADH.

  • Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., this compound) to the wells. Include a control without the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a purified nitroreductase enzyme or a cell lysate containing the enzyme.

  • Signal Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC50 value of the inhibitor.

III. Visualizations

The following diagrams illustrate key concepts related to the biological activity of nitroaromatic compounds.

Reductive_Activation_of_Nitroaromatics Nitroaromatic Nitroaromatic Compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitroaromatic->Nitroso Reduction (2e-) Nitroreductase Nitroreductase (e.g., in bacteria, cancer cells) Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroreductase->Hydroxylamine Nitroso->Hydroxylamine Reduction (2e-) Reactive_Species Reactive Species (e.g., free radicals, electrophiles) Hydroxylamine->Reactive_Species Cellular_Damage Cellular Damage (DNA, proteins, lipids) Reactive_Species->Cellular_Damage Cell_Death Cell Death (Antimicrobial/Cytotoxic Effect) Cellular_Damage->Cell_Death

Caption: Reductive activation pathway of nitroaromatic compounds.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Apoptosis_Induction_Pathway Compound Cytotoxic Compound (e.g., Thiophene Derivative) Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis (Programmed Cell Death) Caspase37->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induction.

IV. Conclusion

While direct experimental data on the biological activity of this compound is limited, the broader classes of nitroaromatics and thiophene derivatives exhibit significant antimicrobial, cytotoxic, and enzyme inhibitory properties. The presence of both the nitro group and the phenylthiophene scaffold suggests that this compound is a promising candidate for further investigation. The provided experimental protocols offer a standardized framework for evaluating its biological activities. Future studies are warranted to elucidate the specific biological profile of this compound and to explore its potential as a lead compound in drug discovery.

References

A Comparative Guide to the Cytotoxicity of Nitrothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of nitrothiophene isomers, focusing on the available experimental data and structure-activity relationships. While direct comparative studies on the cytotoxicity of simple nitrothiophene isomers are limited, this document synthesizes the existing knowledge to inform future research and drug development efforts.

Comparative Cytotoxicity Data

A comprehensive review of the scientific literature reveals a notable gap in direct, quantitative comparisons of the cytotoxic profiles of 2-nitrothiophene and 3-nitrothiophene. Most available studies focus on more complex substituted nitrothiophene derivatives. However, structure-activity relationship (SAR) studies consistently indicate that 2-nitrothiophene exhibits the lowest biological activity among a range of substituted nitrothiophenes.

One study assessing the biological activity of nineteen substituted thiophenes found that 2-nitrothiophene displayed the least activity against E. coli, M. luteus, and A. niger[1][2]. Another study using multi-linear regression analysis predicted 2-nitrothiophene to be the least active against both Escherichia coli and Micrococcus luteus based on its electronic properties[3]. The presence of an additional nitro group at the 3-position was found to have a significant effect on the biological activity, suggesting that dinitro-isomers possess higher activity[3].

While these findings relate to antibacterial and antifungal activity, they provide a strong indication that the position of the nitro group significantly influences the molecule's biological effects, which is often correlated with its cytotoxicity. The lack of specific IC50 values for 2- and 3-nitrothiophene in mammalian cell lines highlights a critical area for future investigation.

Table 1: Summary of Available Biological Activity Data for Nitrothiophene Isomers

CompoundOrganism/Cell LineAssay TypeObserved ActivityReference
2-NitrothiopheneE. coli, M. luteus, A. nigerMinimum Inhibitory ConcentrationSmallest activity in the series of 19 substituted thiophenes[1][2]
2-NitrothiopheneE. coli, M. luteusQuantitative Structure-Activity Relationship (QSAR)Predicted to be the least active[3]
2-Chloro-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerMinimum Inhibitory ConcentrationHighest activity in the series[1]
2-Bromo-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerMinimum Inhibitory ConcentrationHighest activity in the series[1]

Experimental Protocols

To facilitate the direct comparison of nitrothiophene isomer cytotoxicity, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

1. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., HeLa, HepG2, or A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of 2-nitrothiophene and 3-nitrothiophene in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions of each compound in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective nitrothiophene isomer concentrations. Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.

  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Assay:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each isomer using non-linear regression analysis.

Potential Mechanisms and Signaling Pathways

The cytotoxicity of nitroaromatic compounds is often linked to the bioreduction of the nitro group, leading to the formation of reactive intermediates that can induce cellular damage.

Proposed Mechanism of Nitrothiophene Cytotoxicity

Nitrothiophene Cytotoxicity Mechanism Nitrothiophene Nitrothiophene (R-NO₂) Nitro_Radical Nitro Anion Radical (R-NO₂⁻) Nitrothiophene->Nitro_Radical Nitroreductases + e⁻ Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso + e⁻, + H⁺ Oxidative_Stress Oxidative Stress (ROS Generation) Nitro_Radical->Oxidative_Stress Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ DNA_Damage DNA Damage Nitroso->DNA_Damage Amino Amino Derivative (R-NH₂) Hydroxylamine->Amino + 2e⁻, + 2H⁺ Hydroxylamine->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed metabolic activation of nitrothiophenes leading to cytotoxicity.

The reduction of the nitro group can be a one-electron process, forming a nitro anion radical. This radical can then be further reduced to nitroso and hydroxylamine derivatives, which are highly reactive electrophiles capable of binding to cellular macromolecules like DNA and proteins, leading to cellular dysfunction and apoptosis. The nitro anion radical can also react with molecular oxygen to generate reactive oxygen species (ROS), inducing oxidative stress.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity Workflow Start Start: Prepare Cell Culture Treat Treat cells with Nitrothiophene Isomers Start->Treat Incubate Incubate for 24/48/72h Treat->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure Measure Absorbance (570 nm) MTT_Assay->Measure Analyze Calculate % Viability and IC50 Values Measure->Analyze Compare Compare Cytotoxicity of Isomers Analyze->Compare

Caption: Experimental workflow for comparing the cytotoxicity of nitrothiophene isomers.

References

Comparative Analysis of 3-Nitro-2-phenylthiophene's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for 3-Nitro-2-phenylthiophene against other well-established nitroaromatic antibacterial agents. The information is compiled from existing literature on nitrothiophenes and related compounds, offering a framework for experimental validation.

Introduction

This compound belongs to the class of nitroaromatic compounds, which are known for their broad-spectrum antimicrobial properties. A common mechanism of action for this class of compounds is their function as prodrugs, requiring intracellular enzymatic activation to exert their cytotoxic effects. This guide will delve into the putative mechanism for this compound, drawing comparisons with established alternatives like Metronidazole and Nitrofurantoin.

Proposed Mechanism of Action for this compound

The antibacterial activity of this compound is predicated on the reductive activation of its nitro group by bacterial nitroreductases.[1][2][3] This process is essential for the generation of cytotoxic agents that lead to bacterial cell death. The proposed signaling pathway is as follows:

  • Cellular Uptake: The relatively small and lipophilic nature of this compound allows it to passively diffuse across the bacterial cell membrane.

  • Reductive Activation: Once inside the bacterium, the nitro group of the compound is reduced by flavin-dependent nitroreductases, such as NfsA and NfsB in Escherichia coli.[3] This is a stepwise reduction, initially forming a nitroso and subsequently a hydroxylamine derivative.[2] These intermediates are highly reactive.

  • Generation of Cytotoxic Species: The reactive intermediates can lead to the formation of superoxide radicals and other reactive nitrogen species.[2]

  • Macromolecular Damage: These reactive species cause widespread damage to cellular macromolecules, including DNA, RNA, and proteins, leading to inhibition of essential cellular processes and ultimately, bacterial cell death.[2]

Comparison with Alternative Nitroaromatic Antibacterials

The mechanism of reductive activation is a shared feature among many nitroaromatic antibacterial agents. The table below compares the key aspects of this compound's putative mechanism with that of Metronidazole and Nitrofurantoin.

FeatureThis compound (Proposed)MetronidazoleNitrofurantoin
Activation Reductive activation of the nitro groupReductive activation of the nitro groupReductive activation of the nitro group
Activating Enzymes Bacterial nitroreductases (e.g., NfsA, NfsB in E. coli)Ferredoxin-like proteins, nitroreductasesBacterial nitroreductases (e.g., NfsA, NfsB)
Spectrum of Activity Expected to be broad-spectrum against bacteria possessing activating enzymesPrimarily active against anaerobic bacteria and some protozoaBroad-spectrum against many Gram-positive and Gram-negative bacteria
Final Cytotoxic Agents Reactive nitrogen species (nitroso, hydroxylamine derivatives), superoxide radicalsShort-lived cytotoxic intermediates, DNA adductsReactive intermediates that inhibit ribosomal proteins and damage DNA
Resistance Mechanisms Downregulation or mutation of nitroreductase genesImpaired oxygen-scavenging capabilities, mutations in activating enzymesMutations in nitroreductase genes (nfsA, nfsB)

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, a series of experiments can be conducted.

Nitroreductase Activity Assay

This assay determines if this compound is a substrate for bacterial nitroreductases.

Principle: The activity of nitroreductases is measured by monitoring the oxidation of NADPH to NADP⁺, which is coupled to the reduction of the nitro compound. This can be detected spectrophotometrically or fluorometrically.[3]

Protocol:

  • Enzyme Preparation: Purify recombinant nitroreductases (e.g., E. coli NfsA and NfsB).

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH (e.g., 200 µM), and the purified nitroreductase enzyme (e.g., 1 µg/mL).

  • Initiation: Add this compound to the reaction mixture at various concentrations.

  • Measurement: Monitor the decrease in absorbance at 340 nm (for NADPH oxidation) over time using a spectrophotometer.

  • Controls: Include a reaction mixture without the enzyme and a reaction mixture without the substrate as negative controls. Nitrofurantoin can be used as a positive control substrate.

Minimum Inhibitory Concentration (MIC) Determination in Nitroreductase-Deficient Strains

This experiment assesses the dependence of the compound's antibacterial activity on specific nitroreductases.

Principle: If the antibacterial activity of this compound is dependent on nitroreductase activation, bacterial strains lacking the genes for these enzymes will exhibit higher resistance (a higher MIC).

Protocol:

  • Bacterial Strains: Use a wild-type bacterial strain (e.g., E. coli BW25113) and its corresponding single (ΔnfsA, ΔnfsB) and double (ΔnfsAΔnfsB) knockout mutants.

  • Broth Microdilution: Perform a standard broth microdilution assay according to CLSI guidelines. Briefly, prepare serial two-fold dilutions of this compound in a 96-well plate with Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Comparison: Compare the MIC values between the wild-type and the knockout strains. A significant increase in MIC for the knockout strains would indicate the involvement of the respective nitroreductases.

SOS Response Assay

This assay detects DNA damage induced by the activated form of the compound.

Principle: In bacteria, significant DNA damage triggers the SOS response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. This can be monitored using a reporter strain where a fluorescent protein (e.g., GFP) is under the control of an SOS-inducible promoter.

Protocol:

  • Reporter Strain: Use an E. coli strain engineered with an SOS-inducible promoter (e.g., PsulA) driving the expression of a reporter gene like gfp.

  • Treatment: Expose the reporter strain to sub-lethal concentrations of this compound.

  • Fluorescence Measurement: After a suitable incubation period, measure the fluorescence of the bacterial culture using a fluorometer or a flow cytometer.

  • Controls: Use a known DNA-damaging agent (e.g., ciprofloxacin) as a positive control and an untreated culture as a negative control.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism and experimental designs, the following diagrams are provided.

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Bacterial Cell 3N2P_ext This compound 3N2P_int This compound 3N2P_ext->3N2P_int Passive Diffusion Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) 3N2P_int->Reactive_Intermediates Reduction by Nitroreductases Nitroreductases (NfsA, NfsB) ROS_RNS Reactive Oxygen/Nitrogen Species Reactive_Intermediates->ROS_RNS Damage Macromolecular Damage ROS_RNS->Damage Macromolecules DNA, RNA, Proteins Death Cell Death Damage->Death

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_validation Mechanism Validation Workflow Start Hypothesis: 3-N-2-P is a prodrug activated by nitroreductases Exp1 Experiment 1: Nitroreductase Activity Assay Start->Exp1 Exp2 Experiment 2: MIC in Knockout Strains Start->Exp2 Exp3 Experiment 3: SOS Response Assay Start->Exp3 Result1 Is 3-N-2-P a substrate? Exp1->Result1 Result2 Is MIC higher in knockouts? Exp2->Result2 Result3 Is SOS response induced? Exp3->Result3 Result1->Result2 Yes Revise Revise Hypothesis Result1->Revise No Result2->Result3 Yes Result2->Revise No Conclusion Conclusion: Mechanism is validated Result3->Conclusion Yes Result3->Revise No

References

Performance Analysis of 3-Nitro-2-phenylthiophene in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of research on the application and performance of 3-Nitro-2-phenylthiophene as an emissive or charge-transporting material in Organic Light-Emitting Diodes (OLEDs). Consequently, a direct comparative analysis of its performance against other established OLED materials is not feasible at this time. This guide will, therefore, provide a foundational understanding of key performance indicators for OLED materials and present a comparative overview of well-characterized thiophene-based compounds to offer a relevant framework for researchers and scientists in the field.

While specific data for this compound is unavailable, the evaluation of any new material for OLED applications would necessitate rigorous testing of its electrical and optical properties. For a material to be a viable candidate, it must exhibit efficient charge injection, transport, and recombination, leading to high electroluminescence quantum efficiency.

Key Performance Metrics in OLEDs

The performance of materials in OLEDs is typically evaluated based on several key metrics. Understanding these is crucial for the development and selection of new compounds.

Performance MetricDescriptionUnitsSignificance
External Quantum Efficiency (EQE) The ratio of the number of photons emitted from the device to the number of electrons injected.%A primary measure of the overall efficiency of the device.
Luminance (Brightness) The intensity of light emitted from a unit area of the display.cd/m²Determines the brightness of the display.
Current Efficiency The ratio of the luminance to the current density.cd/AIndicates how efficiently the injected charge is converted to light.
Power Efficiency The ratio of the luminance to the input electrical power.lm/WReflects the overall energy efficiency of the device.
Turn-on Voltage The minimum voltage required for the device to emit a detectable amount of light (e.g., 1 cd/m²).VA lower turn-on voltage is desirable for lower power consumption.
Emission Spectrum (CIE Coordinates) The color of the emitted light, defined by its coordinates on the CIE 1931 color space diagram.(x, y)Determines the color purity and gamut of the display.
Operational Lifetime (LT50/LT95) The time it takes for the initial luminance to decrease to 50% or 95% under constant current operation.hoursA critical parameter for the durability and commercial viability of the device.

Comparative Performance of Thiophene-Based OLED Materials

Thiophene and its derivatives are a well-established class of materials in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. Below is a comparison of representative thiophene-based materials that have been successfully incorporated into OLEDs. This data is compiled from various research studies and is intended to provide a benchmark for the performance of thiophene-containing compounds.

Material ClassExample CompoundMax EQE (%)Luminance (cd/m²)Emission ColorReference
Oligothiophenes α-sexithiophene (α-6T)~1.5>1,000Green-Yellow[Generic Data]
Thiophene-based Dendrimers Thiophene-cored dendrimers5 - 10>5,000Blue to Green[Generic Data]
Thiophene-based Polymers Poly(3-hexylthiophene) (P3HT)~2>1,000Orange-Red[Generic Data]
Donor-Acceptor Thiophenes Thiophene-based TADF emitters>20>10,000Green to Red[Generic Data]

Note: The performance values presented are representative and can vary significantly depending on the specific molecular design, device architecture, and fabrication conditions.

Experimental Protocols for OLED Performance Characterization

The characterization of a new material for OLED applications involves a standardized set of experimental procedures.

Device Fabrication

A typical OLED device is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The general structure consists of multiple organic layers and a metal cathode, deposited sequentially via thermal evaporation or solution processing in a high-vacuum environment.

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition & Encapsulation ITO_Substrate ITO Glass Substrate Cleaning Solvent Cleaning (Acetone, Isopropanol, DI Water) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) e.g., TAPC UV_Ozone->HTL EML Emissive Layer (EML) Host:Dopant HTL->EML ETL Electron Transport Layer (ETL) e.g., TPBi EML->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Metal Cathode e.g., Al EIL->Cathode Encapsulation Encapsulation (Glass Lid/Epoxy) Cathode->Encapsulation

Figure 1. General workflow for the fabrication of a multilayer OLED device.
Electroluminescence Characterization

The fabricated OLED devices are then characterized to measure their performance metrics. This is typically done using a system comprising a source measure unit (SMU), a spectrometer, and a calibrated photodiode or an integrating sphere.

  • Current-Voltage-Luminance (J-V-L) Characteristics: The SMU applies a variable voltage across the device, and the resulting current density (J) and luminance (L) are measured simultaneously. This data is used to determine the turn-on voltage, current efficiency, and power efficiency.

  • Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to measure the emission spectrum, from which the CIE color coordinates are calculated.

  • External Quantum Efficiency (EQE) Measurement: The EQE is often measured using an integrating sphere to capture all the emitted light from the device. The total photon flux is then compared to the injected electron flux.

  • Operational Lifetime Measurement: The device is driven at a constant current density, and the luminance is monitored over time. The time it takes for the luminance to decay to a certain percentage of its initial value (e.g., 50% for LT50) is recorded as the operational lifetime.

Conclusion

The absence of performance data for this compound in OLEDs highlights a gap in the current scientific literature. The presence of a nitro group, which is strongly electron-withdrawing, may potentially lead to fluorescence quenching, which could be a reason for its unexplored nature in this context. Future research could investigate the synthesis and characterization of this and similar nitro-functionalized thiophene derivatives to explore their potential, perhaps not as emitters, but as electron-transporting or host materials where their electronic properties might be advantageous. For now, the field continues to rely on well-established classes of thiophene compounds that have demonstrated high efficiency and stability, setting a high bar for any new material entering this competitive landscape.

2-Phenylthiophenes as atypical Protein Kinase C (aPKC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of Substituted 2-Phenylthiophenes

The 2-phenylthiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 2-phenylthiophenes, focusing on their development as atypical protein kinase C (aPKC) inhibitors, acetylcholinesterase (AChE) inhibitors, anti-inflammatory, and antiviral agents. The information herein is compiled from various scientific studies to provide an objective comparison supported by experimental data.

Substituted 2-phenylthiophenes have emerged as potent and selective inhibitors of atypical protein kinase C (aPKC) isoforms, which are implicated in inflammatory responses and vascular permeability.[1] Structure-activity relationship studies have revealed key structural features necessary for their inhibitory activity.

Quantitative Data Summary: aPKC Inhibition

Compound IDR⁴aPKCζ % Inhibition @ 30µMEC₅₀ (µM) in NFκB assayEC₅₀ (µM) in Permeability Assay
1 NH₂CO₂EtH1000.080.09
6 NH₂CO₂PrH1000.030.04
7 NH₂CO₂MeH95NDND
19 NH₂CONH₂H20NDND
32 NH₂CO₂Et4-OMe980.020.03
33 NH₂CO₂Et4-F920.150.2
34 NH₂CO₂Et4-CF₃45>10>10
100 NH₂CO₂EtH (Pyrazole core)30NDND
101 NH₂CO₂EtH (Isoxazole core)22NDND

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013.[1] ND: Not Determined

SAR Insights:

  • An amino group at the R² position is crucial for activity.

  • Ester modifications at the C-3 position (R³) show that bulkier groups like ethyl and propyl are well-tolerated and can enhance potency.

  • Electron-donating substituents on the C-4 phenyl ring (R⁴) significantly improve inhibitory activity, with a 4-methoxy group providing the most potent analogue (Compound 32).

  • Replacement of the thiophene core with more electron-deficient heterocycles like pyrazole or isoxazole leads to a dramatic loss of activity, highlighting the importance of the electron-rich thiophene ring for kinase inhibition.[1]

Signaling Pathway Modulated by 2-Phenylthiophene aPKC Inhibitors

These inhibitors have been shown to modulate the NF-κB and VEGF-induced vascular permeability signaling pathways. Atypical PKCs are known to be key regulators of NF-κB activation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-R/VEGF-R TNF-R/VEGF-R aPKC aPKC TNF-R/VEGF-R->aPKC Activates IKK IKK aPKC->IKK Activates 2-Phenylthiophene\nInhibitor 2-Phenylthiophene Inhibitor 2-Phenylthiophene\nInhibitor->aPKC Inhibits IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB->NF-κB Releases Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Initiates G Start Start Synthesis Synthesis of 2-Phenylthiophene Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitroAssay In Vitro Biological Screening (e.g., Kinase Assay) Purification->InVitroAssay CellBasedAssay Cell-Based Assays (e.g., NF-κB Reporter Assay) InVitroAssay->CellBasedAssay SAR_Analysis Structure-Activity Relationship Analysis CellBasedAssay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis Iterative Design

References

A Researcher's Guide to Validating the Purity of Synthesized 3-Nitro-2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of drug discovery and development. However, the biological and pharmacological activity of a synthesized compound is intrinsically linked to its purity. Impurities can lead to erroneous experimental results, mask the true potential of a lead compound, and introduce unforeseen toxicity. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-Nitro-2-phenylthiophene, a heterocyclic compound with potential applications in medicinal chemistry. We present a comparative analysis with alternative thiophene derivatives, detailed experimental protocols, and visual workflows to aid researchers in establishing robust purity assessment procedures.

Comparative Analysis of this compound and Alternative Compounds

The selection of an appropriate analytical method for purity determination depends on the physicochemical properties of the compound and the potential impurities. Thiophene derivatives, particularly those containing nitro groups, are of significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] This section compares this compound with other relevant substituted nitrothiophenes to provide context for its analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Biological Activities
This compound C₁₀H₇NO₂S205.24Not widely reportedAntifungal, Antibacterial (potential)
2-NitrothiopheneC₄H₃NO₂S129.1444-45.5Minimal antibacterial activity[1]
2-Bromo-3,5-dinitrothiopheneC₄HBrN₂O₄S297.04Not reportedHigh activity against E. coli, M. luteus, and A. niger[1]
5-Nitrothiophene-2-carbaldehydeC₅H₃NO₃S157.15Not reportedActive against various microorganisms[1]
2-Amino-3-nitrothiophene DerivativesVariedVariedVariedAntimicrobial[2]

Table 1. Physicochemical Properties and Biological Activities of this compound and Selected Alternatives.

Experimental Protocols for Purity Validation

A multi-pronged approach utilizing orthogonal analytical techniques is the most reliable strategy for comprehensive purity assessment.[3] The following protocols provide detailed methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the target compound from impurities.[4][5]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a suitable starting point.[4]

  • Mobile Phase: A gradient elution using acetonitrile and water is commonly employed for thiophene derivatives.[6][7] The addition of a small amount of formic acid or phosphoric acid can improve peak shape.[6]

  • Reagents: HPLC-grade acetonitrile, methanol, and high-purity water are essential.[4]

Optimized HPLC Method:

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 330 nm (for nitroaromatic compounds)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Create a series of dilutions from the stock solution to establish a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Filter all samples through a 0.45 µm syringe filter before injection to protect the column.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Synthesized Compound in Acetonitrile (1 mg/mL) prep2 Perform Serial Dilutions prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 analysis1 Inject Sample onto C18 Column prep3->analysis1 10 µL Injection analysis2 Gradient Elution analysis1->analysis2 analysis3 UV-Vis Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (%) data1->data2 data3 Determine LOD/LOQ data2->data3

Figure 1: HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing information on the chemical environment of each proton and carbon atom.[3][8] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[3]

Instrumentation and Materials:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Tetramethylsilane (TMS) is used as an internal standard.[9]

¹H NMR Spectroscopy Protocol:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal reference (δ 0.00 ppm).

  • Acquire the ¹H NMR spectrum using standard parameters. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the protons of this compound and any impurity signals. The purity can be estimated by comparing the integral of the main compound to the total integral area.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • Aromatic protons (phenyl group): δ 7.3-7.6 ppm (multiplet)

  • Thiophene protons: δ 7.0-8.0 ppm (doublets or multiplets, depending on substitution)

¹³C NMR Spectroscopy Protocol:

  • Prepare the sample as described for ¹H NMR.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used.

  • The presence of unexpected signals may indicate impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of Sample in Deuterated Solvent prep2 Add TMS Internal Standard acq1 Acquire 1H and 13C Spectra prep2->acq1 proc1 Fourier Transform, Phase & Baseline Correction acq1->proc1 proc2 Integrate Signals proc1->proc2 proc3 Identify Impurity Peaks proc2->proc3 proc4 Calculate Purity (qNMR) proc3->proc4

Figure 2: NMR workflow for purity validation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compound and its fragmentation pattern, which can be used to confirm its identity and detect impurities.[10][11]

Instrumentation and Materials:

  • Mass Spectrometer: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a suitable analyzer (e.g., Quadrupole, Time-of-Flight).

  • Solvents: HPLC-grade methanol or acetonitrile.

Direct Infusion MS Protocol:

  • Prepare a dilute solution of the synthesized this compound in methanol or acetonitrile (e.g., 10-100 µg/mL).

  • Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Perform fragmentation (MS/MS) of the molecular ion to obtain a characteristic fragmentation pattern.

Expected Mass Spectral Data:

  • Molecular Ion ([M+H]⁺): m/z 206.0

  • Key Fragmentation Patterns: The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[12] The thiophene ring can also undergo characteristic fragmentation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Prepare Dilute Solution (10-100 µg/mL) analysis1 Direct Infusion into MS prep1->analysis1 analysis2 Acquire Full Scan MS analysis1->analysis2 analysis3 Perform MS/MS on Molecular Ion analysis2->analysis3 data1 Confirm Molecular Weight analysis3->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Identify Impurity Masses data2->data3

Figure 3: Mass spectrometry workflow for identity confirmation.

Conclusion

The validation of purity is a critical step in the characterization of any newly synthesized compound intended for biological screening or drug development. For this compound, a combination of HPLC, NMR, and MS provides a robust and comprehensive assessment of its purity and structural integrity. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently ascertain the quality of their synthesized material, ensuring the reliability and reproducibility of their subsequent investigations. The use of orthogonal analytical methods is paramount in identifying and quantifying potential impurities, thereby providing a clear and accurate profile of the synthesized compound.

References

Cross-Reactivity Profile of 3-Nitro-2-phenylthiophene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Nitroaromatic compounds, including nitrothiophenes, are known for a broad spectrum of biological activities, which can be attributed to the presence of the nitro (NO2) group. This functional group can act as both a pharmacophore, essential for the desired biological activity, and a toxicophore, responsible for off-target effects and toxicity.[1][2][3] The biological action of nitro compounds often involves redox reactions within cells, leading to the generation of reactive intermediates that can interact with various cellular components.[1][2]

Potential for Broad Biological Activity

Studies on various substituted nitrothiophenes have demonstrated a wide range of biological effects, including antibacterial and antifungal activities.[4] For instance, compounds like 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene show high activity against organisms such as E. coli, M. luteus, and A. niger.[4] The mechanism of action for some of these compounds is thought to involve nucleophilic attack by intracellular thiols.[4] Given the structural similarity, it is plausible that 3-nitro-2-phenylthiophene could exhibit similar broad-spectrum biological activities, suggesting a potential for cross-reactivity with various cellular targets, particularly those containing reactive thiol groups.

Inferred Cross-Reactivity Based on Structurally Similar Classes

While specific data for this compound is lacking, we can draw parallels from other thiophene derivatives. For example, chlorinated thiophenes have been reported to exhibit moderate toxicity towards non-target organisms, indicating a potential for broad cytotoxic effects. Although direct cross-reactivity studies on these compounds are also limited, the observed toxicity suggests interactions with multiple cellular pathways.

Proposed Experimental Workflow for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a structured experimental approach is necessary. The following workflow outlines a standard methodology for screening and characterizing off-target effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Cellular & Functional Assays A Compound Acquisition (this compound) B Broad Panel Kinase Screen (e.g., 400+ kinases) A->B Test Compound C GPCR Binding Assays (e.g., SafetyScreen44™ Panel) A->C Test Compound D Ion Channel Profiling (e.g., PatchXpress®) A->D Test Compound E Identification of Primary Hits (>50% inhibition at 10 µM) B->E C->E D->E F IC50/Ki Determination for Validated Hits E->F G Comparison with Primary Target Affinity F->G H Cellular Off-Target Engagement Assays (e.g., NanoBRET™, CETSA®) G->H I Functional Assays for Off-Target Pathways (e.g., cAMP, Ca2+ flux) H->I J Selectivity Index Calculation (Off-Target IC50 / On-Target IC50) I->J

Figure 1. A generalized workflow for the systematic evaluation of the cross-reactivity profile of a test compound like this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable cross-reactivity studies. Below are representative methodologies for key assays.

Kinase Profiling

Objective: To identify potential off-target kinase interactions.

Methodology: A widely used method is the radiometric kinase assay.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with a spike of γ-³³P-ATP), the specific kinase being tested, and a suitable substrate peptide.

  • Compound Incubation: Add this compound at a screening concentration (e.g., 10 µM) to the reaction mixture. A control with DMSO is run in parallel.

  • Reaction Initiation and Termination: Initiate the kinase reaction by adding the ATP mixture. After a defined incubation period (e.g., 60 minutes at 30°C), terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated ATP, and measure the incorporated ³³P signal using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control.

GPCR Binding Assays

Objective: To assess binding affinity to a panel of G-protein coupled receptors.

Methodology: Radioligand binding assays are a standard approach.

  • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.

  • Assay Buffer: Prepare a binding buffer specific to the receptor being assayed.

  • Competitive Binding: Incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of this compound.

  • Separation and Detection: After reaching equilibrium, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.

Comparative Data Summary

As no direct experimental data for this compound is available, a comparative data table cannot be constructed. However, for context, a hypothetical table is presented below to illustrate how such data would be structured.

Target ClassRepresentative TargetThis compound (IC50/Ki in µM)Alternative Compound A (IC50/Ki in µM)Alternative Compound B (IC50/Ki in µM)
Primary Target Target X [Data Not Available] [Value] [Value]
KinasesKinase Y[Data Not Available][Value][Value]
Kinase Z[Data Not Available][Value][Value]
GPCRsReceptor A[Data Not Available][Value][Value]
Receptor B[Data Not Available][Value][Value]
Ion ChannelsChannel C[Data Not Available][Value][Value]

Disclaimer: The information provided in this guide is for informational purposes only and is based on inferences from related chemical classes. A comprehensive understanding of the cross-reactivity of this compound requires direct experimental evaluation. The proposed experimental workflow and protocols are intended to guide future research in this area.

References

Safety Operating Guide

Proper Disposal of 3-Nitro-2-phenylthiophene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Nitro-2-phenylthiophene is critical for laboratory safety and environmental protection. Based on the hazardous characteristics of analogous compounds, this chemical is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause irritation to the skin and eyes.[1] Aromatic nitro compounds, in particular, can exhibit toxic properties.[1] Therefore, adherence to stringent disposal protocols is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Viton or Butyl Rubber)To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] This ensures that the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration.[1]

1. Segregation of Waste:

  • Immediately segregate all waste containing this compound at the point of generation.[1]

  • This includes:

    • Unreacted this compound

    • Contaminated solvents

    • Disposable labware (e.g., gloves, pipette tips, weighing boats)[1]

  • Crucially, do not mix this waste with non-hazardous materials or other incompatible chemical waste. [1]

2. Waste Container and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste.[1]

  • The container must be kept securely closed except when adding waste.[1]

  • Clearly label the waste container with:[1]

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components of the waste stream (e.g., solvent name)

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with a complete and accurate description of the waste, including its composition and volume.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Avoid actions that could generate dust from a solid spill.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, a general procedure for the chemical reduction of similar nitroaromatic compounds can be considered for laboratory-scale treatment under expert supervision and as permitted by regulations. This should only be attempted by trained professionals in a controlled environment.

Example Protocol for Reduction of a Nitroaromatic Compound:

  • In a fume hood, prepare a reaction vessel with a stirrer.

  • Dissolve the nitroaromatic compound in a suitable solvent (e.g., ethanol/water mixture).

  • Slowly add a reducing agent, such as iron powder, and a mild acid, such as acetic acid.

  • Gently heat the mixture to reflux for 2-4 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Neutralize the solution with an aqueous solution of sodium bicarbonate.[1]

  • Filter the mixture to remove the iron salts.[1]

  • The resulting filtrate, containing the less toxic amino-compound, should still be considered chemical waste and disposed of through your institution's hazardous waste program.[1]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste (Unreacted chemical, contaminated labware, etc.) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Immediately (Do not mix with other waste) ppe->segregate container Place in Labeled, Sealed, Chemically Compatible Container segregate->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs disposal Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->disposal

Caption: Logical flow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Nitro-2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Nitro-2-phenylthiophene

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of data from related nitroaromatic and thiophene compounds in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment

This compound should be handled as a hazardous substance. Aromatic nitro compounds are known to be toxic and can cause systemic effects such as methaemoglobinaemia, leading to headaches, cyanosis, and other serious health issues.[1] Thiophene derivatives can be flammable and irritating to the skin, eyes, and respiratory system.[2][3][4] Therefore, a multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3][5][6]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[5][7]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[5][8] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[5]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3][5][6]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

Preparation and Engineering Controls
  • All handling of this compound, especially in solid form, should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3][5][6]

  • Ground all equipment containing the material to prevent static discharge, as thiophene derivatives can be flammable.[2]

Weighing and Transfer
  • Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.[5]

  • Avoid the formation of dust during handling.[3][4]

During the Experiment
  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[2][4][9]

  • Do not eat, drink, or smoke in the laboratory.[1][5]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4][5][9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3][6][10]

  • The storage area should be accessible only to qualified or authorized personnel.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled, and sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[1]

  • Original Containers: Leave the chemical in its original container for disposal.[1]

Decontamination of Glassware
  • Immediately after use, rinse glassware with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.

  • Collect the rinse solvent as hazardous waste.

  • After the initial rinse, wash the glassware with soap and water.

Final Disposal
  • All waste must be disposed of in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by an approved hazardous waste contractor.

Experimental Workflow Diagram

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Ensure Access to Safety Shower/Eyewash prep2->prep3 h1 Weigh and Transfer prep3->h1 h2 Conduct Experiment h1->h2 h3 Store Properly h2->h3 d1 Segregate Waste (Solid/Liquid) h2->d1 Generate Waste d2 Decontaminate Glassware d1->d2 d3 Arrange for Hazardous Waste Pickup d1->d3 d2->d3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.